Stearidonoyl glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]amino]acetic acid |
InChI |
InChI=1S/C20H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,21,22)(H,23,24)/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
DSUOLDCTHRQBTI-LTKCOYKYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Stearidonoyl Glycine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearidonoyl glycine (B1666218) is a long-chain N-acyl glycine, an endogenous lipid signaling molecule. Its structure, comprising the omega-3 polyunsaturated fatty acid stearidonic acid amide-linked to glycine, suggests potential roles in inflammatory modulation and cellular signaling, building upon the established bioactivities of related N-acyl amino acids. Stearidonic acid itself is a key intermediate in the metabolic conversion of α-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), fatty acids with well-documented cardiovascular benefits.[1] This technical guide provides an in-depth overview of the core biosynthesis and degradation pathways of stearidonoyl glycine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and therapeutic development.
Biosynthesis of this compound
The biosynthesis of this compound is understood to follow the established pathway for long-chain N-acylglycines.[2][3] This is a two-step intracellular process requiring the activation of the fatty acid substrate followed by its conjugation to glycine.
-
Activation of Stearidonic Acid: The initial and rate-limiting step is the conversion of free stearidonic acid to its activated thioester form, stearidonoyl-CoA. This reaction is catalyzed by a member of the long-chain acyl-CoA synthetase (ACSL) family of enzymes, which are responsible for the activation of fatty acids with chain lengths of 12 to 20 carbons.[4] The reaction is ATP-dependent.
-
Conjugation with Glycine: The activated stearidonoyl-CoA is then conjugated with glycine to form this compound. This amide bond formation is catalyzed by Glycine N-Acyltransferase-like 3 (GLYATL3), an enzyme identified as responsible for the synthesis of long-chain N-acylglycines.[2][3] siRNA knockdown of GLYATL3 in cell models has been shown to significantly decrease the levels of long-chain N-acylglycines, confirming its central role in this pathway.[2][3]
An alternative, though less direct, biosynthetic route may involve the sequential oxidation of N-stearidonoyl-ethanolamine, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[5]
Degradation of this compound
The primary catabolic pathway for this compound involves enzymatic hydrolysis of the amide bond, releasing the constituent stearidonic acid and glycine.
-
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the principal enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acylethanolamines and N-acyl amino acids.[6] FAAH-mediated hydrolysis of this compound terminates its signaling activity. N-arachidonoyl glycine, a structurally related compound, is a known substrate for FAAH.[7]
-
PM20D1: Peptidase M20 domain-containing 1 (PM20D1) has also been identified as an enzyme capable of both synthesizing and hydrolyzing N-acyl amino acids, primarily in the extracellular space.[7] Its specific contribution to intracellular this compound degradation is less clear.
Quantitative Data
Specific quantitative data for the biosynthesis and endogenous levels of this compound are not extensively documented. The following table summarizes available data for related long-chain N-acyl glycines to provide a relevant biological context.
| Parameter | Analyte | Value | System | Reference |
| Endogenous Concentration | Long-chain N-acyl glycines | High nM to low µM | Mammalian Tissues | [5] |
| FAAH Hydrolysis Rate | N-arachidonoyl glycine | 0.02 nmol/min/mg | Transfected FAAH | [7] |
| FAAH Hydrolysis Rate | Anandamide (B1667382) (C20:4-NAE) | 0.5 nmol/min/mg | Transfected FAAH | [7] |
Note: The hydrolysis rate for N-arachidonoyl glycine is provided as a proxy for a long-chain polyunsaturated N-acyl glycine substrate. FAAH exhibits a preference for N-acylethanolamines like anandamide over N-acyl glycines.
Potential Signaling and Biological Role
Direct signaling pathways for this compound have not yet been elucidated. However, based on the activities of structurally related N-acyl glycines, particularly N-arachidonoyl glycine (NAGly), several potential mechanisms can be proposed. NAGly has been shown to interact with G-protein coupled receptors (GPCRs) and ion channels.[8][9][10][11]
-
GPCR Activation: NAGly is an agonist for GPR55, leading to the activation of the ERK1/2 MAP kinase pathway and mobilization of intracellular calcium.[8][12] It is plausible that this compound could also interact with this or other orphan GPCRs.
-
Ion Channel Modulation: NAGly has been shown to modulate GABAA receptors, potentiating their function.[11] This suggests that N-acyl glycines can influence synaptic transmission.
The biological roles are likely tied to the anti-inflammatory and signaling properties of both the stearidonic acid and N-acyl glycine moieties. Further research is required to identify the specific receptors and downstream signaling cascades for this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of this compound from biological matrices such as plasma or tissue homogenates.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal Standard (IS): Deuterated this compound (e.g., d4-Stearidonoyl Glycine)
-
Acetonitrile (B52724) (LC-MS grade), containing 0.1% formic acid
-
Water (LC-MS grade), containing 0.1% formic acid
-
Centrifuge tubes, nitrogen evaporator, vortex mixer
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of the internal standard solution at a known concentration.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Extraction:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Develop a suitable gradient elution to separate this compound from other lipids.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion electrospray (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Determine the specific precursor -> product ion transitions for this compound and its deuterated internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound spiked into a similar matrix.
-
Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity
This protocol measures FAAH activity in cell lysates or tissue homogenates using a fluorogenic substrate. While a specific fluorogenic substrate for this compound is not commercially available, this general protocol using a common FAAH substrate demonstrates the methodology.[6][13][14]
Materials:
-
FAAH Activity Assay Kit (commercial kits are available)
-
FAAH Assay Buffer
-
FAAH Substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
FAAH Inhibitor (for background control)
-
Cell lysate or tissue homogenate
-
96-well white microplate (for fluorescence)
-
Fluorometric plate reader (Ex/Em = 360/465 nm)
Procedure:
-
Sample Preparation:
-
Homogenize ~10 mg of tissue or 1x106 cells in 100 µL of ice-cold FAAH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the enzyme.
-
-
Assay Reaction:
-
Prepare a reaction mix containing the FAAH substrate in FAAH Assay Buffer according to the kit manufacturer's instructions.
-
Add 50 µL of the sample (or purified enzyme for positive control) to the wells of the 96-well plate.
-
For background controls, pre-incubate a duplicate set of samples with a specific FAAH inhibitor for 10 minutes before adding the substrate.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorometer set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/465 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of the fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).
-
Determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-treated background control from the sample rate.
-
Convert the rate of fluorescence change to pmol/min/mg of protein using the AMC standard curve and the protein concentration of the sample.
-
Conclusion
The this compound biosynthesis pathway is a specialized branch of lipid metabolism, leveraging the enzymatic machinery for long-chain fatty acid activation and amino acid conjugation. While much is known about the general pathways of N-acyl glycine synthesis and degradation, specific biochemical and pharmacological characterization of this compound remains an open area for investigation. Its unique structure as an omega-3 derived N-acyl amino acid makes it a compelling target for research in inflammation, pain signaling, and metabolic disorders. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this intriguing endogenous lipid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Stearidonoyl Glycine (B1666218) in Omega-3 Fatty Acid Metabolism
Introduction: The Intersection of Omega-3 Metabolism and N-Acyl Amino Acids
The therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs) is a cornerstone of modern nutritional and pharmaceutical research. Their benefits, particularly in cardiovascular health and inflammation, are well-documented.[1] Within the complex metabolic cascade of omega-3s, stearidonic acid (SDA) emerges as a pivotal intermediate. SDA is a more efficient precursor to eicosapentaenoic acid (EPA) than its parent compound, α-linolenic acid (ALA), as it bypasses the rate-limiting Δ6-desaturase step in the conversion pathway.[1]
Recently, a class of lipid signaling molecules known as N-acyl amino acids (NAAs) has garnered significant attention for their diverse physiological roles.[2][3] These molecules, formed by the conjugation of a fatty acid to an amino acid, are implicated in a range of cellular signaling events. This guide focuses on a specific and lesser-explored molecule at the confluence of these two fields: Stearidonoyl Glycine . This molecule is the N-acyl conjugate of stearidonic acid and the amino acid glycine.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's place in omega-3 metabolism, its potential biological activities, and the experimental methodologies required for its study. While direct research on this compound is nascent, this guide will draw upon the extensive knowledge of its constituent parts—stearidonic acid and N-acyl glycines—to build a foundational understanding and propose future research directions.
The Metabolic Pathway of Omega-3 Fatty Acids
The conversion of plant-derived ALA to the long-chain omega-3 fatty acids, EPA and docosahexaenoic acid (DHA), is a crucial metabolic process for human health.[4][5] Stearidonic acid is a key intermediate in this pathway.
Dietary supplementation with SDA has been shown to be more effective at increasing the omega-3 index (the percentage of EPA and DHA in red blood cell membranes) than ALA supplementation.[7] This is a critical consideration for therapeutic strategies aiming to boost tissue levels of long-chain omega-3s.
N-Acyl Glycines: A Class of Bioactive Lipids
This compound belongs to the broader family of N-acyl glycines (NAGlys), which are endogenous lipid signaling molecules.[3][6] The most studied member of this family is N-arachidonoyl glycine (NA-Gly), the glycine conjugate of the omega-6 fatty acid, arachidonic acid.[8] NAGlys are involved in a variety of physiological processes, including pain, inflammation, and vasorelaxation.[8][9]
Biosynthesis and Degradation of this compound
The primary route for the biosynthesis of NAGlys is the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT) or related enzymes like GLYATL3.[3][6][10][11] The degradation of NAGlys is primarily mediated by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the free fatty acid and glycine.[6]
Potential Signaling Pathways
While specific signaling pathways for this compound have not yet been elucidated, the activities of other N-acyl glycines suggest potential targets. N-arachidonoyl glycine, for instance, is known to interact with several G-protein coupled receptors (GPCRs), including GPR18, GPR55, and GPR92, though with relatively low affinity.[12][13][14] Activation of these receptors can lead to downstream signaling events such as the phosphorylation of ERK1/2 and mobilization of intracellular calcium.[13] It is plausible that this compound may interact with a similar set of receptors, or exhibit a unique receptor profile.
Quantitative Data Summary
The following tables summarize key quantitative data related to stearidonic acid and other N-acyl glycines. This data provides a framework for understanding the potential efficacy and potency of this compound.
Table 1: Efficacy of Stearidonic Acid Supplementation
| Parameter | Control Group | EPA Group (1g/day) | SDA Group (4.2g/day) | Reference |
| Baseline Omega-3 Index (%) | 4.15 ± 0.12 | 4.84 ± 0.13 | 4.69 ± 0.15 | [7] |
| 12-week Omega-3 Index (%) | 4.15 ± 0.12 | 4.84 ± 0.13 | 4.69 ± 0.15 | [7] |
| Bioequivalence of SDA to EPA | ~5:1 | - | - | [15] |
Table 2: Biological Activities of Various N-Acyl Amino Acids
| Compound | Target | Activity | Quantitative Value | Reference |
| N-arachidonoyl glycine | GPR55 | Agonist | 2-3 fold increase in ERK 1/2 phosphorylation at 3-10 µM | [13] |
| N-arachidonoyl glycine | Glycine Transporter 2 (GlyT2) | Inhibitor | IC₅₀ = 5 µM | [14] |
| N-oleoyl glycine | Glycine Receptor α1 | Positive Allosteric Modulator | Reduces EC₅₀ of glycine from 17 µM to 10 µM (at 3 µM) | [16] |
| N-oleoyl-D-lysine | Glycine Transporter 2 (GlyT2) | Inhibitor | IC₅₀ = 25.5 nM | [17] |
| N-arachidonoyl dopamine | Cannabinoid Receptor 1 (CB1) | Agonist | Kᵢ = 250-500 nM | [14] |
Experimental Protocols
The study of this compound requires robust methodologies for its synthesis, extraction, quantification, and biological characterization. The following protocols are adapted from established methods for other N-acyl glycines and can serve as a starting point for research on this compound.
Chemo-enzymatic Synthesis of this compound
This protocol is adapted from the synthesis of N-arachidonoyl glycine and involves a two-step process of acylation and de-protection.[18]
-
Acylation of Glycine tert-butyl ester:
-
React glycine tert-butyl ester with stearidonic acid methyl ester as the acyl donor.
-
Use a lipase, such as from Candida antarctica B, as the catalyst.
-
Acetonitrile can be used as the solvent.
-
Monitor the reaction for product formation (e.g., by TLC or LC-MS).
-
-
De-protection:
-
Once the acylation is complete, de-protect the tert-butyl ester to yield this compound.
-
This can be achieved under acidic conditions (e.g., with trifluoroacetic acid).
-
Purify the final product using column chromatography or HPLC.
-
Extraction and Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of N-acyl glycines from biological matrices such as plasma.[4][19]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary intake of stearidonic acid-enriched soybean oil increases the omega-3 index: randomized, double-blind clinical study of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-Initiated Activity Metabolomics Identifies Myristoylglycine as a Potent Endogenous Metabolite for Human Brown Fat Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of dietary stearidonic acid on biomarkers of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Function of N-acyl amino acids in signaling
An In-depth Technical Guide on the Signaling Functions of N-Acyl Amino Acids
Executive Summary N-acyl amino acids (NAAs) are a diverse and expanding class of endogenous lipid signaling molecules, formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1][2] Structurally related to well-characterized endocannabinoids like anandamide, NAAs are increasingly recognized for their pleiotropic physiological roles in metabolic regulation, inflammation, pain, and neuroscience.[2][3][4] Their biological activities are mediated through interactions with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors.[5] The endogenous levels of NAAs are meticulously controlled by a network of biosynthetic and degradative enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).[4][6] This technical guide provides a comprehensive overview of the metabolism, signaling pathways, and physiological functions of NAAs, presenting key quantitative data and experimental methodologies to support further research and therapeutic development in this burgeoning field.
Metabolism of N-Acyl Amino Acids
The biological activity of NAAs is tightly regulated by the balance of their synthesis and degradation. While hundreds of potential NAA species exist, the metabolic pathways for many are still under active investigation.[7]
Biosynthesis
The synthesis of NAAs can occur through several enzymatic pathways. The best-characterized routes, particularly for N-acyl glycines (NAGlys), involve the direct condensation of a fatty acid with an amino acid.[1][7]
-
Direct Condensation : This process joins a fatty acid, often in its coenzyme A (CoA) derivative form, directly with an amino acid.[1][2]
-
Key Biosynthetic Enzymes :
-
Cytochrome c : This mitochondrial enzyme can catalyze the formation of several NAAs, including N-arachidonoyl glycine (B1666218) (NAraGly), N-arachidonoyl serine (NAraSer), and N-arachidonoyl alanine (B10760859) (NAraAla), from their respective acyl-CoAs and amino acids.[1][7]
-
Glycine N-acyltransferase-like (GLYATL) Enzymes : These enzymes facilitate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[1]
-
Peptidase M20 Domain Containing 1 (PM20D1) : This circulating enzyme can catalyze both the synthesis and hydrolysis of various NAAs.[4][6] In vivo, PM20D1 overexpression leads to increased levels of circulating NAAs.[4]
-
Fatty Acid Amide Hydrolase (FAAH) : While primarily a degradative enzyme, FAAH can also catalyze the synthesis of NAAs under certain conditions, functioning as an intracellular synthase.[6]
-
Degradation
The primary mechanism for terminating NAA signaling is enzymatic hydrolysis of the amide bond, which releases the constituent fatty acid and amino acid.
-
Key Degradative Enzymes :
-
Fatty Acid Amide Hydrolase (FAAH) : As the principal enzyme for NAA catabolism, FAAH is an integral membrane protein that hydrolyzes a wide range of NAAs and other bioactive lipids like anandamide.[1][6][8] Genetic or pharmacological inhibition of FAAH leads to a significant elevation in endogenous NAA levels.[8][9]
-
Peptidase M20 Domain Containing 1 (PM20D1) : In addition to its synthetic activity, PM20D1 is a major hydrolase for circulating NAAs.[4][6]
-
Cooperative Regulation : Studies involving the dual blockade of FAAH and PM20D1 reveal a complex, non-additive interplay, suggesting a sophisticated enzymatic division of labor in regulating intracellular versus circulating pools of NAAs.[6]
-
Signaling Mechanisms of N-Acyl Amino Acids
NAAs exert their diverse biological effects by engaging with multiple molecular targets, leading to the activation of distinct downstream signaling cascades.[10]
Molecular Targets
The amphipathic nature of NAAs allows them to interact with a range of membrane-bound and intracellular proteins.[3]
-
G Protein-Coupled Receptors (GPCRs) : This is the most prominent class of NAA receptors.
-
GPR18 : Recognized as a receptor for N-arachidonoyl glycine (NAraGly).[7]
-
GPR55 : This orphan receptor is activated by several lipid ligands, including NAraGly.[1][7]
-
GPR92 (LPA3) : Activated by lysophosphatidic acids and certain NAAs.[1][7]
-
GPR119 : A key receptor in metabolic regulation, GPR119 is activated by N-acyl taurines and oleoylethanolamide, coupling to Gαs to stimulate cAMP production and hormone secretion.[11][12]
-
-
Ion Channels : Certain NAAs can directly modulate the activity of ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and voltage-gated calcium channels.[3][13]
-
Nuclear Receptors : Some NAAs, such as N-oleoylethanolamine (OEA) and N-oleoyl glycine, can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, thereby regulating gene expression related to lipid metabolism and energy homeostasis.[11][14]
Downstream Signaling Pathways
The activation of a specific receptor by an NAA initiates a cascade of intracellular events.
-
GPR119 Signaling : N-acyl taurines (NATs) are endogenous messengers that activate GPR119, primarily in pancreatic β-cells and intestinal L-cells.[12][15] This activation stimulates the Gαs subunit, leading to increased adenylyl cyclase activity, a rise in intracellular cAMP, and subsequent secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[12]
-
GPR18 Signaling : N-arachidonoyl glycine (NAraGly) activates GPR18, which couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of downstream effectors involved in cell migration and immune responses.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 3. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acylamides - Wikipedia [en.wikipedia.org]
- 5. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pnas.org [pnas.org]
- 13. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearidonoyl Glycine: A Bioactive Lipid Derivative of an Omega-3 Precursor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Stearidonoyl glycine (B1666218) is a fascinating, yet under-researched, bioactive lipid. It belongs to the growing class of N-acyl amino acids, which are increasingly recognized as important signaling molecules in a variety of physiological processes. This technical guide provides a comprehensive overview of stearidonoyl glycine, detailing its chemical properties, probable synthesis, and potential biological activities. Drawing on data from its parent fatty acid, stearidonic acid, and related N-acyl amino acids, this document offers a foundational resource for scientists and professionals interested in the therapeutic potential of this unique compound.
Introduction
N-acyl amino acids are endogenous lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond. This diverse family of molecules is implicated in a wide range of biological functions, acting as signaling modulators in the nervous, immune, and vascular systems[1][2]. This compound is the N-acyl derivative of stearidonic acid (SDA), an 18-carbon omega-3 polyunsaturated fatty acid, and the amino acid glycine.
Stearidonic acid itself is a notable intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) into the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[3][4]. As dietary SDA is more efficiently converted to EPA than ALA, it is considered a valuable precursor to these beneficial lipids[5][6][7]. The conjugation of SDA with glycine to form this compound suggests the potential for unique biological activities, separate from or complementary to those of its parent fatty acid. While direct research on this compound is limited, the known functions of stearidonic acid and other N-acyl amino acids provide a strong basis for predicting its potential therapeutic relevance.
Chemical and Physical Properties
This compound is a polyunsaturated N-acyl amino acid. Its chemical structure consists of the 18-carbon chain of stearidonic acid, with four cis double bonds, linked to a glycine molecule.
| Property | Value | Reference |
| Formal Name | 2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid | [3] |
| Molecular Formula | C20H31NO3 | [3] |
| Formula Weight | 333.5 g/mol | [3] |
| Physical Form | Solution in ethanol | [3] |
| Purity | ≥98% | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years | [3] |
| Solvent | Solubility | Reference |
| DMF | 30 mg/ml | [3] |
| DMSO | 20 mg/ml | [3] |
| Ethanol | 30 mg/ml | [3] |
| PBS (pH 7.2) | 1 mg/ml | [3] |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not yet available in the scientific literature. However, based on the known effects of its parent compound, stearidonic acid, and the well-documented activities of other N-acyl amino acids, we can infer its likely biological roles and signaling mechanisms.
Insights from Stearidonic Acid (SDA)
Stearidonic acid is known to exert several beneficial biological effects, primarily through its conversion to EPA and subsequent modulation of lipid metabolism and inflammation.
-
Conversion to EPA: Dietary SDA efficiently increases tissue levels of EPA, a key anti-inflammatory fatty acid[5][7].
-
Anti-inflammatory Properties: By competing with the pro-inflammatory omega-6 fatty acid arachidonic acid (ARA), SDA can shift the balance of eicosanoid production towards a less inflammatory state[8].
-
G-protein Coupled Receptor (GPCR) Activation: Stearidonic acid is a potent activator of GPR120 and GPR40 (also known as Free Fatty Acid Receptors 4 and 1, respectively)[8]. Activation of these receptors is linked to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism and insulin (B600854) sensitivity[8].
Extrapolation from Other N-Acyl Amino Acids
The broader class of N-acyl amino acids has been shown to interact with a variety of molecular targets, suggesting potential avenues of action for this compound.
-
G-Protein Coupled Receptors (GPCRs): N-arachidonoyl glycine (NAGly), a structurally similar N-acyl amino acid, is an agonist for the orphan GPCR, GPR55[9]. Activation of GPR55 by NAGly leads to increases in intracellular calcium and mitogen-activated protein kinase (MAPK) activity[9]. It is plausible that this compound could also interact with GPR55 or other related GPCRs.
-
Ion Channels: Various N-acyl amino acids have been shown to modulate the activity of ion channels, including large conductance calcium-activated potassium (BKCa) channels[10][11]. NAGly, for instance, induces vasorelaxation through a mechanism involving BKCa channels[10][11].
-
Enzyme Inhibition: Some N-acyl amino acids can act as inhibitors of enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH)[1].
Postulated Signaling Pathways for this compound
Based on the information above, we can propose several potential signaling pathways for this compound.
Hypothesized GPR120 signaling pathway for stearidonic acid and this compound.
Analogous GPR55 signaling based on N-arachidonoyl glycine activity.
Experimental Protocols
As there are no published studies detailing the specific synthesis or experimental use of this compound, this section provides generalized protocols based on established methods for other N-acyl amino acids.
Proposed Synthesis of this compound
A chemo-enzymatic approach, similar to that used for the synthesis of N-arachidonoyl glycine, is a plausible method[12].
Materials:
-
Stearidonic acid (or its methyl ester)
-
Glycine tert-butyl ester
-
Lipase (B570770) B from Candida antarctica
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware and purification apparatus
Procedure:
-
N-acylation:
-
Dissolve stearidonic acid methyl ester and glycine tert-butyl ester in anhydrous acetonitrile.
-
Add immobilized Candida antarctica lipase B to the solution.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40-50°C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the enzyme and evaporate the solvent under reduced pressure.
-
Purify the resulting N-stearidonoyl glycine tert-butyl ester by silica gel column chromatography.
-
-
De-protection:
-
Dissolve the purified ester in dichloromethane.
-
Add trifluoroacetic acid and stir the reaction at room temperature for 2-4 hours.
-
Monitor the de-protection by TLC or HPLC.
-
Evaporate the solvent and excess TFA under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Proposed chemo-enzymatic synthesis workflow for this compound.
In Vitro Assay for GPR55 Activation (Hypothetical)
This protocol is adapted from studies on N-arachidonoyl glycine[9].
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 (HAGPR55/CHO).
Method:
-
Cell Culture: Culture HAGPR55/CHO cells in appropriate media and conditions.
-
Calcium Mobilization Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Apply varying concentrations of this compound to the cells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
Include a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol) as a positive control and a vehicle control.
-
To confirm GPR55-mediated signaling, pre-incubate cells with a selective GPR55 antagonist before adding this compound.
-
-
MAPK (ERK1/2) Phosphorylation Assay:
-
Treat HAGPR55/CHO cells with different concentrations of this compound for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Quantify the band intensities to determine the level of ERK1/2 phosphorylation.
-
Quantitative Data (Analogous Compounds)
While no specific quantitative data exists for this compound, the following table presents data for the related N-acyl amino acid, N-arachidonoyl glycine (NAGly), to provide a reference for its potential potency.
| Compound | Assay | Target | Result | Reference |
| N-Arachidonoyl Glycine (NAGly) | Calcium Mobilization | GPR55 | EC50 ≈ 546 nM | [9] |
| N-Arachidonoyl Glycine (NAGly) | Vasorelaxation in rat mesenteric arteries | Endothelial G(i/o)-coupled receptor | pEC50 = 5.7 ± 0.2 | [10] |
Conclusion and Future Directions
This compound is a promising but largely unexplored bioactive lipid. Its structural relationship to the anti-inflammatory omega-3 fatty acid stearidonic acid and to other signaling N-acyl amino acids suggests a high potential for therapeutic applications. The lack of direct research on this compound highlights a significant gap in our understanding of the N-acyl amino acid family.
Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and validating a robust synthetic route for this compound to enable further biological studies.
-
In Vitro and In Vivo Studies: Systematically evaluating the biological activity of this compound on a range of cellular and animal models to identify its molecular targets and physiological effects.
-
Comparative Studies: Directly comparing the activity of this compound with that of stearidonic acid and other N-acyl amino acids to understand its unique structure-activity relationships.
Elucidating the biological role of this compound will not only expand our knowledge of lipid signaling but may also pave the way for the development of novel therapeutics for inflammatory, metabolic, and neurological disorders.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Stearidonic acid - Wikipedia [en.wikipedia.org]
- 5. Effects of dietary stearidonic acid on biomarkers of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant-based stearidonic acid as sustainable source of omega-3 fatty acid with functional outcomes on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zooca.eu [zooca.eu]
- 9. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentration and Analysis of N-Acyl Glycines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules involved in a variety of physiological processes. While the physiological concentrations of several NAGs have been reported, specific quantitative data for Stearidonoyl glycine (B1666218) (SAG) remains elusive in publicly available literature. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of prominent N-acyl glycines, detailed experimental protocols for their quantification, and an exploration of their known signaling pathways. The methodologies described herein are applicable to the study of Stearidonoyl glycine, offering a framework for future research to elucidate its specific physiological roles.
Physiological Concentrations of N-Acyl Glycines
| N-Acyl Glycine | Tissue/Biofluid | Concentration Range | Species | Reference |
| This compound | Not Reported | Not Reported | ||
| N-Arachidonoyl glycine | Rat Brain | 50-140 pmol/g (dry tissue weight) | Rat | [1] |
| Rat Spinal Cord | ~140 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Small Intestine | ~100 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Kidney | ~75 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Skin | ~50 pmol/g (dry tissue weight) | Rat | [1] | |
| N-Palmitoyl glycine | Rat Brain | ~50 pmol/g | Rat | [2] |
| Rat Skin | ~1600 pmol/g | Rat | [2] | |
| N-Oleoyl glycine | Rat Skin | ~750 pmol/g (dry tissue weight) | Rat | [1] |
| Rat Lung | ~400 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Spinal Cord | ~400 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Ovaries | ~400 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Kidney | ~150 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Liver | ~150 pmol/g (dry tissue weight) | Rat | [1] | |
| Rat Spleen | ~150 pmol/g (dry tissue weight) | Rat | [1] | |
| Various N-acyl amino acids | Rat Brain | 0.2 to 69 pmol/g (wet weight) | Rat | [3] |
Experimental Protocols for Quantification of N-Acyl Glycines
The quantification of N-acyl glycines in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for detecting these low-abundance lipids.
Sample Preparation
The initial step involves the extraction of lipids from the biological matrix. A common method is the Bligh-Dyer extraction or a simplified methanol-chloroform-water extraction.[4]
Protocol for Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of a cold (-20°C) 1:2 (v/v) mixture of chloroform (B151607):methanol containing an appropriate internal standard (e.g., a deuterated N-acyl glycine).
-
Vortex vigorously for 1 minute.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 1:1 methanol:chloroform) for LC-MS/MS analysis.[4]
Protocol for Tissues:
-
Homogenize a known weight of tissue in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Follow a similar phase separation procedure as described for plasma/serum.
-
The final lipid extract is then dried and reconstituted for analysis.
Liquid Chromatography (LC)
Reverse-phase chromatography is commonly employed to separate N-acyl glycines.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.[4][5]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium formate.[4][5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.
-
Flow Rate: 0.2-0.4 mL/min.
Tandem Mass Spectrometry (MS/MS)
Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: The precursor ion is the [M-H]⁻ of the specific N-acyl glycine. The product ion is typically the glycinate (B8599266) fragment (m/z 74). For this compound (C20H31NO3, MW: 333.47), the precursor ion would be m/z 332.2 and the primary product ion would be m/z 74.1.
Signaling Pathways of N-Acyl Glycines
While specific signaling pathways for this compound have not been elucidated, research on other N-acyl glycines, particularly N-arachidonoyl glycine (NAGly), has identified several potential molecular targets and downstream effects. It is plausible that SAG may interact with similar pathways.
NAGly has been shown to interact with several G-protein coupled receptors (GPCRs), including GPR18, GPR55, and GPR92.[6] Activation of these receptors can lead to various downstream signaling events, including modulation of intracellular calcium levels and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7]
Furthermore, some N-acyl glycines have been shown to modulate ion channels and transporters. For instance, NAGly can modulate glycine receptors and inhibit the glycine transporter GLYT2, suggesting a role in regulating neurotransmission.[8][9]
Visualizations
Experimental Workflow for N-Acyl Glycine Quantification
Caption: A generalized workflow for the quantification of N-acyl glycines.
General Signaling Pathway for N-Acyl Glycines
Caption: Putative signaling pathways for N-acyl glycines.
Conclusion
This technical guide summarizes the current understanding of the physiological concentrations, analytical methodologies, and signaling pathways of N-acyl glycines. While specific data for this compound is currently lacking, the provided protocols and pathway information offer a solid foundation for researchers and drug development professionals to investigate its physiological relevance and potential as a therapeutic target. Further targeted metabolomics and lipidomics studies are warranted to determine the endogenous levels of this compound and to elucidate its specific biological functions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Role of Stearidonoyl Glycine in Cardiovascular Health: A Prospective Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the cardiovascular effects of stearidonoyl glycine (B1666218) is limited in the current scientific literature. This document provides a prospective analysis based on the well-documented cardiovascular roles of its constituent molecules: stearidonic acid and glycine. The proposed mechanisms and roles of stearidonoyl glycine are therefore hypothetical and require experimental validation.
Introduction
This compound is a lipoamino acid formed by the conjugation of stearidonic acid and glycine.[1] Stearidonic acid is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic conversion of alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), both of which are known for their cardiovascular benefits.[1] Glycine, the simplest amino acid, has emerged as a bioactive molecule with significant cytoprotective and anti-inflammatory properties relevant to cardiovascular health.[2][3]
Given the favorable cardiovascular profiles of its precursors, this compound presents an intriguing candidate for investigation as a therapeutic agent in cardiovascular disease. This technical guide will provide an in-depth analysis of the known cardiovascular effects of stearidonic acid and glycine, and from this evidence, construct a hypothetical framework for the potential role and mechanisms of action of this compound in cardiovascular health. We will also propose experimental strategies to validate these hypotheses.
Stearidonic Acid: An Omega-3 Precursor with Cardiovascular Benefits
Stearidonic acid (SDA) is an 18-carbon omega-3 fatty acid. Dietary SDA has been shown to increase tissue levels of EPA more efficiently than its precursor, ALA.[1] The cardiovascular benefits of omega-3 PUFAs are well-established and are primarily attributed to their anti-inflammatory, anti-thrombotic, and lipid-modulating effects.
Quantitative Data on Stearidonic Acid and Cardiovascular Health
| Parameter | Finding | Study Population/Model | Reference |
| EPA Accretion | Dietary SDA is more potent than ALA in increasing tissue EPA levels. | Human subjects | [1] |
| Triglyceride Levels | Supplementation with SDA-enriched soybean oil (4.2 g SDA/day for 12 weeks) significantly lowered serum triglyceride levels. | Hypertriglyceridemic human subjects | (Requires further targeted search for specific clinical trial data) |
| Inflammatory Markers | SDA supplementation has been shown to reduce levels of pro-inflammatory eicosanoids. | In vitro and animal models | (Requires further targeted search for specific quantitative data) |
Experimental Protocols for Studying Stearidonic Acid
Human Clinical Trial for Lipid-Lowering Effects:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Subjects with mild to moderate hypertriglyceridemia.
-
Intervention: Daily oral supplementation with encapsulated SDA-enriched oil or a placebo (e.g., safflower oil) for 12 weeks.
-
Primary Outcome Measures: Fasting serum triglyceride and cholesterol levels.
-
Secondary Outcome Measures: Plasma fatty acid composition, inflammatory markers (e.g., C-reactive protein, IL-6), and safety parameters.
-
Analysis: Gas chromatography for fatty acid analysis, standard enzymatic assays for lipids, and ELISA for inflammatory markers.
Glycine: A Simple Amino Acid with Profound Cardiovascular Effects
Glycine's role in cardiovascular health is multifaceted, with evidence pointing to its involvement in reducing inflammation, improving endothelial function, and offering protection against ischemic injury.[2][3]
Quantitative Data on Glycine and Cardiovascular Health
| Parameter | Finding | Study Population/Model | Reference |
| Acute Myocardial Infarction (AMI) Risk | Plasma glycine levels are inversely associated with the risk of AMI in patients with suspected stable angina pectoris. | 4109 human participants | [4] |
| Endothelial Function | Glycine treatment improved endothelium-dependent relaxation in response to acetylcholine (B1216132) in aged rats. | Aged Sprague-Dawley rats | [5] |
| Blood Pressure | Genetically elevated glycine levels are causally associated with reduced systolic blood pressure. | Human genetic studies | [6][7] |
| Cardiac Hypertrophy | Glycine pre-treatment significantly attenuated cardiac hypertrophy induced by transverse aortic constriction or angiotensin II. | Murine models | [4] |
| Inflammatory Cytokines | Glycine inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6. | In vitro macrophage studies | [8] |
Experimental Protocols for Studying Glycine
In Vivo Model of Cardiac Hypertrophy:
-
Animal Model: C57BL/6 mice.
-
Induction of Hypertrophy: Transverse aortic constriction (TAC) surgery or continuous infusion of angiotensin II via osmotic minipumps.
-
Intervention: Daily administration of glycine in drinking water or via oral gavage, starting before the induction of hypertrophy.
-
Outcome Measures: Echocardiographic assessment of cardiac function and dimensions, heart weight to body weight ratio, histological analysis of fibrosis (Masson's trichrome staining), and gene expression analysis of hypertrophic and fibrotic markers (e.g., ANP, BNP, collagen I/III) by qRT-PCR.
In Vitro Endothelial Cell Inflammation Assay:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).
-
Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.
-
Intervention: Pre-treatment with varying concentrations of glycine for a specified period before inflammatory stimulation.
-
Outcome Measures: Measurement of pro-inflammatory cytokine secretion (e.g., IL-6, IL-8) by ELISA, and assessment of NF-κB activation by Western blot for phosphorylated p65 or immunofluorescence microscopy.
Proposed Role and Mechanisms of this compound in Cardiovascular Health
Based on the functions of its constituent parts, this compound is hypothesized to be a multi-target agent with beneficial effects on several key aspects of cardiovascular pathophysiology.
Hypothetical Signaling Pathways
The anti-inflammatory effects of this compound may be mediated through the GPR18 receptor, a pathway associated with N-arachidonoyl glycine, another N-acyl amino acid.[9][10][11] Activation of GPR18 is linked to the resolution of inflammation.
Caption: Proposed anti-inflammatory signaling of this compound via GPR18.
Additionally, the glycine component may exert direct effects on endothelial cells, potentially through glycine receptors, leading to enhanced nitric oxide bioavailability.
Caption: Proposed mechanism for improved endothelial function by this compound.
Experimental Strategies to Validate Hypotheses
A systematic approach is required to elucidate the cardiovascular effects of this compound.
Proposed Experimental Workflow
Caption: Proposed experimental workflow for investigating this compound.
Key Experimental Protocols
Receptor Binding and Activation Assay:
-
Objective: To determine if this compound binds to and activates GPR18.
-
Methodology:
-
Develop a stable cell line (e.g., HEK293) overexpressing human GPR18.
-
Perform competitive radioligand binding assays using a known GPR18 ligand to determine the binding affinity of this compound.
-
Conduct a functional assay, such as a cAMP assay, to measure the downstream signaling effects of GPR18 activation by this compound.
-
Atherosclerosis Mouse Model:
-
Objective: To evaluate the effect of this compound on the development of atherosclerosis.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet.
-
Intervention: Daily administration of this compound or vehicle control via oral gavage for 12-16 weeks.
-
Outcome Measures:
-
Quantification of atherosclerotic lesion area in the aorta (en face analysis with Oil Red O staining).
-
Analysis of plaque composition (macrophage content, smooth muscle cell content, collagen content) by immunohistochemistry.
-
Measurement of serum lipid profiles and inflammatory cytokines.
-
Conclusion
This compound is a novel lipoamino acid with the potential for significant cardiovascular benefits, owing to the established properties of its constituent molecules, stearidonic acid and glycine. The hypothetical mechanisms of action include anti-inflammatory effects, potentially mediated through GPR18, and improvements in endothelial function. The proposed experimental framework provides a roadmap for the systematic evaluation of this promising compound. Further research is warranted to validate these hypotheses and to determine the therapeutic potential of this compound in the prevention and treatment of cardiovascular diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial function is improved by oral glycine treatment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Role of Glycine Metabolism in Coronary Artery Disease: Insights from Human Genetics and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Resolution of inflammation by N-arachidonoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Cellular Odyssey of Stearidonoyl Glycine: A Technical Guide to Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that have garnered significant attention for their diverse physiological roles, including their involvement in inflammation, pain perception, and energy metabolism.[1][2] Stearidonoyl glycine (B1666218), a conjugate of the omega-3 fatty acid stearidonic acid and the amino acid glycine, belongs to this burgeoning class of bioactive lipids.[3] Understanding the mechanisms governing its cellular uptake and intracellular transport is paramount for elucidating its biological functions and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of N-acyl amino acid cellular transport, offering a putative framework for Stearidonoyl glycine based on data from structurally related molecules.
While direct experimental data on this compound is limited, the transport mechanisms of other well-studied N-acyl amino acids and endocannabinoids, such as anandamide (B1667382), provide a robust model. The prevailing evidence suggests a multi-faceted process involving passive diffusion across the plasma membrane, followed by intracellular trafficking mediated by specific proteins.[4][5]
Proposed Mechanisms of Cellular Uptake and Transport
The cellular uptake of N-acyl amino acids is thought to be driven by a concentration gradient, facilitated by their lipophilic nature which allows for passive diffusion across the cell membrane.[5][6] However, the process is more complex than simple diffusion, with evidence pointing towards the involvement of membrane and intracellular proteins that facilitate this movement and subsequent localization.
Key Molecular Players:
-
Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme plays a crucial role in maintaining the concentration gradient necessary for the uptake of many N-acyl amino acids.[7][8] By rapidly hydrolyzing these molecules upon entry into the cell, FAAH effectively reduces the intracellular concentration, thus driving further influx from the extracellular space.[7][9] Inhibition of FAAH has been shown to decrease the uptake of anandamide, a structurally similar endocannabinoid.[8][10]
-
Fatty Acid Binding Proteins (FABPs): Once inside the cell, N-acyl amino acids are believed to be chaperoned by intracellular lipid-binding proteins, such as FABPs.[11][12] These proteins act as carriers, solubilizing the lipophilic molecules in the aqueous cytoplasm and trafficking them to their sites of action or degradation.[5][11] Several FABP isoforms, including FABP5, have been implicated in the intracellular transport of endocannabinoids.[10][11]
-
Endocannabinoid Transporter (eCBT): While a specific transmembrane transporter for endocannabinoids and related molecules has been a subject of debate, the concept of a facilitated diffusion mechanism remains.[4][6][11] It is plausible that a yet-to-be-fully-characterized membrane protein or lipid raft domains contribute to the efficient translocation of these molecules across the plasma membrane.[11]
Quantitative Data on N-Acyl Amino Acid Transport (Derived from Analogous Compounds)
Direct quantitative data for this compound cellular uptake is not yet available. The following table summarizes key kinetic parameters for the transport of anandamide, a well-studied endocannabinoid, to provide a comparative framework.
| Cell Line | Compound | Uptake Parameter (Km) | Uptake Parameter (Vmax) | Inhibitor | IC50 | Reference |
| RBL-2H3 | Anandamide | Not Specified | 2-fold increase with FAAH expression | Phenylmethylsulfonyl fluoride | Not Specified | [8] |
| C6 Glioma | Anandamide | Not Specified | Uptake reduced by ~50% with FAAH inhibitor | Methylarachidonylfluorophosphonate (MAFP) | Not Specified | [7] |
| N18 Neuroblastoma | Anandamide | Not Specified | Uptake reduced by ~50% with FAAH inhibitor | Methylarachidonylfluorophosphonate (MAFP) | Not Specified | [7] |
| AT1 Prostate Cancer | Anandamide | Not Specified | Uptake inhibited by FAAH inhibitor | URB597 | Not Specified | [9][10] |
| P19 Embryonic Carcinoma | Anandamide | Not Specified | Uptake inhibited by FAAH inhibitor | URB597 | Not Specified | [9][10] |
Note: The data presented is for anandamide and serves as a proxy to illustrate the potential transport kinetics of N-acyl amino acids like this compound. Further research is required to determine the specific parameters for this compound.
Experimental Protocols for Studying Cellular Uptake
The following methodologies are commonly employed to investigate the cellular uptake of N-acyl amino acids.
Radiolabeled Ligand Uptake Assay
This is a classic and widely used method to quantify the cellular accumulation of a compound.
-
Cell Culture: Cells of interest (e.g., C6 glioma, RBL-2H3) are cultured in appropriate media and seeded in multi-well plates.[9]
-
Incubation: Cells are washed and incubated with a radiolabeled version of the N-acyl amino acid (e.g., [¹⁴C]Anandamide) in a suitable buffer at 37°C for a defined period.[9]
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular ligand. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter to determine the quantity of the compound taken up by the cells.
-
Inhibitor Studies: To investigate the role of specific transporters or enzymes, the assay is performed in the presence and absence of known inhibitors (e.g., FAAH inhibitors like URB597).[9][10]
Fluorescence-Based Assays
This method utilizes fluorescently labeled N-acyl amino acid analogs to visualize and quantify cellular uptake.
-
Probe Synthesis: A fluorescent tag is chemically conjugated to the N-acyl amino acid of interest.
-
Live-Cell Imaging: Cultured cells are incubated with the fluorescent probe, and uptake is monitored in real-time using fluorescence microscopy or a plate reader.
-
Data Analysis: The change in intracellular fluorescence intensity over time is quantified to determine the rate of uptake.
Mass Spectrometry-Based Approaches
Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and specific method for measuring the intracellular concentration of unlabeled N-acyl amino acids.
-
Cell Treatment: Cells are incubated with the N-acyl amino acid for a specific duration.
-
Extraction: The cells are washed, and intracellular lipids are extracted using an organic solvent system.
-
LC-MS Analysis: The extracted lipids are separated by liquid chromatography and detected by mass spectrometry. The concentration of the N-acyl amino acid is determined by comparing its signal to that of a known internal standard.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms and workflows for studying N-acyl amino acid transport.
Caption: Proposed model for the cellular uptake and intracellular fate of this compound.
Caption: A typical experimental workflow for quantifying cellular uptake using radiolabeled compounds.
Conclusion and Future Directions
The cellular uptake and transport of this compound are likely governed by a sophisticated interplay of passive diffusion and protein-mediated processes, a model strongly supported by research on other N-acyl amino acids and endocannabinoids. The key players in this proposed mechanism include the degradative enzyme FAAH, which maintains a favorable concentration gradient, and intracellular chaperones like FABPs, which facilitate trafficking to specific cellular compartments.
While this guide provides a robust framework based on current knowledge, it is imperative to conduct direct experimental studies on this compound to validate these hypotheses. Future research should focus on:
-
Directly measuring the uptake kinetics of this compound in various cell types.
-
Identifying the specific FABP isoforms involved in its intracellular transport.
-
Investigating the role of FAAH in regulating its intracellular levels and signaling.
-
Exploring the existence of a specific membrane transporter or facilitator for N-acyl amino acids.
A deeper understanding of these fundamental processes will be instrumental in unlocking the full therapeutic potential of this compound and other related lipid signaling molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ovid.com [ovid.com]
- 5. Mechanisms of Endocannabinoid Transport in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Fatty Acid Amide Hydrolase and Fatty Acid Binding Protein 5 in the Uptake of Anandamide by Cell Lines with Different Levels of Fatty Acid Amide Hydrolase Expression: A Pharmacological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of fatty acid amide hydrolase and fatty acid binding protein 5 in the uptake of anandamide by cell lines with different levels of fatty acid amide hydrolase expression: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]
- 12. Fatty acid-binding proteins transport N-acylethanolamines to nuclear receptors and are targets of endocannabinoid transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearidonoyl Glycine: A Technical Guide to a Novel Lipoamino Acid and its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of stearidonoyl glycine (B1666218), a member of the N-acyl amino acid family of signaling lipids. Due to the limited public research on stearidonoyl glycine, this document leverages extensive data from the closely related and well-studied analogue, N-arachidonoyl glycine (NAGly), to infer potential therapeutic effects and mechanisms of action. This guide will cover the known chemical properties of this compound and delve into the significant anti-inflammatory, analgesic, and vasorelaxant properties observed with NAGly. Detailed experimental protocols, quantitative data from key studies on NAGly, and visualizations of its signaling pathways are provided to facilitate further research and drug development efforts in this promising class of molecules.
Introduction to this compound
This compound is an N-acyl amino acid, a class of endogenous lipids with diverse signaling functions. It consists of stearidonic acid, an 18-carbon omega-3 polyunsaturated fatty acid, linked to a glycine molecule via an amide bond.[1] Stearidonic acid itself is a notable intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), both of which are known for their cardiovascular benefits.[1] Dietary supplementation with stearidonic acid has been shown to be more effective at increasing tissue levels of EPA than ALA.[1] While the biological activity of this compound has not been extensively characterized in published literature, its structural similarity to other bioactive N-acyl glycines, such as N-arachidonoyl glycine (NAGly), suggests it may possess significant therapeutic potential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid | [1] |
| Molecular Formula | C₂₀H₃₁NO₃ | [1] |
| Formula Weight | 333.5 g/mol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Formulation | A solution in ethanol | [1] |
| Solubility (DMF) | 30 mg/ml | [1] |
| Solubility (DMSO) | 20 mg/ml | [1] |
| Solubility (Ethanol) | 30 mg/ml | [1] |
| Solubility (PBS, pH 7.2) | 1 mg/ml | [1] |
Potential Therapeutic Effects (Inferred from N-Arachidonoyl Glycine)
N-arachidonoyl glycine (NAGly) is the most extensively studied member of the N-acyl glycine family and serves as a valuable proxy for understanding the potential therapeutic applications of this compound. NAGly exhibits a range of biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects.
Analgesic Effects
NAGly has demonstrated significant pain-relieving properties in various preclinical models of pain.
-
Inflammatory Pain: Intrathecal administration of NAGly has been shown to reduce mechanical allodynia and thermal hyperalgesia in a rat model of inflammatory pain induced by Freund's complete adjuvant (FCA).[2]
-
Neuropathic Pain: NAGly can reduce allodynia associated with nerve ligation-induced neuropathic pain.
-
Acute Pain: It is also effective in acute pain models.
These analgesic effects are notable for being mediated through non-cannabinoid receptor pathways, suggesting a potentially different side-effect profile compared to cannabinoid-based analgesics.[2]
Table 2: Analgesic Effects of Intrathecal N-Arachidonoyl Glycine (NAGly) in a Rat Model of Inflammatory Pain
| Parameter | Treatment | Dose (nmol) | Peak Effect Time | % Increase in Paw Withdrawal Threshold/Latency | Reference |
| Mechanical Allodynia | NAGly | 700 | 1 hour | Significant increase (P = 0.003 - 0.01) | [2] |
| Thermal Hyperalgesia | NAGly | 700 | 1 hour | Significant increase (P = 0.02 - 0.04) | [2] |
Anti-inflammatory Effects
NAGly exhibits anti-inflammatory activity by modulating immune cell responses and the production of inflammatory mediators.
-
It has been shown to reduce the migration of inflammatory leukocytes in a mouse model of peritonitis.
-
NAGly may promote the resolution of inflammation by inducing the death of inflammatory cells.
-
A study on human CD4+ T cells found that NAGly, which is elevated during fasting, can attenuate T cell responsiveness, suggesting a role in modulating inflammation associated with metabolic state.
Vasorelaxant Effects
NAGly induces relaxation of blood vessels, suggesting potential cardiovascular benefits. In rat isolated small mesenteric arteries, NAGly-induced relaxation is predominantly mediated by the activation of large conductance Ca²⁺-activated K⁺ (BKCa) channels.[3] This effect is partially dependent on the endothelium and the production of nitric oxide (NO).[3]
Table 3: Vasorelaxant Effects of N-Arachidonoyl Glycine (NAGly) in Rat Mesenteric Arteries
| Parameter | Value | Condition | Reference |
| pEC₅₀ | 5.7 ± 0.2 | Endothelium-intact arteries | [3] |
| Maximal Relaxation (at 30 µM) | 98 ± 1% | Endothelium-intact arteries | [3] |
Mechanisms of Action (Inferred from N-Arachidonoyl Glycine)
NAGly interacts with multiple molecular targets to exert its therapeutic effects. The signaling pathways involved are distinct from those of classical cannabinoids.
G Protein-Coupled Receptors (GPCRs)
-
GPR18: NAGly is a potent agonist of GPR18, the putative "abnormal cannabidiol" receptor.[4] Activation of GPR18 by NAGly drives the migration of microglia, suggesting a role in neuroinflammation and immune response in the central nervous system.[4] This interaction is also implicated in the pro-apoptotic effects of NAGly on inflammatory cells, contributing to the resolution of inflammation.
-
GPR55: NAGly has been identified as an endogenous agonist of GPR55.[5] Activation of GPR55 by NAGly leads to concentration-dependent increases in intracellular calcium and the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway.[5]
Glycine Transporter Inhibition
NAGly can modulate synaptic transmission by inhibiting glycine transporters. Specifically, it has been shown to block glycine uptake via the glycine transporter 2 (GLYT2), which prolongs the action of the inhibitory neurotransmitter glycine in the spinal cord. This action contributes to its analgesic effects.
Ion Channel Modulation
As mentioned, NAGly induces vasorelaxation through the activation of BKCa channels in vascular smooth muscle cells.[3] This may occur through both NO-dependent and -independent pathways.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying N-acyl glycines.
Caption: GPR55 signaling cascade initiated by N-Arachidonoyl Glycine.
Caption: Proposed mechanism of NAGly-induced vasorelaxation.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols (Based on N-Arachidonoyl Glycine Studies)
The following are representative protocols adapted from studies on NAGly, which can serve as a template for investigating this compound.
In Vitro Calcium Mobilization Assay
-
Objective: To determine if the test compound induces intracellular calcium mobilization via a specific GPCR.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the GPCR of interest (e.g., GPR55).
-
Methodology:
-
Culture the transfected HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS) in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.
-
Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Add varying concentrations of the test compound (this compound) and monitor the change in fluorescence intensity over time.
-
To confirm receptor-mediated effects, pre-incubate a subset of cells with a selective antagonist for the receptor of interest before adding the agonist.
-
Data is typically expressed as a change in fluorescence ratio or as a percentage of the response to a known agonist.
-
In Vivo Inflammatory Pain Model: Freund's Complete Adjuvant (FCA)
-
Objective: To assess the analgesic efficacy of the test compound in a model of chronic inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Induce inflammation by injecting a small volume (e.g., 100 µL) of FCA into the plantar surface of one hind paw.
-
Allow several days for the inflammation and associated pain behaviors (mechanical allodynia and thermal hyperalgesia) to develop.
-
Measure baseline pain thresholds using a von Frey filament test for mechanical allodynia and a radiant heat source for thermal hyperalgesia.
-
Administer the test compound (this compound) via the desired route (e.g., intrathecal, intraperitoneal, or oral).
-
Measure pain thresholds at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
A control group receiving the vehicle should be included.
-
Data is analyzed as the change in paw withdrawal threshold or latency from baseline.
-
Ex Vivo Vasorelaxation Assay
-
Objective: To determine the effect of the test compound on vascular tone.
-
Tissue Preparation: Isolate small mesenteric arteries from euthanized rats.
-
Methodology:
-
Mount segments of the arteries in a wire myograph system containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the arteries to equilibrate and then pre-constrict them with an alpha-adrenergic agonist (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound) to the bath and record the changes in isometric tension.
-
To investigate the mechanism, conduct experiments in the presence of specific inhibitors (e.g., L-NAME to block NO synthase, iberiotoxin (B31492) to block BKCa channels) or in arteries with the endothelium removed.
-
Express relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Future Directions and Conclusion
While direct evidence for the therapeutic effects of this compound is currently lacking in the public domain, the extensive research on the structurally similar N-arachidonoyl glycine provides a strong rationale for its investigation. The anti-inflammatory, analgesic, and vasorelaxant properties of NAGly, mediated through a distinct set of molecular targets including GPR18, GPR55, and GLYT2, highlight the potential of the N-acyl glycine class of lipids as novel therapeutic agents.
Future research should focus on the synthesis and biological evaluation of this compound using the experimental frameworks outlined in this guide. Key areas of investigation should include:
-
Receptor Binding and Activation: Determining the affinity and efficacy of this compound at GPR18, GPR55, and other potential GPCR targets.
-
In Vitro Functional Assays: Assessing its effects on intracellular signaling pathways, such as calcium mobilization and MAPK activation, in relevant cell types.
-
Preclinical Efficacy Studies: Evaluating its therapeutic potential in animal models of pain, inflammation, and cardiovascular disease.
-
Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion to guide formulation and dosing strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Stearidonoyl Glycine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules that are involved in a variety of physiological processes. Stearidonoyl glycine (B1666218), an N-acyl conjugate of stearidonic acid (an omega-3 polyunsaturated fatty acid) and glycine, is of growing interest in biomedical research. Stearidonic acid is an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Accurate and sensitive quantification of stearidonoyl glycine in biological samples is crucial for understanding its metabolism, biological function, and potential as a biomarker or therapeutic agent.
This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from biological matrices, such as plasma and brain tissue, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established protocols for similar N-acyl amino acids and is designed to be robust and sensitive.[2][3][4]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methods developed for other N-acyl amino acids and is suitable for plasma and tissue homogenates.[2]
Materials:
-
Biological sample (e.g., 100 µL plasma or 100 mg homogenized tissue)
-
Internal Standard (ISTD) solution (e.g., N-arachidonoyl-d8-glycine, 10 ng/mL in methanol)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 1 mL of MTBE to the tube.
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.
-
Evaporate the solvent to dryness using a sample concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
HPLC-MS/MS Analysis
The following conditions are suggested starting points and should be optimized for the specific instrumentation used.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 30 2.0 30 12.0 98 15.0 98 15.1 30 | 20.0 | 30 |
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the predicted quantitative parameters for the analysis of this compound. These values are based on its chemical structure and data from similar N-acyl glycines and should be empirically optimized.[2][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Depolarization Potential (V) (Predicted) | Collision Energy (eV) (Predicted) |
| This compound | 332.3 | 74.0 | 100 | -100 | -25 |
| This compound | 332.3 | 257.2 | 100 | -100 | -20 |
| N-arachidonoyl-d8-glycine (ISTD) | 368.3 | 74.0 | 100 | -95 | -25 |
Note: The product ion at m/z 74.0 corresponds to the glycine fragment. The product ion at m/z 257.2 corresponds to the stearidonoyl fatty acid fragment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Generalized N-Acyl Glycine Biosynthesis and Signaling Pathway
Caption: Generalized pathway for N-acyl glycine biosynthesis and signaling.[6]
References
- 1. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Stearidonoyl Glycine in Biological Matrices using HPLC-MS/MS
An application note and protocol for the quantification of stearidonoyl glycine (B1666218) (SDG) using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive method for the sensitive and specific measurement of this N-acyl glycine in biological matrices.
Introduction
N-acyl amino acids are a class of lipid signaling molecules that have garnered increasing interest in biomedical research. Stearidonoyl glycine (SDG), an N-acyl glycine formed from the conjugation of stearidonic acid (an omega-3 polyunsaturated fatty acid) and glycine, is implicated in various physiological processes. Accurate quantification of SDG is crucial for understanding its biological roles and its potential as a biomarker or therapeutic target.
This application note describes a robust and sensitive method for the quantification of this compound using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a liquid-liquid extraction procedure for sample preparation and utilizes electrospray ionization in negative mode for high-specificity detection through Multiple Reaction Monitoring (MRM).
Experimental
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction protocol is employed to isolate SDG from the biological matrix (e.g., plasma, serum, tissue homogenate).
-
To 100 µL of sample, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-Arachidonoyl glycine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 150 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.
-
HPLC System: Standard LC system (e.g., Shimadzu, Agilent, Waters).
-
Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended for optimal separation of lipids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Data Presentation
The following tables summarize the instrumental conditions for the quantification of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 85 | 15 |
| 2.0 | 50 | 50 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 85 | 15 |
| 18.0 | 85 | 15 |
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: Multiple Reaction Monitoring (MRM) Transitions for SDG
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 332.2 | 74.1 | 50 | 22 |
| Internal Standard | e.g., d4-Arachidonoyl glycine (348.2) | e.g., 74.1 | 50 | 22 |
(Note: The precursor ion [M-H]⁻ for SDG is calculated as 332.2. The product ion at m/z 74.1 corresponds to the glycinate (B8599266) fragment. These values should be empirically optimized on the specific instrument used.)
Method Validation (Representative Data)
A summary of typical method validation parameters is presented below.
Table 5: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in biological samples. The use of a C18 column allows for effective chromatographic separation, and detection via MRM ensures high specificity and accuracy. This method is suitable for applications in lipidomics, clinical research, and drug development where precise measurement of this N-acyl glycine is required.
Diagrams
Caption: Experimental workflow for SDG sample preparation and analysis.
Caption: Hypothetical signaling pathway involving N-acyl amino acids.
In Vitro Models for Studying Stearidonoyl Glycine Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearidonoyl glycine (B1666218) is an N-acyl amino acid (NAAA), a class of endogenous lipid signaling molecules with emerging roles in various physiological processes. While the functions of many NAAAs, such as N-arachidonoyl glycine (NAraGly), are increasingly understood, the specific biological activities of stearidonoyl glycine remain largely unexplored. As a conjugate of the omega-3 polyunsaturated fatty acid stearidonic acid and the amino acid glycine, it is hypothesized to play a role in lipid metabolism, inflammation, and cellular signaling.
These application notes provide a comprehensive guide for researchers to investigate the function of this compound using established in vitro models. The protocols detailed below are adapted from methodologies successfully employed for other long-chain polyunsaturated N-acyl glycines and are intended to serve as a foundational framework for future studies.
I. Potential Signaling Pathways of this compound
Based on the known targets of other N-acyl glycines, this compound is predicted to interact with several G protein-coupled receptors (GPCRs). The primary candidate receptors include GPR18, GPR55, and GPR92. Activation of these receptors can initiate a variety of downstream signaling cascades.
Caption: Proposed signaling pathway for this compound.
II. Recommended In Vitro Models
A variety of cell lines can be utilized to study the effects of this compound, depending on the research question.
| Cell Line | Type | Rationale for Use |
| HEK293T | Human Embryonic Kidney | Easily transfectable for receptor overexpression studies (GPR18, GPR55, GPR92). Low endogenous expression of many GPCRs. |
| CHO-K1 | Chinese Hamster Ovary | Similar to HEK293T, widely used for stable cell line generation and receptor binding assays. |
| BV-2 | Murine Microglia | Expresses GPR18 and can be used to study neuroinflammatory responses.[1] |
| 3T3-L1 | Murine Preadipocytes | Suitable for studying effects on adipogenesis and lipid metabolism. |
| HepG2 | Human Hepatocellular Carcinoma | A common model for studying hepatic lipid metabolism and insulin (B600854) signaling.[2] |
| RAW 264.7 | Murine Macrophages | Useful for investigating immunomodulatory and anti-inflammatory effects. |
III. Experimental Protocols
A. Cell Culture and Treatment
1. Cell Line Maintenance:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
2. Preparation of this compound:
-
This compound can be custom synthesized or purchased from commercial suppliers.
-
Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as ethanol (B145695) or DMSO.
-
For cell treatments, dilute the stock solution in serum-free medium to the desired final concentrations. A vehicle control (solvent alone) must be included in all experiments.
B. Protocol 1: Receptor Activation - Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, typically mediated by Gαq signaling.
Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Methodology:
-
Cell Plating: Seed receptor-overexpressing HEK293T or CHO-K1 cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system to add the this compound dilutions to the wells while simultaneously recording the fluorescence signal (Ex/Em ~494/516 nm for Fluo-4) over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Expected Quantitative Data (Hypothetical):
| Compound | Target Receptor | EC₅₀ (nM) |
| This compound | GPR55 | 10 - 500 |
| Reference Ligand (NAraGly) | GPR55 | ~100[3] |
C. Protocol 2: Receptor Activation - ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in many GPCR signaling pathways.
Workflow:
Caption: Workflow for the ERK1/2 phosphorylation assay.
Detailed Methodology:
-
Cell Culture: Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Expected Quantitative Data (Hypothetical):
| Treatment | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (10 nM) | 1.5 - 3.0 |
| This compound (100 nM) | 3.0 - 8.0 |
| This compound (1 µM) | 5.0 - 15.0 |
D. Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells overexpressing the target receptor in a hypotonic buffer and isolate the membrane fraction by ultracentrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-CP-55,940 for cannabinoid-like receptors) and increasing concentrations of unlabeled this compound.
-
Filtration: After incubation, rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Quantitative Data (Hypothetical):
| Compound | Target Receptor | Ki (nM) |
| This compound | GPR18 | 50 - 1000 |
| Reference Ligand (NAraGly) | GPR18 | ~100[4] |
IV. Concluding Remarks
The provided application notes and protocols offer a robust starting point for elucidating the in vitro functions of this compound. Given the current lack of specific data for this molecule, a systematic approach beginning with receptor screening in transfected cell lines, followed by functional validation in more physiologically relevant models, is recommended. The quantitative data generated from these assays will be crucial in defining the pharmacological profile of this compound and uncovering its potential therapeutic applications.
References
- 1. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Stearidonoyl Glycine in Plasma and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearidonoyl glycine (B1666218) is an N-acyl amino acid, a class of signaling lipids formed by the conjugation of a fatty acid (stearidonic acid) and an amino acid (glycine). Stearidonic acid is an omega-3 polyunsaturated fatty acid, suggesting that stearidonoyl glycine may play a role in various physiological processes, including inflammation and cell signaling. Accurate quantification of this compound in biological matrices such as plasma and tissues is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a biomarker or therapeutic agent.
This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, it outlines putative metabolic and signaling pathways to provide a broader biological context for research and drug development efforts.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data for endogenous this compound concentrations in human or animal plasma and tissues. The following tables are provided as templates for researchers to populate with their own experimental data. These tables are designed for clear presentation and comparison of quantitative results obtained from LC-MS/MS analysis.
Table 1: Quantitative Analysis of this compound in Plasma Samples
| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation (ng/mL) | % RSD |
| Control Group 1 | Plasma | User Data | User Data | User Data |
| Control Group 2 | Plasma | User Data | User Data | User Data |
| Treatment Group 1 | Plasma | User Data | User Data | User Data |
| Treatment Group 2 | Plasma | User Data | User Data | User Data |
Table 2: Quantitative Analysis of this compound in Tissue Homogenates
| Sample ID | Tissue Type | Concentration (ng/g) | Standard Deviation (ng/g) | % RSD |
| Control - Liver | Liver | User Data | User Data | User Data |
| Treatment - Liver | Liver | User Data | User Data | User Data |
| Control - Brain | Brain | User Data | User Data | User Data |
| Treatment - Brain | Brain | User Data | User Data | User Data |
Experimental Protocols
The following protocols are based on established methods for the quantification of other N-acyl glycines and omega-3 fatty acids and are adaptable for this compound.[1][2][3][4]
Protocol 1: Sample Preparation
A. Plasma Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (e.g., d4-stearidonoyl glycine, if available, or a structurally similar deuterated N-acyl glycine) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
B. Tissue Sample Preparation
-
Tissue Weighing: Weigh approximately 50 mg of frozen tissue.
-
Homogenization: Homogenize the tissue in 1 mL of ice-cold methanol:water (1:1, v/v) containing an internal standard using a bead beater or other suitable homogenizer.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform (B151607) to the homogenate and vortex for 1 minute.
-
Add 1 mL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Drying: Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Protocol 2: LC-MS/MS Analysis
A. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: Gradient from 50% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 50% B
-
12.1-15 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
B. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a this compound standard. Based on its molecular formula (C₂₀H₃₁NO₃), the protonated molecule [M+H]⁺ would have a theoretical m/z of 334.23. A potential product ion would result from the loss of the glycine moiety.
-
This compound (putative):
-
Precursor ion (Q1): m/z 334.2
-
Product ion (Q3): To be determined experimentally (e.g., fragment corresponding to stearidonic acid).
-
-
Internal Standard: To be determined based on the selected standard.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Biosynthesis and Metabolism of this compound
The biosynthesis of N-acyl glycines is primarily understood through the study of related compounds. This compound is likely synthesized by the enzymatic conjugation of stearidonoyl-CoA and glycine, a reaction catalyzed by Glycine N-acyltransferase (GLYAT). Its degradation is presumed to occur via hydrolysis back to stearidonic acid and glycine, a reaction catalyzed by Fatty Acid Amide Hydrolase (FAAH).
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stearidonoyl Glycine as a Positive Allosteric Modulator of Glycine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearidonoyl glycine (B1666218) is an N-acyl amino acid, a class of endogenous lipids that have emerged as modulators of various physiological processes. This document provides detailed application notes and protocols for investigating Stearidonoyl glycine as a positive allosteric modulator (PAM) of Glycine Receptors (GlyRs). GlyRs are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system, making them a key target for novel therapeutics for conditions such as chronic pain.[1][2][3] N-acyl amino acids with an 18-carbon acyl tail, like stearidonic acid, have been identified as potent PAMs of GlyRs.[1][3] Specifically, C18 acyl-glycines with cis-double bonds in the acyl chain have demonstrated significant potentiation of glycine-induced currents.[1][3][4] this compound, a C18:4 acyl-glycine, is therefore a compound of interest for its potential to allosterically modulate GlyR activity.
These notes provide protocols for two key assays to characterize the activity of this compound on GlyRs: a high-throughput compatible Fluorescent Membrane Potential Assay and a lower-throughput, higher-resolution Electrophysiology (Patch-Clamp) Assay.[5][6]
Product Information
-
Compound Name: this compound
-
Formal Name: 2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid[7]
-
Molecular Formula: C₂₀H₃₁NO₃[7]
-
Formula Weight: 333.5 g/mol [7]
-
Formulation: Typically supplied as a solution in ethanol.[7]
-
Solubility: Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2) (1 mg/ml).[7]
Mechanism of Action: Glycine Receptor Signaling
Glycine receptors are pentameric ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[9][10][11] Upon binding of the neurotransmitter glycine, the receptor's intrinsic chloride ion channel opens, allowing an influx of Cl⁻ ions into the neuron.[9][12] This influx of negative ions leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus inhibiting neuronal signaling.[9] Positive allosteric modulators like this compound are hypothesized to bind to a site on the receptor distinct from the glycine binding site. This binding event is thought to increase the receptor's affinity for glycine or enhance the channel's opening probability, thereby potentiating the inhibitory current.[1][3]
Quantitative Data Summary
The following table summarizes the expected potentiation of Glycine Receptor activity by C18 acyl-glycines, based on data from structurally similar compounds like N-oleoyl glycine (C18:1).[1][3] Researchers should aim to generate similar data for this compound.
| Parameter | Receptor Subtype | Agonist | Modulator | Effect | Reference |
| EC₅₀ Shift | α1 GlyR | Glycine | 3 µM N-oleoyl glycine | EC₅₀ reduced from 17 µM to 10 µM | [1][3] |
| Current Potentiation | α1, α2, α1β, α2β GlyRs | Glycine | 1 µM C18 ω6,9 glycine | >100% potentiation | [1][3] |
| Current Potentiation | α3, α3β GlyRs | Glycine | 1 µM C18 ω6,9 glycine | >50% potentiation | [1][3] |
Experimental Protocols
High-Throughput Screening (HTS) using a Fluorescent Membrane Potential Assay
This assay allows for the rapid screening of compounds for their ability to modulate GlyR activity by measuring changes in cell membrane potential.[5][6][13]
Materials:
-
HEK293 cells stably expressing a human GlyR subtype (e.g., α1, α2, α3, or α1β)
-
384-well black, clear-bottom microplates
-
FLIPR Membrane Potential (FMP) Assay Kit or similar
-
Glycine
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the GlyR-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent membrane potential dye solution, prepared according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of glycine in assay buffer. Determine the EC₂₀ concentration of glycine for the specific cell line being used in a separate experiment.
-
Assay Protocol: a. Place the cell plate and the compound plate into the fluorescent plate reader. b. Establish a baseline fluorescence reading for approximately 10-20 seconds. c. Add the this compound dilutions (or vehicle control) to the cell plate and incubate for 3-5 minutes while monitoring fluorescence. d. Add the EC₂₀ concentration of glycine to all wells to stimulate the receptors. e. Continue to record the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: The change in fluorescence upon glycine addition is indicative of membrane potential change due to Cl⁻ influx. A greater change in fluorescence in the presence of this compound compared to the vehicle control indicates positive allosteric modulation. Calculate the potentiation as a percentage increase over the control response.
Electrophysiology (Whole-Cell Patch-Clamp) Assay
This technique provides a more detailed characterization of the modulatory effects of this compound on GlyR ion channel properties.
Materials:
-
GlyR-expressing HEK293 cells cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP, 0.2 GTP, pH 7.2 with CsOH)
-
Extracellular solution (e.g., in mM: 145 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH)
-
Glycine and this compound stock solutions
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording: a. Establish a whole-cell patch-clamp configuration on a single GlyR-expressing cell. Clamp the membrane potential at -60 mV. b. Apply a concentration of glycine that elicits a submaximal current (e.g., EC₁₀-EC₂₀) using a rapid solution exchange system. Record the resulting inward current. c. Wash the cell with extracellular solution until the current returns to baseline. d. Co-apply the same concentration of glycine along with a specific concentration of this compound. e. Record the potentiated inward current.
-
Concentration-Response Analysis: a. To determine the effect on glycine potency, generate a full glycine concentration-response curve in the absence and presence of a fixed concentration of this compound. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ values. A leftward shift in the curve in the presence of this compound indicates a positive allosteric modulatory effect.
-
Data Analysis: Measure the peak amplitude of the glycine-induced currents in the absence and presence of this compound. Calculate the percentage potentiation for each concentration of the modulator.
Conclusion
The provided protocols offer a framework for the comprehensive evaluation of this compound as a positive allosteric modulator of Glycine Receptors. The fluorescent membrane potential assay is suitable for initial high-throughput screening, while the patch-clamp electrophysiology assay allows for detailed mechanistic studies. The expected outcome is the characterization of this compound's potency and efficacy as a GlyR PAM, which can inform its potential as a therapeutic lead compound, particularly for the treatment of chronic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Positive Allosteric Modulators of Glycine Receptors from a High-Throughput Screen Using a Fluorescent Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain [frontiersin.org]
- 12. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipidomics Analysis of Stearidonoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearidonoyl glycine (B1666218) is a member of the N-acyl glycine family, a class of endogenous signaling lipids structurally related to endocannabinoids.[1] It is formed through the conjugation of the omega-3 polyunsaturated fatty acid, stearidonic acid (18:4), with glycine.[2][3] While research on many N-acyl glycines is ongoing, their roles in various physiological processes, including inflammation, pain signaling, and energy homeostasis, are increasingly recognized.[1][4] Stearidonoyl glycine, as a derivative of the anti-inflammatory stearidonic acid, is a molecule of significant interest for lipidomics studies aimed at understanding inflammatory pathways and for the development of novel therapeutics.
These application notes provide a comprehensive guide to the study of this compound, including its biosynthesis, potential signaling pathways, and detailed protocols for its extraction, detection, and quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Context and Signaling
Biosynthesis of this compound
N-acyl glycines are primarily synthesized through a pathway involving the activation of a fatty acid to its acyl-CoA thioester, followed by the conjugation of the acyl group to glycine.[4] This reaction is catalyzed by a long-chain specific glycine N-acyltransferase (GLYAT).[4]
Figure 1. Biosynthesis of N-Stearidonoyl Glycine.
Putative Signaling Pathways
While direct signaling pathways for this compound have not been fully elucidated, other long-chain polyunsaturated N-acyl glycines, such as N-arachidonoyl glycine (NAGly), have been shown to act as signaling molecules, notably through the orphan G-protein coupled receptors GPR18 and GPR55.[5][6] NAGly has been identified as a potent agonist for GPR18, driving cellular migration in microglia, and has also been shown to activate GPR55, leading to increases in intracellular calcium and MAPK activity.[6][7] Given the structural similarity, it is hypothesized that this compound may interact with these same receptors to modulate cellular signaling.
Figure 2. Hypothesized signaling of this compound via GPR18 and GPR55.
Quantitative Data
Precise quantitative data for this compound, such as its concentration in various biological tissues, is not yet widely available in the literature. However, analysis can be performed using LC-MS/MS with a targeted approach. The table below provides the necessary mass spectrometry parameters, which are predicted based on the known chemical structure of this compound and the common fragmentation patterns of N-acyl glycines.
| Parameter | Value | Source/Method |
| Molecular Formula | C₂₀H₃₁NO₃ | Cayman Chemical[2] |
| Molecular Weight | 333.5 g/mol | Cayman Chemical[2] |
| Precursor Ion (m/z) [M-H]⁻ | 332.2 | Calculated |
| Precursor Ion (m/z) [M+H]⁺ | 334.3 | Confirmed[8] |
| Predicted Product Ion (m/z) | 74.0 (Glycine fragment) | Predicted (Negative Mode) |
| Predicted Product Ion (m/z) | 259.2 (Acylium ion) | Predicted (Positive Mode) |
Note: The product ions are predicted based on the characteristic fragmentation of N-acyl amino acids, which typically involves cleavage of the amide bond. For definitive quantification, it is recommended to confirm these transitions by direct infusion of a pure standard.
Experimental Protocols
A generalized workflow for the analysis of this compound in biological samples is presented below. This workflow covers sample preparation, lipid extraction, and subsequent analysis by LC-MS/MS.
Figure 3. Experimental workflow for this compound analysis.
Protocol 1: Lipid Extraction from Plasma or Serum
This protocol is adapted from the Folch method, a widely used technique for total lipid extraction.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): A deuterated analog of a long-chain N-acyl glycine (e.g., Arachidonoyl Glycine-d8) is recommended.[9]
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a glass centrifuge tube, add 100 µL of the plasma/serum sample.
-
Add the internal standard solution at a known concentration.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk, and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C or immediately reconstituted for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.
Materials:
-
Dried lipid extract from Protocol 1
-
Reconstitution Solvent: Acetonitrile:Isopropanol:Water (45:45:10, v/v/v)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate
-
A C18 reversed-phase HPLC or UPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in 100 µL of the Reconstitution Solvent. Vortex and transfer to an autosampler vial.
-
Chromatography:
-
Column Temperature: 45°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 2.0 30 12.0 99 15.0 99 15.1 30 | 18.0 | 30 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Key Transitions (to be optimized):
-
Positive Mode: Precursor m/z 334.3 → Product m/z 259.2
-
Negative Mode: Precursor m/z 332.2 → Product m/z 74.0
-
-
Instrument Settings (typical starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Set according to manufacturer's recommendations.
-
Collision Energy: Optimize by infusing a standard, but a starting point of 15-25 eV is typical for this class of molecules.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Quantify the concentration of this compound by comparing the peak area ratio to a standard curve prepared with a pure analytical standard.
-
Conclusion
The study of this compound holds promise for advancing our understanding of lipid signaling in health and disease. The protocols and information provided here offer a robust framework for researchers to begin investigating this and other related N-acyl glycines. While specific data on this compound is still emerging, the methodologies established for the broader class of N-acyl glycines are directly applicable and provide a clear path forward for its inclusion in comprehensive lipidomics studies.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAGly receptor - Wikipedia [en.wikipedia.org]
- 6. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Stearidonoyl Glycine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearidonoyl glycine (B1666218) (SAG) is an N-acyl amino acid, a class of endogenous lipid signaling molecules. Structurally, it consists of the omega-3 polyunsaturated fatty acid, stearidonic acid, linked to a glycine molecule.[1] N-acyl amino acids are increasingly recognized for their diverse physiological roles, including the modulation of ion channels and G protein-coupled receptors. SAG, in particular, has been noted for its potential to potentiate glycine receptor subtypes, making it a valuable tool for research in neuroscience and pharmacology.[2] These application notes provide a detailed protocol for the dissolution of SAG and its application in a representative in vitro experiment to assess its effects on glycine receptor activity.
Data Presentation
Table 1: Physicochemical Properties of Stearidonoyl Glycine
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₃ | [1] |
| Molecular Weight | 333.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Typically supplied as a solution in ethanol (B145695) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C in ethanol | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of stock and working solutions of SAG for use in cell-based assays.
Materials:
-
This compound (SAG)
-
Anhydrous ethanol (≥99.5%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, aqueous buffer (e.g., PBS, pH 7.2 or cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution in Ethanol or DMSO:
-
Calculate the required mass of SAG: Based on its molecular weight of 333.5 g/mol , weigh the appropriate amount of SAG in a sterile, amber vial. For example, for 1 mL of a 10 mM stock solution, 3.335 mg of SAG is required.
-
Dissolution: Add the desired volume of anhydrous ethanol or DMSO to the vial containing the SAG.
-
Mixing: Vortex the solution thoroughly until the SAG is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C. To minimize freeze-thaw cycles, it is advisable to prepare small aliquots.
Procedure for Preparing Working Solutions:
-
Thawing: Thaw an aliquot of the SAG stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate sterile aqueous buffer or cell culture medium to the final desired concentration.
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Stability: It is highly recommended to prepare working solutions fresh for each experiment, as the stability of N-acyl amino acids in aqueous solutions can be limited. If short-term storage is necessary, keep the working solution on ice and protected from light.
Protocol 2: In Vitro Assay for Potentiation of Glycine Receptors
This protocol provides a general framework for assessing the potentiation of glycine receptors by SAG in a cell line expressing these receptors (e.g., HEK293 cells transiently or stably expressing a glycine receptor subtype). This method is based on whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells expressing the desired glycine receptor subtype (e.g., α1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 ATP, 0.2 GTP, pH adjusted to 7.2 with CsOH.
-
Glycine stock solution
-
This compound working solutions
Procedure:
-
Cell Preparation: Plate the glycine receptor-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions. Prepare a range of glycine and SAG working solutions in the external solution.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Glycine Application: Apply a low concentration of glycine (e.g., EC₅-EC₁₀, a concentration that elicits a small, stable current) to the cell to establish a baseline response.
-
SAG Application: Co-apply the same concentration of glycine along with the desired concentration of SAG.
-
Data Acquisition: Record the current responses to the application of glycine alone and in the presence of SAG.
-
Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of SAG. The potentiation can be calculated as the percentage increase in the current amplitude in the presence of SAG compared to the baseline glycine response.
Visualizations
Caption: Experimental workflow for preparing SAG solutions and assessing glycine receptor potentiation.
References
Application Notes: Stearidonoyl Glycine as a Novel Tool for Studying Glycine Receptor Subtypes
Introduction
Stearidonoyl glycine (B1666218) is an N-acyl amino acid, a class of lipid signaling molecules that have emerged as potent modulators of various ion channels and receptors. Structurally, it consists of stearidonic acid, an 18-carbon polyunsaturated omega-3 fatty acid, conjugated to a glycine molecule. This unique structure positions it as a promising candidate for a selective positive allosteric modulator (PAM) of glycine receptors (GlyRs). Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission in the central nervous system, playing crucial roles in motor control, pain processing, and sensory signaling.[1][2][3][4] The existence of multiple GlyR subtypes, formed by different combinations of α (α1-α4) and β subunits, allows for a diversity of physiological roles and presents opportunities for the development of subtype-selective therapeutic agents.[3][4]
N-acyl amino acids with an 18-carbon acyl chain and at least one cis double bond in the central region of the carbon tail have been identified as potent PAMs of GlyRs.[1] Stearidonic acid possesses four cis double bonds, suggesting that stearidonoyl glycine is likely a potent modulator of GlyR function. These application notes provide an overview of the potential utility of this compound in studying GlyR subtypes, including its mechanism of action, and protocols for its synthesis and characterization.
Mechanism of Action
This compound is predicted to act as a positive allosteric modulator of glycine receptors. Unlike glycine, which binds to the orthosteric site to open the channel, PAMs bind to a distinct allosteric site. This binding event increases the apparent affinity of the receptor for glycine and/or enhances the maximal chloride current elicited by glycine. The potentiation of GlyR activity by N-acyl amino acids like this compound is subtype-dependent, offering a tool to differentiate the contributions of various GlyR subtypes to physiological and pathological processes.[1]
The general signaling pathway for glycine receptor activation and its positive allosteric modulation is depicted below.
References
- 1. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native glycine receptor subtypes and their physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stearidonoyl Glycine in Neuroscience Research
A Theoretical Framework Based on Related N-Acyl Glycines and Stearidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of Stearidonoyl Glycine (B1666218) in neuroscience research is currently limited in published literature. The following application notes and protocols are a theoretical framework derived from studies on its constituent fatty acid, stearidonic acid, and structurally related N-acyl glycines, such as N-palmitoyl glycine and N-oleoyl glycine. This document is intended to provide a foundational guide for researchers interested in exploring the potential of Stearidonoyl Glycine.
Introduction
N-acyl amino acids are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes, including neuromodulation.[1][2][3] this compound is an N-acyl amino acid consisting of stearidonic acid, an omega-3 polyunsaturated fatty acid, and the amino acid glycine. While research on this compound is nascent, the known neuroprotective and bioactive properties of its components suggest its potential as a valuable tool in neuroscience research, particularly in studies related to neuroinflammation, neurodegeneration, and synaptic plasticity.
Stearidonic acid (SDA) is a precursor to eicosapentaenoic acid (EPA) and has demonstrated neuroprotective effects against amyloid-β-induced toxicity in hippocampal cells through its anti-apoptotic, antioxidant, and anti-inflammatory properties.[4][5] Other N-acyl glycines, such as N-palmitoyl glycine, have been shown to modulate calcium influx and nitric oxide production in sensory neurons.[6][7] This suggests that this compound may possess unique neuromodulatory functions deserving of investigation.
Potential Applications in Neuroscience Research
Based on the properties of stearidonic acid and other N-acyl glycines, this compound could be investigated for the following applications:
-
Neuroprotection in Models of Alzheimer's Disease: Given the protective effects of stearidonic acid against amyloid-β toxicity, this compound could be tested as a therapeutic agent in in vitro and in vivo models of Alzheimer's disease.[4]
-
Modulation of Neuroinflammation: The anti-inflammatory properties of stearidonic acid suggest that this compound may be useful in studying and potentially treating neuroinflammatory conditions.[4][5]
-
Analgesia and Pain Modulation: Other N-acyl glycines have demonstrated effects on sensory neurons and pain pathways.[6][7] this compound could be explored for its potential analgesic properties.
-
Regulation of Synaptic Function: As a lipid signaling molecule, this compound may influence synaptic transmission and plasticity.
Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on stearidonic acid and other N-acyl glycines to provide a reference for designing experiments with this compound.
Table 1: Neuroprotective Effects of Stearidonic Acid (SDA) on Amyloid-β-Induced Neurotoxicity in Rat Hippocampal H19-7 Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | Aβ (10 µM) | Decreased to ~60% | [4] |
| Aβ (10 µM) + SDA (50 µM) | Increased to ~85% | [4] | |
| TNF-α Release | Aβ (10 µM) + LPS (1 µg/mL) | Increased to ~250 pg/mL | [4] |
| Aβ + LPS + SDA (50 µM) | Decreased to ~150 pg/mL | [4] | |
| IL-1β Release | Aβ (10 µM) + LPS (1 µg/mL) | Increased to ~40 pg/mL | [4] |
| Aβ + LPS + SDA (50 µM) | Decreased to ~25 pg/mL | [4] |
Table 2: Effects of N-Palmitoyl Glycine (PalGly) on Sensory Neurons
| Parameter | Compound and Concentration | Effect | Reference |
| Calcium Influx | PalGly (1 µM) | Induces transient calcium influx in DRG neurons | [6][7] |
| Nociceptive Firing | PalGly (100 nM) | Potently inhibits heat-evoked firing of nociceptive neurons | [6][7] |
Experimental Protocols (Adapted from Related Compound Studies)
The following are detailed protocols adapted from studies on stearidonic acid and N-palmitoyl glycine that can serve as a starting point for investigating this compound.
In Vitro Neuroprotection Assay against Amyloid-β Toxicity
This protocol is adapted from studies on stearidonic acid's effects on hippocampal cells.[4]
Objective: To determine if this compound protects cultured neurons from amyloid-β (Aβ)-induced toxicity.
Materials:
-
Rat hippocampal cell line (e.g., H19-7)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-β (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture: Culture H19-7 cells in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator.
-
Aβ Preparation: Prepare oligomeric Aβ by dissolving Aβ(1-42) peptide in sterile water and incubating at 37°C for 24 hours.
-
Treatment:
-
Plate cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add oligomeric Aβ (final concentration 10 µM) to the wells and incubate for another 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read absorbance at 570 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Calcium Imaging in Primary Neuronal Cultures
This protocol is based on studies of N-palmitoyl glycine's effects on dorsal root ganglion (DRG) neurons.[6][7]
Objective: To investigate if this compound modulates intracellular calcium levels in neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neuron culture
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Ionophore (e.g., Ionomycin) as a positive control
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Neuron Culture: Isolate and culture DRG neurons from neonatal rats on poly-D-lysine coated coverslips.
-
Dye Loading:
-
Incubate the cultured neurons with Fluo-4 AM (e.g., 5 µM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Perfuse the cells with this compound at various concentrations (e.g., 100 nM - 10 µM).
-
Record changes in fluorescence intensity over time.
-
At the end of the experiment, apply a calcium ionophore to obtain a maximal fluorescence response for normalization.
-
-
Data Analysis: Analyze the change in fluorescence intensity (ΔF/F0) to quantify changes in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway for the neuroprotective effects of this compound and a general experimental workflow for its investigation.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effect of Stearidonic Acid on Amyloid β-Induced Neurotoxicity in Rat Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Stearidonic Acid on Amyloid β-Induced Neurotoxicity in Rat Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of Glycine on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Consequently, the identification and characterization of novel anti-inflammatory agents are of paramount importance in drug discovery and development. Glycine (B1666218), the simplest amino acid, has emerged as a potent modulator of inflammatory responses. In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory mediators and interfere with key signaling pathways that orchestrate the inflammatory cascade.
These application notes provide a comprehensive overview of the in vitro effects of glycine on inflammatory pathways, with a focus on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Detailed protocols for investigating these effects are provided to enable researchers to assess the anti-inflammatory potential of glycine and its derivatives in a controlled laboratory setting.
Data Presentation
The following tables summarize the quantitative effects of glycine on key inflammatory markers, as reported in various in vitro studies.
Table 1: Effect of Glycine on Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | Glycine Concentration | Target Cytokine | % Inhibition / Reduction | Reference |
| 3T3-L1 Adipocytes | TNF-α | Pre-treatment | NF-κB activation | Significant interference | [1] |
| Monocytes | Lipopolysaccharide (LPS) | Dose-dependent | TNF-α | Significant decrease (P<0.01) | [2] |
| Monocytes | Lipopolysaccharide (LPS) | Dose-dependent | IL-1β | Significant reduction (P<0.0001) | [2] |
| Lean Mice (in vivo) | - | Treatment | TNF-α (fat tissue) | Suppressed expression | [3] |
| Lean Mice (in vivo) | - | Treatment | IL-6 (serum) | Suppressed levels | [3] |
| MSG/Ob Mice (in vivo) | - | Treatment | TNF-α (fat tissue) | Suppressed expression | [3] |
| MSG/Ob Mice (in vivo) | - | Treatment | IL-6 (fat tissue) | Suppressed expression | [3] |
Table 2: Effect of Glycine on Anti-inflammatory Cytokine Production
| Cell Line/Model | Inflammatory Stimulus | Glycine Concentration | Target Cytokine | % Increase | Reference |
| Monocytes | Lipopolysaccharide (LPS) | Dose-dependent | IL-10 | Increased expression (P<0.05) | [2] |
| Lean Mice (in vivo) | - | Treatment | Adiponectin | Increased levels | [3] |
| Endotoxemia Mouse Model | Lipopolysaccharide (LPS) + d-Galactosamine | 150 mg/kg | IL-10 | Increased levels (P<0.01) | [4] |
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Glycine has been shown to interfere with the activation of this pathway.[1] Pre-treatment with glycine can inhibit the degradation of IκB proteins, which are responsible for sequestering NF-κB dimers in the cytoplasm.[5] This prevents the translocation of active NF-κB to the nucleus, thereby downregulating the expression of its target genes.
Caption: Glycine's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are also crucial in transducing extracellular inflammatory signals into intracellular responses. While some studies suggest that high concentrations of glycine might alter MAPK signaling, potentially leading to neurotoxicity, its direct anti-inflammatory role through this pathway is less defined than its effects on NF-κB.[6] Further research is needed to fully elucidate the nuanced effects of glycine on MAPK signaling in the context of inflammation.
Experimental Protocols
Protocol 1: In Vitro Induction of Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in a macrophage cell line, such as RAW 264.7 or THP-1, using lipopolysaccharide (LPS).[7][8]
Materials:
-
RAW 264.7 or THP-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Glycine solution (sterile)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 or THP-1 cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well or 24-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[8]
-
Glycine Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of glycine. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[8] Include a vehicle control (no LPS) and a positive control (LPS without glycine).
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed and carefully collect the cell culture supernatant for subsequent analysis.
Caption: Workflow for in vitro inflammation induction and glycine treatment.
Protocol 2: Measurement of Cytokine Levels by ELISA
This protocol outlines the quantification of pro- and anti-inflammatory cytokines in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Kit Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the manufacturer's protocol for the specific ELISA kit.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.[8]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated with recombinant cytokines.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the assessment of NF-κB pathway activation by measuring the protein levels of key signaling molecules, such as IκBα and the p65 subunit of NF-κB, in cell lysates.
Materials:
-
Treated cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. A decrease in IκBα levels and an increase in phospho-p65 levels indicate NF-κB activation.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory properties of glycine in vitro. The data clearly indicates that glycine can modulate inflammatory responses by suppressing pro-inflammatory cytokine production and interfering with the NF-κB signaling pathway. These methodologies can be adapted to study other N-acyl amino acids or novel compounds, thereby facilitating the discovery and development of new anti-inflammatory therapeutics. It is important to note that while the initial query was on stearidonoyl glycine, a lack of specific literature necessitated a focus on the well-documented effects of glycine. The principles and protocols outlined here are broadly applicable and can serve as a valuable resource for researchers in the field of inflammation.
References
- 1. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine regulates the production of pro-inflammatory cytokines in lean and monosodium glutamate-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine Administration Alters MAPK Signaling Pathways and Causes Neuronal Damage in Rat Brain: Putative Mechanisms Involved in the Neurological Dysfunction in Nonketotic Hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring the Impact of Stearidonoyl Glycine on Cellular Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearidonoyl glycine (B1666218) is a synthetic N-acyl amino acid composed of stearidonic acid (SDA), an 18-carbon omega-3 polyunsaturated fatty acid, and the amino acid glycine. While the precise biological functions of Stearidonoyl glycine are not yet fully elucidated, its constituent parts suggest a significant potential to modulate lipid metabolism. Stearidonic acid is a direct precursor to eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid known for its beneficial effects on lipid profiles and inflammation.[1][2][3] N-acyl amino acids, as a class, are emerging as important endogenous signaling molecules with diverse roles in cellular physiology.[4][5][6]
This document provides a detailed guide for investigating the effects of this compound on lipid metabolism in a cellular context. We hypothesize that this compound may influence key metabolic pathways such as fatty acid synthesis and oxidation, potentially through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7]
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling cascade of this compound in lipid metabolism.
Experimental Workflow
Caption: Overall experimental workflow for assessing this compound's effects.
Quantitative Data Presentation
The following tables present hypothetical data to illustrate the potential effects of this compound on lipid metabolism.
Table 1: Lipid Accumulation
| Treatment Group | Oil Red O Staining (OD at 500 nm) | BODIPY Staining (Mean Fluorescence Intensity) |
| Vehicle Control | 0.52 ± 0.04 | 1500 ± 120 |
| This compound (10 µM) | 0.35 ± 0.03 | 1050 ± 95 |
| This compound (50 µM) | 0.21 ± 0.02 | 750 ± 60 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 2: Relative Gene Expression (Fold Change)
| Gene | Vehicle Control | This compound (50 µM) |
| SREBF1 (SREBP-1c) | 1.0 | 0.45 ± 0.05 |
| ACACA (ACCα) | 1.0 | 0.60 ± 0.07* |
| FASN (Fatty Acid Synthase) | 1.0 | 0.55 ± 0.06 |
| CPT1A (Carnitine Palmitoyltransferase 1A) | 1.0 | 1.85 ± 0.15** |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 3: Relative Protein Expression (Fold Change)
| Protein | Vehicle Control | This compound (50 µM) |
| p-AMPKα (Thr172) / AMPKα | 1.0 | 2.50 ± 0.21 |
| SREBP-1c (nuclear) | 1.0 | 0.35 ± 0.04 |
| ACC | 1.0 | 0.70 ± 0.08 |
| FASN | 1.0 | 0.65 ± 0.07 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2) cells or mouse pre-adipocyte (3T3-L1) cells are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50 µM).
-
Replace the culture medium with the treatment medium and incubate for the desired time (e.g., 24, 48 hours). A vehicle control (medium with the same concentration of solvent) must be included.
-
Protocol 2: Oil Red O Staining for Lipid Droplet Quantification
-
Fixation: After treatment, remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 10% formalin in PBS for at least 1 hour.[1][8]
-
Staining:
-
Remove the formalin and wash the cells twice with distilled water.
-
Wash the cells with 60% isopropanol (B130326) for 5 minutes.[1][9]
-
Allow the cells to dry completely.
-
Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol, filtered) and incubate for 10-20 minutes at room temperature.[1][8]
-
-
Washing: Remove the Oil Red O solution and wash the cells 4-5 times with distilled water.[1][8]
-
Imaging: Add PBS to the wells and visualize the lipid droplets (stained red) using a light microscope.
-
Quantification:
-
Remove the water and allow the cells to dry completely.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.[1][8]
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 500 nm using a microplate reader.[1]
-
Protocol 3: BODIPY 493/503 Staining for Lipid Droplet Visualization
-
Staining:
-
Washing: Wash the cells three times with PBS to remove excess dye.[10]
-
Imaging:
-
Add fresh PBS to the wells.
-
Visualize the lipid droplets (green fluorescence) using a fluorescence microscope.
-
For nuclear counterstaining, a dye such as DAPI or Hoechst 33342 can be included in the final wash step.
-
-
Quantification: Analyze the fluorescence intensity using image analysis software (e.g., ImageJ) or a high-content imaging system.
Protocol 4: Total Lipid Extraction and Fatty Acid Analysis by GC-MS
-
Cell Harvesting: After treatment, wash cells with PBS and harvest by scraping or trypsinization. Centrifuge to pellet the cells.
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a small volume of water.
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the cell suspension.[11][12]
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.[11]
-
Dry the lipid extract under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add 1% sulfuric acid in methanol and incubate at 50°C for 2 hours.
-
Add water and hexane (B92381), vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
Protocol 5: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: After treatment, lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., SREBF1, ACACA, FASN, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).[14][15]
-
Run the qPCR reactions on a real-time PCR system.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[14][16]
-
Protocol 6: Protein Extraction and Western Blotting
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 4°C to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPKα, total AMPKα, SREBP-1c, ACC, FASN, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
These application notes provide a comprehensive framework for investigating the effects of this compound on cellular lipid metabolism. By employing the described protocols, researchers can elucidate the mechanisms by which this novel compound influences lipid accumulation, fatty acid composition, and the expression of key metabolic genes and proteins. The hypothesized activation of AMPK and subsequent downstream effects on lipogenesis and fatty acid oxidation provide a strong starting point for these investigations. The data generated will be valuable for understanding the potential of this compound as a modulator of lipid metabolism and for its further development in therapeutic applications.
References
- 1. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of stearidonic acid in human subjects: comparison with the metabolism of other n-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearidonic acid as a supplemental source of ω-3 polyunsaturated fatty acids to enhance status for improved human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Stearidonic Acid-Enriched Buglossoides arvensis Oil Alleviates High-Fat Diet-Induced Hepatic Lipid Accumulation and Inflammation via AMPK/SIRT1 Activation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Red blood cell stearidonic acid and other omega-3 fatty acids and coronary heart disease in the Physicians’ Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for High-Throughput Screening of N-Acyl Amino Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules, formed by the covalent linkage of a fatty acid to an amino acid via an amide bond.[1][2] These molecules are structurally related to endocannabinoids and are increasingly recognized for their diverse physiological roles and therapeutic potential.[3][4] The "endocannabinoidome" is a complex lipid signaling system that includes NAAAs.[1][5] Given the vast number of potential combinations of fatty acids and amino acids, high-throughput screening (HTS) is an essential tool for systematically evaluating the bioactivity of NAAA libraries, identifying their molecular targets, and discovering novel therapeutic leads.[1][4]
This document provides detailed protocols and application notes for conducting HTS campaigns to assess the bioactivity of N-acyl amino acids, with a primary focus on their interactions with G protein-coupled receptors (GPCRs), a major class of drug targets.[6][7]
Metabolism of N-Acyl Amino Acids
The cellular levels of NAAAs are regulated by biosynthetic and degradative enzymes.[3] Biosynthesis can occur through the direct condensation of a fatty acid (or its CoA derivative) with an amino acid, a reaction that can be catalyzed by enzymes like cytochrome c or glycine (B1666218) N-acyltransferase-like enzymes.[3][5] Degradation is primarily mediated by hydrolases, such as fatty acid amide hydrolase (FAAH), which cleaves the amide bond.[1][2][8]
Molecular Targets and Signaling Pathways
NAAAs exert their biological effects by interacting with various molecular targets, most notably GPCRs.[3] Several orphan GPCRs have been identified as receptors for specific NAAAs, leading to the initiation of distinct intracellular signaling cascades.[3][9]
GPR18 Signaling
N-arachidonoyl glycine (NAraGly) has been identified as a potential ligand for GPR18, although this finding is debated.[5][8][10][11] GPR18 is reported to couple to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][12] This signaling pathway can influence cellular processes such as cell migration and inflammation.[3][5]
GPR55 Signaling
GPR55 is another putative cannabinoid receptor that can be activated by certain N-acyl amides and N-acyl dopamines.[3][13] GPR55 signaling is coupled to Gαq and Gα12/13 proteins.[3][14] Activation leads to the stimulation of phospholipase C (PLC), resulting in calcium mobilization, and the activation of the RhoA pathway, which is involved in cytoskeletal regulation.[3][14]
GPR119 Signaling
GPR119 is activated by fatty acid amides like oleoylethanolamide (OEA) and other related lipids.[15][16] It couples to the Gαs subunit, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[17] This pathway is primarily associated with metabolic regulation, including glucose homeostasis.[15]
General High-Throughput Screening Workflow
A typical HTS campaign to identify bioactive NAAAs involves several stages, from initial screening of a large compound library to subsequent confirmation and characterization of active compounds ("hits").[18]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of crucial amino acid residues involved in agonist signaling at the GPR55 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
Troubleshooting & Optimization
Stearidonoyl glycine solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with stearidonoyl glycine (B1666218) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I am having difficulty dissolving stearidonoyl glycine in my aqueous buffer (e.g., PBS, pH 7.2). What are the initial steps I should take?
A1: this compound, a lipophilic molecule, is known to have low solubility in aqueous solutions. Initial troubleshooting should focus on optimizing the physical conditions of your dissolution procedure.
Recommended Initial Protocol:
-
Start with a Co-solvent: this compound is often supplied in an organic solvent like ethanol (B145695). To prepare an aqueous solution, first, create a concentrated stock solution in an organic solvent such as ethanol or DMSO.
-
Gradual Dilution: While vortexing or stirring your aqueous buffer, slowly add the concentrated organic stock solution dropwise. This technique helps to prevent immediate precipitation of the compound.
-
Gentle Heating: Warm the aqueous buffer to 37°C. This can increase the kinetic energy of the molecules and improve solubility. Avoid excessive heat, which could degrade the compound.
-
Sonication: After dilution, sonicate the solution in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart aggregates and enhance dissolution.
If these initial steps are unsuccessful, proceed to the advanced troubleshooting options.
Q2: My this compound is still precipitating out of solution, even after following the initial steps. What are more advanced methods to improve its solubility?
A2: If basic troubleshooting fails, you may need to modify your buffer composition or employ solubilizing agents.
Advanced Strategies:
-
pH Adjustment: The solubility of N-acyl glycines can be pH-dependent. Since this compound has a carboxylic acid group, increasing the pH of the buffer will deprotonate this group, making the molecule more polar and potentially increasing its aqueous solubility. It is advisable to test a range of pH values (e.g., 7.5 to 9.0). However, be mindful of the pH stability of your experimental system.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that encapsulate the lipophilic this compound, thereby increasing its apparent solubility in the aqueous buffer.
-
Albumin Conjugation: For cell-based assays, bovine serum albumin (BSA) is often used as a carrier protein for fatty acids and other lipophilic molecules. You can prepare a complex of this compound and fatty-acid-free BSA.
Experimental Protocol for BSA Conjugation:
-
Dissolve this compound in a small volume of ethanol.
-
In a separate tube, prepare a solution of fatty-acid-free BSA in your desired aqueous buffer (e.g., PBS) at a concentration of 1-10%.
-
While gently vortexing the BSA solution, slowly add the ethanolic solution of this compound.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
The final concentration of ethanol should be kept low (ideally below 0.5%) to avoid affecting your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly between organic solvents and aqueous buffers. Below is a summary of available data.
| Solvent | Approximate Solubility |
| DMF | 30 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 1 mg/mL[1] |
Data sourced from Cayman Chemical product information sheet.[1]
Q2: Why is this compound so poorly soluble in aqueous buffers?
A2: this compound is an N-acyl amino acid, which consists of a long, unsaturated hydrocarbon chain (stearidonic acid) attached to a glycine molecule.[1] The long hydrocarbon tail is highly nonpolar and hydrophobic, leading to very low solubility in polar solvents like water or aqueous buffers. While the glycine portion is polar, its contribution is not sufficient to overcome the hydrophobicity of the long fatty acid chain.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer and store it?
A3: Due to its low aqueous solubility and potential for precipitation over time, it is generally not recommended to prepare and store stock solutions of this compound in aqueous buffers. It is best to prepare fresh solutions immediately before use. If a stock solution is necessary, preparing it in an organic solvent like ethanol or DMSO and storing it at -20°C is the preferred method.
Q4: Will the choice of buffer affect the solubility of this compound?
A4: Yes, the composition of the buffer can influence solubility. The pH of the buffer is a critical factor, as discussed in the troubleshooting guide. Additionally, the presence of salts in the buffer can have a "salting-out" effect, which may decrease the solubility of hydrophobic compounds. If you continue to experience issues, you might consider using a buffer with a lower ionic strength.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing this compound's low aqueous solubility.
References
Technical Support Center: Improving the Stability of Stearidonoyl Glycine in Solution
Welcome to the technical support center for Stearidonoyl glycine (B1666218). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Stearidonoyl glycine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an N-acyl amino acid composed of stearidonic acid, an omega-3 polyunsaturated fatty acid (PUFA), and the amino acid glycine. Its amphiphilic nature, with a lipophilic fatty acid tail and a hydrophilic amino acid head, presents challenges in maintaining its stability in solution. The primary concerns are its susceptibility to chemical degradation, which can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the main degradation pathways for this compound in solution?
This compound is susceptible to two primary degradation pathways:
-
Oxidative Degradation: The stearidonoyl component contains multiple double bonds, making it prone to oxidation. This process is often initiated by factors such as exposure to oxygen, light, and trace metal ions. Oxidation can lead to the formation of various byproducts, including peroxides, aldehydes, and ketones, which can alter the compound's efficacy and safety profile.
-
Hydrolytic Cleavage: The amide bond linking stearidonic acid and glycine can undergo hydrolysis, particularly under acidic or basic conditions. This cleavage results in the formation of stearidonic acid and glycine, leading to a loss of the parent compound.
Troubleshooting Guide
Issue 1: Precipitation or Poor Solubility
Symptoms:
-
Visible particles or cloudiness in the solution.
-
Difficulty dissolving the compound.
Possible Causes:
-
Low aqueous solubility of the lipophilic stearidonoyl chain.
-
Use of an inappropriate solvent or buffer system.
-
Concentration of this compound exceeding its solubility limit.
Solutions:
| Strategy | Description | Example Excipients/Solvents |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds. | Ethanol, Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO) |
| Surfactants | Surfactants can form micelles that encapsulate the lipophilic portion of this compound, increasing its apparent solubility in aqueous solutions. | Polysorbate 80, Kolliphor® EL |
| pH Adjustment | The solubility of this compound can be pH-dependent due to the carboxylic acid group of glycine. Adjusting the pH may increase its solubility. | Phosphate buffers, Tris buffers |
| Lipid-Based Formulations | For non-aqueous applications or to enhance oral bioavailability, self-emulsifying drug delivery systems (SEDDS) can be employed.[1] | Oils (e.g., Glyceryl monolinoleate), surfactants, and co-surfactants.[1] |
Issue 2: Chemical Degradation (Oxidation)
Symptoms:
-
Change in color or odor of the solution.
-
Appearance of new peaks in HPLC analysis.
-
Loss of biological activity.
Possible Causes:
-
Exposure to atmospheric oxygen.
-
Exposure to light, especially UV light.
-
Presence of trace metal ions (e.g., iron, copper) which can catalyze oxidation.
-
Storage at elevated temperatures.
Solutions:
| Strategy | Description | Example Antioxidants | Recommended Concentration |
| Use of Antioxidants | Antioxidants can inhibit the oxidation of the polyunsaturated fatty acid chain. | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), α-tocopherol (Vitamin E), Ascorbyl palmitate | 0.01 - 0.1% |
| Chelating Agents | These agents bind metal ions, preventing them from catalyzing oxidative reactions. | Ethylenediaminetetraacetic acid (EDTA), Citric acid | 0.01 - 0.05% |
| Inert Atmosphere | Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize exposure to oxygen. | Nitrogen, Argon | N/A |
| Light Protection | Storing solutions in amber vials or protecting them from light can prevent photo-oxidation. | Amber vials, wrapping in foil | N/A |
| Temperature Control | Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) can slow down the rate of oxidation. | Refrigeration, Freezing | N/A |
Issue 3: Chemical Degradation (Hydrolysis)
Symptoms:
-
Decrease in the concentration of this compound over time, with a corresponding increase in glycine and stearidonic acid peaks in HPLC analysis.
-
A significant shift in the pH of the solution.
Possible Causes:
-
Storage in highly acidic or alkaline conditions.
-
Elevated storage temperatures can accelerate hydrolysis.
Solutions:
| Strategy | Description | Recommended pH Range |
| pH Optimization | The rate of amide hydrolysis is pH-dependent. Maintaining the pH of the solution within a stable range is crucial. For many N-acyl amino acids, a pH range of 4-8 is often found to be optimal. | 4.0 - 8.0 |
| Buffer Selection | Use of a suitable buffer system to maintain the desired pH. | Phosphate buffer, Citrate buffer |
| Temperature Control | Storing solutions at lower temperatures will decrease the rate of hydrolysis. | 2-8 °C or -20 °C |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and pathways of this compound.[2][3]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Methodology:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Prepare standard solutions of this compound at different concentrations to establish a calibration curve.
-
Inject the stressed samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
This technical support center provides a foundational guide for improving the stability of this compound in solution. For specific experimental conditions and applications, further optimization may be required.
References
Technical Support Center: Optimizing Mass Spectrometry for Stearidonoyl Glycine Analysis
Welcome to the technical support center for the analysis of Stearidonoyl glycine (B1666218). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on mass spectrometry methods, troubleshooting, and relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Stearidonoyl glycine in negative ion mode ESI-MS/MS?
A1: For this compound (C₂₀H₃₁NO₃, Formula Weight: 333.5), the expected precursor ion in negative electrospray ionization (ESI) mode is the deprotonated molecule, [M-H]⁻, at m/z 332.2. The most characteristic and abundant product ion results from the neutral loss of the stearidonoyl acyl group, leaving the glycine fragment. This results in a product ion at m/z 74.0.[1][2] Therefore, the primary Multiple Reaction Monitoring (MRM) transition to monitor is 332.2 → 74.0.
Q2: I am not getting a stable signal for this compound. What are the common causes?
A2: Signal instability can arise from several factors. First, ensure your sample preparation is robust. Polyunsaturated lipids like this compound are prone to oxidation, which can diminish your target analyte.[3][4] It is advisable to minimize sample exposure to air and light, and to use antioxidants like butylated hydroxytoluene (BHT) during extraction.[5] Second, check for issues with the electrospray source, such as a clogged or improperly positioned emitter. Finally, confirm that the mobile phase composition is optimal for ionization; for negative mode, buffered solutions (e.g., with ammonium (B1175870) acetate) can improve signal stability.[6]
Q3: My baseline is very high and noisy. How can I improve my signal-to-noise ratio?
A3: A high baseline is often due to contamination or suboptimal source conditions. Ensure all solvents and reagents are LC-MS grade. Contaminants from plastics or detergents can be a significant source of noise.[7] Consider using a guard column to protect your analytical column from matrix components. In terms of instrument parameters, optimizing the cone voltage (or declustering potential) is critical. A voltage that is too high can cause in-source fragmentation of other molecules, leading to a noisy baseline.[8][9]
Q4: I am seeing unexpected peaks in my chromatogram. What could be their origin?
A4: Unexpected peaks can be due to several factors:
-
In-source fragmentation: Other lipids in your sample may be fragmenting in the ion source, creating ions that are detected by the mass spectrometer.[9][10][11][12] This is a common issue in lipidomics. Optimizing the cone voltage can help minimize this.
-
Isomers: Your sample may contain isomers of this compound or other structurally similar N-acyl glycines that have the same mass but different retention times.
-
Contamination: As mentioned, contaminants from sample preparation or the LC system can introduce unexpected peaks.[1]
-
Oxidation products: Due to its four double bonds, this compound is susceptible to oxidation.[4] Oxidized products will have a higher mass and may appear as additional peaks.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte Degradation | Prepare fresh samples, minimizing exposure to light and oxygen. Add an antioxidant (e.g., BHT) to extraction solvents. Store samples at -80°C. | This compound is a polyunsaturated fatty acyl glycine and is susceptible to oxidation, which can lead to a loss of the target analyte.[3][4] |
| Suboptimal Ionization | Optimize electrospray source parameters, including capillary voltage, source temperature, and gas flows. Ensure the mobile phase contains an appropriate modifier (e.g., ammonium acetate (B1210297) for negative mode) to promote stable ion formation.[6] | Efficient ionization is crucial for sensitivity. Different compounds have different optimal source conditions. |
| Poor Fragmentation | Optimize the collision energy (CE) for the 332.2 → 74.0 transition. Start with the value used for the similar N-oleoyl glycine (-25 eV) and perform a CE ramp experiment to find the optimal value for your instrument.[1][2] | The collision energy directly impacts the efficiency of fragmentation and thus the intensity of the product ion signal. |
| Matrix Effects | Perform a standard addition experiment or use a stable isotope-labeled internal standard to assess and correct for ion suppression from the sample matrix. Dilute the sample if suppression is severe. | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte, leading to lower signal intensity. |
Issue 2: In-source Fragmentation and Artifacts
| Potential Cause | Troubleshooting Step | Rationale |
| High Cone Voltage / Declustering Potential | Systematically lower the cone voltage (declustering potential) and observe the effect on the intensity of the precursor ion versus potential fragment ions in the MS1 scan. | A high cone voltage can induce fragmentation of lipids before they enter the mass analyzer, leading to misinterpretation of spectra and inaccurate quantification.[9][10][11][12] |
| Thermal Degradation | Reduce the ion source temperature to the lowest value that still allows for efficient desolvation. | Thermally labile molecules can fragment in a hot ion source. |
| Presence of Highly Abundant Lipids | Improve chromatographic separation to ensure that highly abundant lipids do not co-elute with this compound. | In-source fragmentation is more pronounced for highly abundant species, which can interfere with the analysis of less abundant analytes. |
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol is a standard method for extracting lipids, including N-acyl amino acids, from plasma.
-
Preparation: In a clean glass tube, add 100 µL of plasma.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., N-oleoyl-d4-glycine) to a final concentration of 100 nM.
-
Extraction Solvent: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid and 0.005% BHT).
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method for this compound
This method provides a starting point for the analysis of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 50% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Negative Electrospray Ionization (ESI-).
Quantitative Mass Spectrometry Parameters
The following table provides recommended starting parameters for the MRM analysis of this compound, based on data from the structurally similar N-oleoyl glycine.[1][2] Note: These parameters should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage / Declustering Potential (V) | Collision Energy (eV) |
| This compound | 332.2 | 74.0 | 50 | -120 | -25 |
| Internal Standard (e.g., N-oleoyl-d4-glycine) | 342.3 | 74.0 | 50 | -120 | -25 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Biosynthesis, degradation, and signaling of N-acyl glycines.
References
- 1. biosyn.com [biosyn.com]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 5. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinh.cas.cn [sinh.cas.cn]
- 8. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stearidonoyl Glycine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of Stearidonoyl glycine (B1666218).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Stearidonoyl glycine?
A1: The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of stearidonic acid and the amino group of glycine. This typically requires a three-step process:
-
Protection of Glycine: The carboxylic acid group of glycine is usually protected as an ester (e.g., methyl or ethyl ester) to prevent self-polymerization.[1][2]
-
Activation and Coupling: The carboxylic acid of stearidonic acid is activated using a coupling agent to facilitate its reaction with the protected glycine.[3]
-
Deprotection: The protecting group on the glycine is removed to yield the final this compound product.[1]
Q2: Why is it necessary to protect the functional groups of the amino acid?
A2: Amino acids like glycine have both a reactive amino group and a carboxyl group. During the coupling reaction, if these groups are not protected, unwanted side reactions can occur, such as the amino acids coupling with each other to form polymers (polypeptides).[1][2][4] By protecting the carboxyl group of glycine, you ensure that the amide bond forms specifically between the stearidonic acid and the glycine's amino group.[1]
Q3: What are the recommended coupling reagents for this synthesis?
A3: Carbodiimides are commonly used as coupling agents.[3][5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred because it is water-soluble, and the resulting urea (B33335) byproduct can be easily removed by aqueous extraction.[6][7] To increase reaction efficiency and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are frequently used with EDC.[3][5][6]
Q4: Stearidonic acid is a polyunsaturated fatty acid. Are there special precautions to take during the synthesis?
A4: Yes, the multiple double bonds in stearidonic acid make it susceptible to oxidation. To prevent degradation, it is advisable to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). Additionally, using antioxidants and maintaining low reaction temperatures can help preserve the integrity of the fatty acid chain.
Q5: What are the common challenges in purifying the final product?
A5: Purification can be challenging due to the presence of unreacted starting materials, byproducts from the coupling reagent (e.g., urea), and potential side products.[8] Common purification techniques include:
-
Aqueous Extraction: To remove water-soluble byproducts like EDC-urea.[6]
-
Crystallization/Recrystallization: This can be a cost-effective method for purification if a suitable solvent system is found.[8]
-
Chromatography: Column chromatography (e.g., silica (B1680970) gel) or preparative HPLC are powerful methods for separating the desired product from impurities based on polarity.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Carboxylic Acid Activation | - Ensure the coupling reagent (e.g., EDC) is fresh, as it can be sensitive to moisture.[10] - Consider using an additive like NHS or HOBt to form a more stable activated intermediate.[6][11] - Switch to a different class of coupling reagent, such as phosphonium (B103445) or aminium-based reagents (e.g., PyBOP, HBTU), which can be more effective for challenging couplings.[3] |
| Poor Solubility of Reactants | - Stearidonic acid is lipophilic while glycine derivatives can be more polar. Use a solvent system that can dissolve both, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[12] - For enzymatic synthesis, using a glycerol-water system has been shown to be effective.[13] | |
| Side Reactions | - An O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Using an additive like HOBt can minimize this side reaction.[6] - Ensure proper stoichiometry to avoid side products. | |
| Product Degradation (Oxidation) | Sensitivity of Polyunsaturated Fatty Acid | - Conduct the reaction under an inert atmosphere (nitrogen or argon). - Use degassed solvents. - Store the stearidonic acid and the final product at low temperatures and protected from light. |
| Difficult Purification | Contamination with Urea Byproduct | - If using EDC, the urea byproduct is water-soluble and can be removed by washing the reaction mixture with a dilute acid solution and then water.[7] - If using dicyclohexylcarbodiimide (B1669883) (DCC), the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration. |
| Multiple Impurities on TLC/HPLC | - Optimize the reaction conditions (temperature, reaction time) to minimize side product formation. - Employ gradient elution in column chromatography for better separation of components with similar polarities. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via EDC/NHS Coupling
This protocol outlines a general two-step chemical synthesis approach.
Step 1: Protection of Glycine (Formation of Glycine Ethyl Ester Hydrochloride)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend glycine (1 equivalent) in absolute ethanol (B145695).
-
Reaction: Cool the suspension in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the suspension or add thionyl chloride dropwise while stirring.
-
Reflux: After the addition, reflux the mixture for 4-6 hours until the glycine has completely dissolved.
-
Workup: Remove the excess ethanol under reduced pressure. The resulting white solid is glycine ethyl ester hydrochloride, which can be used in the next step without further purification after drying under vacuum.
Step 2: Coupling of Stearidonic Acid with Glycine Ethyl Ester
-
Activation: Dissolve stearidonic acid (1 equivalent), N-hydroxysuccinimide (NHS, 1.2 equivalents), and glycine ethyl ester hydrochloride (1.1 equivalents) in an anhydrous solvent like DMF or DCM in a flask under an inert atmosphere.[12]
-
Coupling: Cool the mixture in an ice bath. Add EDC hydrochloride (1.2 equivalents) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification of Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (this compound ethyl ester) by silica gel column chromatography.
Step 3: Deprotection (Hydrolysis of the Ethyl Ester)
-
Hydrolysis: Dissolve the purified this compound ethyl ester in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Saponification: Add lithium hydroxide (B78521) (LiOH) (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Acidify the mixture to a pH of 2-3 with a dilute HCl solution.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Highly Purified Stearidonic Acid from Echium Oil via an Enzymatic Method Combined with Preparative High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic synthesis of <i>N</i>‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney [ouci.dntb.gov.ua]
Technical Support Center: Protocol Refinement for Stearidonoyl Glycine Cell Treatment
Welcome to the technical support center for stearidonoyl glycine (B1666218) cell treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of stearidonoyl glycine in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a lipoamino acid consisting of the omega-3 polyunsaturated fatty acid, stearidonic acid, attached to a glycine molecule.[1] While direct studies on this compound are limited, its mechanism of action can be inferred from structurally similar N-acyl amides, such as N-arachidonoyl glycine (NAGly). These molecules are known to be bioactive lipids that can modulate various cellular signaling pathways.
Potential mechanisms of action include:
-
G-Protein Coupled Receptor (GPCR) Activation: NAGly is an agonist for GPR55, a receptor implicated in calcium mobilization and MAPK signaling.[2][3][4] this compound may also interact with this or other GPCRs.
-
Ion Channel Modulation: NAGly has been shown to inhibit the glycine transporter 2 (GLYT2), which increases synaptic glycine concentrations and modulates neuronal activity.[5][6][7]
-
Modulation of Intracellular Calcium: Activation of receptors like GPR55 can lead to the release of intracellular calcium stores.[2]
Q2: How should I dissolve and store this compound?
A2: this compound is typically supplied as a solution in ethanol (B145695).[1] For long-term storage, it should be kept at -20°C. The compound is soluble in various organic solvents. According to the manufacturer, its solubility is as follows:
-
DMF: 30 mg/ml
-
DMSO: 20 mg/ml
-
Ethanol: 30 mg/ml
-
PBS (pH 7.2): 1 mg/ml[1]
For cell culture experiments, it is recommended to prepare a concentrated stock solution in ethanol or DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is crucial to vortex the diluted solution thoroughly before adding it to the cells.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound should be determined empirically for each cell type and experimental endpoint. Based on studies with similar N-acyl amides, a starting concentration range of 1-30 µM is recommended.[7] A dose-response experiment is crucial to identify the optimal concentration for your specific assay.
Q4: What are the appropriate vehicle controls for this compound experiments?
A4: The appropriate vehicle control is the solvent used to dissolve the this compound, diluted to the same final concentration in the cell culture medium as in the experimental conditions. For example, if you are using a 10 mM stock solution in ethanol and your final treatment concentration is 10 µM, your vehicle control should be 0.1% ethanol in the cell culture medium.
Q5: Can this compound interfere with cell viability assays?
A5: Yes, compounds like this compound, which can affect cellular metabolism, may interfere with viability assays that rely on metabolic activity, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin.[8][9] These assays measure the reduction of a substrate by cellular dehydrogenases, and alterations in metabolic pathways could lead to inaccurate estimations of cell viability. It is advisable to use a viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., trypan blue exclusion or a live/dead fluorescent stain).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | Poor solubility of the lipid in aqueous media. | - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., ethanol or DMSO).- When diluting to the final working concentration, add the stock solution to the medium dropwise while vortexing.- Consider complexing the this compound with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility. |
| Cell Detachment or Changes in Morphology | - Lipotoxicity at high concentrations.- Solvent toxicity. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the culture medium is low and non-toxic to the cells (typically <0.5%).- Include a vehicle control to assess the effect of the solvent alone. |
| Inconsistent or Non-reproducible Results | - Instability of the compound in the culture medium.- Variability in cell density or passage number. | - Prepare fresh dilutions of this compound from the stock solution for each experiment.- Ensure consistent cell seeding density and use cells within a narrow passage number range for all experiments.- Minimize the exposure of the compound to light and air. |
| Lipid Aggregation in Culture | Inherent properties of lipids to aggregate in aqueous solutions. | - Sonication of the diluted this compound solution before adding it to the cells.- Use of a carrier protein like BSA.- Ensure the pH and ionic strength of the culture medium are stable, as changes can promote aggregation.[10][11] |
| Unexpected Effects on Cell Proliferation | The glycine component of the molecule can influence cell proliferation. | - Glycine consumption has been linked to rapid proliferation in some cancer cells.[12][13] Be aware that the glycine moiety could have independent biological effects.- Consider using stearidonic acid alone or glycine alone as additional controls to dissect the specific effects of the conjugate. |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Complete cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA) (optional)
-
Cultured cells in exponential growth phase
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, dilute the stock solution to an intermediate concentration (e.g., 10x the final desired concentration) in complete cell culture medium.
-
Vortex the solution vigorously for 30 seconds to ensure proper mixing and minimize precipitation.
-
Optional (for improved solubility): Prepare a this compound-BSA complex. Mix the required amount of this compound stock solution with a pre-warmed solution of fatty acid-free BSA in PBS. Incubate at 37°C for 30 minutes with gentle agitation.
-
-
Cell Seeding:
-
For adherent cells, seed them in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to attach overnight.
-
For suspension cells, seed them at the desired density immediately before treatment.
-
-
Cell Treatment:
-
Add the appropriate volume of the this compound working solution to the cells to achieve the final desired concentration.
-
For the vehicle control, add the same volume of the vehicle (e.g., ethanol) diluted in culture medium.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired downstream assays, such as cell viability, apoptosis, or protein expression analysis.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14][15][16][17][18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Following treatment with this compound, collect the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Analysis of MAPK Signaling by Western Blot
This protocol outlines the procedure to analyze the phosphorylation status of key MAPK proteins (e.g., ERK1/2, p38) in response to this compound treatment.[19][20][21][22][23]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the adherent cells and collect the lysate. For suspension cells, pellet them and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities using image analysis software.
-
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on expected outcomes from treatment with N-acyl amides similar to this compound. Actual results may vary depending on the cell type and experimental conditions.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| Vehicle Control | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 3.9 |
| 10 | 85.3 ± 6.2 |
| 20 | 60.1 ± 7.8 |
| 50 | 35.7 ± 5.5 |
Table 2: Apoptosis Induction by this compound (24-hour treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| This compound (20 µM) | 65.8 ± 3.5 | 22.5 ± 2.9 | 11.7 ± 1.6 |
Table 3: Quantification of MAPK Phosphorylation
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM, 30 min) | 2.5 ± 0.4 | 1.8 ± 0.3 |
Visualizations
Caption: General experimental workflow for this compound cell treatment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]
- 7. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Avoiding degradation of Stearidonoyl glycine during sample preparation
Welcome to the technical support center for Stearidonoyl glycine (B1666218). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Stearidonoyl glycine during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an N-acyl amino acid, a class of lipid signaling molecules. It consists of stearidonic acid, an omega-3 polyunsaturated fatty acid (PUFA), linked to a glycine molecule.[1] Its polyunsaturated nature, with four double bonds in the acyl chain, makes it highly susceptible to degradation through oxidation.[2][3] Additionally, the amide bond linking the fatty acid and glycine can be prone to hydrolysis under certain conditions.[4][5] Degradation can lead to inaccurate quantification and misinterpretation of its biological role.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Oxidation: The double bonds in the stearidonic acid backbone are vulnerable to attack by reactive oxygen species, leading to the formation of various oxidation products, including hydroperoxides, aldehydes, and other truncated species. This process can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or enzymatic activity (e.g., lipoxygenases).[2][3]
-
Hydrolysis: The amide bond between stearidonic acid and glycine can be cleaved, either enzymatically by amidases (like fatty acid amide hydrolase - FAAH) or chemically, particularly under strong acidic or basic conditions, to yield stearidonic acid and glycine.[4][6]
Q3: What general precautions can I take to minimize degradation during sample handling?
To maintain the integrity of this compound, it is crucial to:
-
Work at low temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of both enzymatic and chemical degradation.[2][3] For long-term storage, samples should be kept at -80°C.[3]
-
Minimize oxygen exposure: Work in an inert atmosphere (e.g., under nitrogen or argon) whenever possible. Use degassed solvents and store samples in tightly sealed containers.[2][3]
-
Protect from light: Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation.[2][3]
-
Add antioxidants: The use of antioxidants is highly recommended to prevent oxidation.[2][3][7] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or a mixture of antioxidants.
-
Control pH: Avoid strongly acidic or basic conditions which can promote hydrolysis of the amide bond.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Degradation during extraction: Exposure to oxygen, light, or high temperatures. Enzymatic degradation from lipases or amidases. | - Work quickly and at low temperatures (on ice). - Use solvents containing antioxidants (e.g., BHT). - Immediately quench enzymatic activity after sample collection, for example, by flash-freezing in liquid nitrogen or adding a protease/amidase inhibitor cocktail.[2] - Ensure complete inactivation of enzymes if heat treatment is used, but be aware this doesn't prevent non-enzymatic degradation.[2][3] |
| Inefficient extraction: Incorrect solvent system for the sample matrix. | - Use a validated lipid extraction method such as a modified Folch or Bligh-Dyer extraction, which uses a chloroform/methanol (B129727) mixture.[8] - Ensure the correct ratio of solvents to the aqueous sample to achieve proper phase separation. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in incubation times, temperatures, or exposure to air and light between samples. | - Standardize all sample preparation steps. - Process all samples in the same batch under identical conditions. - Use an internal standard added at the beginning of the sample preparation to account for variability in extraction efficiency. |
| Sample heterogeneity: Uneven distribution of the analyte in the starting material (e.g., tissue). | - Thoroughly homogenize tissue samples. - For larger samples, consider taking multiple smaller, representative aliquots. | |
| Presence of unexpected peaks in chromatogram | Oxidation products: this compound has degraded into various oxidized species. | - Review and improve antioxidant measures (concentration, type). - Minimize sample exposure to air and light. - Check the purity of solvents and reagents for peroxides. |
| Hydrolysis products: this compound has broken down into stearidonic acid and glycine. | - Ensure the pH of all solutions is near neutral. - Avoid prolonged exposure to acidic or basic conditions during sample preparation and analysis.[4] | |
| Contaminants from labware or reagents: Plasticizers, detergents, or other interfering substances. | - Use high-purity solvents and reagents. - Utilize glass or polypropylene (B1209903) labware. - Include procedural blanks to identify sources of contamination. | |
| Poor chromatographic peak shape (tailing, fronting) | Inappropriate mobile phase or column chemistry: The analytical column is not suitable for N-acyl amino acids, or the mobile phase composition is suboptimal. | - Use a C18 or other suitable reversed-phase column for lipid analysis. - Optimize the mobile phase gradient. Addition of a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) can improve peak shape. |
| Sample overloading: Too much sample injected onto the column. | - Dilute the sample and re-inject. |
Experimental Protocols
Recommended Protocol for Extraction and Analysis of this compound
This protocol provides a general framework. Optimization may be required for specific sample matrices.
1. Sample Homogenization and Extraction
-
Materials:
-
Biological sample (e.g., tissue, plasma)
-
Homogenizer
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Internal Standard (e.g., a deuterated analog of this compound)
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v) with 0.01% BHT
-
0.9% NaCl solution, ice-cold
-
Glass centrifuge tubes
-
-
Procedure:
-
Weigh the frozen tissue sample and add ice-cold PBS (e.g., 1:5 w/v).
-
Spike the sample with the internal standard.
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
Add 3 volumes of the extraction solvent to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add 1 volume of ice-cold 0.9% NaCl solution.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol or acetonitrile).
-
2. (Optional) Derivatization for Enhanced Detection
For certain analytical platforms, derivatization can improve sensitivity and chromatographic performance. One common method targets the carboxyl group.
-
Materials:
-
Dried lipid extract
-
3-Nitrophenylhydrazine (3-NPH) solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution
-
Pyridine (B92270) in methanol
-
-
Procedure:
-
To the dried lipid extract, add the 3-NPH and EDC solutions in the presence of a pyridine catalyst.
-
Incubate at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30 minutes).
-
Quench the reaction if necessary and prepare for LC-MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for this compound and the internal standard should be optimized.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for this compound analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Acylamides - Wikipedia [en.wikipedia.org]
- 7. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in Stearidonoyl glycine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Stearidonoyl glycine (B1666218) and resolving issues related to low signal intensity during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for my Stearidonoyl glycine standard. What are the initial checks I should perform?
A complete loss or significantly low signal for a standard can often be attributed to issues with the standard itself, the mobile phase, or the instrument setup. A systematic check is the most effective way to identify the problem.
Initial Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Solution |
| Standard Integrity | Degradation of this compound standard. | Prepare a fresh stock solution of the standard from a reliable source. Ensure proper storage conditions (e.g., -20°C or -80°C in an appropriate solvent like ethanol). |
| Mobile Phase | Incorrect composition, contamination, or degradation. | Prepare fresh mobile phase using high-purity solvents (LC-MS grade). Ensure the pH is appropriate for the analyte and column chemistry. |
| LC System | Leaks, pump malfunction, or incorrect connections. | Inspect all tubing and connections for leaks. Check for stable pressure and flow rate from the LC pumps. |
| Mass Spectrometer | Incorrect tuning, calibration, or ion source issues. | Perform a system suitability test with a known compound to verify instrument performance. Ensure the mass spectrometer is properly tuned and calibrated. Check for a stable spray from the electrospray source. |
| Method Parameters | Incorrect m/z values for precursor and product ions. | Verify the exact mass of this compound (C20H31NO3, MW: 333.5) and the expected adduct (e.g., [M+H]+, [M-H]-). Confirm the correct m/z values are entered in the acquisition method. |
Q2: My this compound signal is weak and inconsistent in biological samples. How can I improve the signal intensity and reproducibility?
Weak and inconsistent signals in complex matrices like plasma or tissue homogenates are often due to sample preparation inefficiencies, matrix effects (ion suppression), or suboptimal LC-MS/MS parameters.
Troubleshooting Guide for Low Signal in Biological Samples:
| Area of Concern | Potential Cause | Recommended Action |
| Sample Preparation | Inefficient extraction leading to low recovery. | Optimize the extraction protocol. A liquid-liquid extraction (LLE) with a solvent system like chloroform/methanol is often effective for N-acyl amino acids.[1] Ensure complete protein precipitation for plasma samples using a cold solvent like acetonitrile (B52724).[2] |
| Sample degradation. | Keep samples on ice during preparation and store extracts at -80°C until analysis. | |
| Matrix Effects | Co-eluting matrix components suppressing the ionization of this compound. | Improve chromatographic separation to resolve the analyte from interfering matrix components. Dilute the sample extract to reduce the concentration of interfering species. Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. |
| Chromatography | Poor peak shape (broadening or tailing). | Optimize the LC gradient, flow rate, and column temperature to achieve a sharp and symmetrical peak. Ensure the injection solvent is not stronger than the initial mobile phase. |
| Column contamination. | Use a guard column and implement a column wash step after each analytical run to prevent the buildup of contaminants. | |
| Mass Spectrometry | Suboptimal ionization and fragmentation parameters. | Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for this compound. Optimize the collision energy (CE) for the specific precursor-to-product ion transition to enhance fragment ion intensity.[3][4][5][6][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is adapted from a method for N-oleoyl glycine and is suitable for this compound.[1][8]
Materials:
-
Plasma sample
-
Ice-cold acetonitrile
-
Internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar N-acyl glycine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard at a known concentration.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
These are starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Conditions:
| Parameter | Suggested Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 30% B, 1-10 min ramp to 95% B, hold for 2 min, then return to 30% B. |
Mass Spectrometry (MS) Settings (Triple Quadrupole):
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (test both for optimal signal) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for positive mode (m/z 334.2) or [M-H]- for negative mode (m/z 332.2) |
| Product Ion (Q3) | To be determined by infusing the standard and performing a product ion scan. A common fragment for N-acyl glycines is the glycine-related fragment. |
| Collision Energy (CE) | Optimize by infusing the standard and varying the CE to find the value that gives the highest intensity for the desired product ion. |
| Ion Source Temperature | 350 - 450°C |
| Capillary Voltage | 3.0 - 4.5 kV |
Visualizations
Metabolic Pathway of this compound Synthesis
The synthesis of this compound is part of the broader metabolism of N-acyl amino acids. It is formed through the conjugation of stearidonic acid (an omega-3 polyunsaturated fatty acid) with glycine. This process is catalyzed by an N-acyltransferase enzyme.
Caption: Biosynthesis of this compound.
Troubleshooting Workflow for Low Signal Intensity
A logical workflow can help systematically identify and resolve the cause of low signal intensity.
Caption: Systematic Troubleshooting Workflow.
Logical Relationship of Key Experimental Factors
The final signal intensity is dependent on a series of interconnected experimental factors.
Caption: Interconnected Experimental Factors.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can We Boost N-Glycopeptide Identification Confidence? Smart Collision Energy Choice Taking into Account Structure and Search Engine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Matrix effects in Stearidonoyl glycine quantification from tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Stearidonoyl glycine (B1666218) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Stearidonoyl glycine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In tissue samples, these interfering compounds can include phospholipids (B1166683), salts, and other endogenous metabolites.[1] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1] For N-acyl amino acids like this compound, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI) mass spectrometry.
Q2: How can I assess the presence and severity of matrix effects in my this compound analysis?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank tissue extract is then injected. Any fluctuation (dip or peak) in the baseline signal of this compound indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative method to determine the "matrix factor." The response of a this compound standard spiked into a blank tissue extract after extraction is compared to the response of the standard in a neat solvent. The ratio of these responses indicates the extent of signal suppression or enhancement.[1]
Q3: What is the most effective way to compensate for matrix effects in this compound quantification?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS for this compound, such as Stearidonoyl-d5-glycine, has nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement. By adding a known amount of the SIL-IS to the sample before extraction, the ratio of the analyte to the SIL-IS can be used for accurate quantification, as the SIL-IS normalizes for variations in both sample preparation and ionization.[2]
Q4: What are the key steps in sample preparation to minimize matrix effects for this compound analysis from tissues?
A4: A robust sample preparation protocol is crucial for removing interfering matrix components. Key steps include:
-
Tissue Homogenization: Homogenize the tissue sample in an appropriate buffer.
-
Protein Precipitation (PPT): Precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol. This removes the bulk of proteins, which can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are highly effective at removing phospholipids and other interfering substances. LLE, using a solvent system like chloroform (B151607)/methanol, partitions lipids into an organic phase. SPE, using a suitable sorbent, can selectively retain and elute this compound while washing away interfering compounds. Phospholipid removal-specific SPE cartridges are also commercially available.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Inappropriate mobile phase pH; Column contamination. | Inject a more diluted sample; Adjust the mobile phase pH with a small amount of formic acid; Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | Inadequate column equilibration; Fluctuations in pump pressure or column temperature. | Ensure the column is properly equilibrated before each run; Check the LC system for leaks and ensure the column oven is maintaining a stable temperature. |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation; Significant and variable matrix effects. | Ensure precise and consistent execution of the sample preparation protocol for all samples; Implement the use of a stable isotope-labeled internal standard (e.g., Stearidonoyl-d5-glycine). |
| Low Signal Intensity (Ion Suppression) | Co-eluting phospholipids or other matrix components. | Optimize the chromatographic separation to better resolve this compound from interfering peaks; Enhance the sample cleanup procedure by incorporating a more rigorous LLE or SPE step, potentially with a phospholipid removal plate.[3] |
| High Background Noise | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents; Thoroughly clean all glassware and plasticware used in sample preparation. |
Quantitative Data on Matrix Effects
While specific quantitative data for this compound is limited in the literature, the following table provides representative matrix effect data for long-chain acylcarnitines and other analytes in various tissue matrices, which can serve as an estimate for what might be expected for this compound. The matrix effect is expressed as the percentage of signal suppression or enhancement.
| Analyte Class | Tissue Matrix | Matrix Effect (%) | Reference |
| Acylcarnitines | Brain Homogenate | -16.3 to +18.3 | [5] |
| Various Drugs | Liver Homogenate | -64.5 to -81.9 | [6] |
| Various Drugs | Kidney Homogenate | -64.5 to -81.9 | [6] |
| Protein Biomarkers | Plasma vs. Serum | Variable, with some analytes showing significant differences | [7] |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. The actual matrix effect for this compound should be empirically determined for your specific tissue type and analytical method.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Tissue
This protocol provides a general framework for the extraction and analysis of this compound from tissues like the brain, liver, or adipose tissue.
1. Materials and Reagents:
-
This compound analytical standard
-
Stearidonoyl-d5-glycine (or other suitable SIL-IS)
-
LC-MS grade acetonitrile, methanol, chloroform, and water
-
Formic acid
-
Homogenizer
-
Centrifuge
-
SPE cartridges (e.g., C18 or phospholipid removal)
-
LC-MS/MS system
2. Sample Preparation:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and the internal standard (e.g., 10 µL of 1 µg/mL Stearidonoyl-d5-glycine in methanol).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Lipid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of chloroform and 1 mL of water. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its SIL-IS. These should be optimized by infusing the standards into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound from tissue samples.
N-Acyl Glycine Biosynthesis and Signaling Pathway
Caption: Biosynthesis and proposed signaling pathway of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Matrix and Sampling Effects on Quantification of Protein Biomarkers of Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Stearidonoyl glycine
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling Stearidonoyl glycine (B1666218).
Best Practices for Storage and Handling
Proper storage and handling of Stearidonoyl glycine are crucial to maintain its integrity and ensure reproducible experimental outcomes. As a polyunsaturated N-acyl glycine, it is susceptible to oxidation.
Storage:
-
Temperature: Store this compound at -20°C.[1]
-
Formulation: It is typically supplied as a solution in an organic solvent, such as ethanol (B145695).[1]
-
Long-term Stability: When stored properly at -20°C, it has a stability of at least two years.[1]
-
Inert Atmosphere: For long-term storage, it is advisable to store under an inert gas like argon or nitrogen to minimize oxidation.
Handling:
-
Thawing: When preparing to use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.
-
Oxygen Exposure: Minimize exposure to air. After use, flush the vial with an inert gas before resealing if it will be stored for an extended period.
-
Light Exposure: Protect from light, which can accelerate oxidation.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use vials is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Activity
-
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the cause?
-
Answer:
-
Degradation: this compound is a polyunsaturated lipid and is prone to oxidation, which can lead to a loss of activity. Ensure that it has been stored and handled correctly to prevent degradation. Consider purchasing a new lot if the current one is old or has been handled improperly.
-
Solubility: The compound has low solubility in aqueous solutions like cell culture media.[1] Inadequate solubilization can lead to precipitation and a lower effective concentration.
-
Cell Line Specificity: The biological effects of N-acyl amino acids can be cell-type specific, depending on the expression of target receptors and metabolic enzymes.
-
Issue 2: Precipitation in Aqueous Solutions
-
Question: My this compound solution is precipitating when I add it to my cell culture medium. How can I prevent this?
-
Answer:
-
Carrier Solvent: Use a carrier solvent like DMSO or ethanol to prepare a concentrated stock solution. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Serum in Media: The presence of serum in the culture medium can help to solubilize lipids. If you are using serum-free media, you may need to complex the this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA).
-
Sonication: Gentle sonication of the diluted solution in media can help to create a more uniform dispersion.
-
Issue 3: Variability Between Experiments
-
Question: I am observing significant variability in my results between experiments. What are the potential sources of this inconsistency?
-
Answer:
-
Stock Solution Inconsistency: Ensure your stock solution is homogenous before each use. Vortex the stock solution briefly before making dilutions.
-
Pipetting Errors: Due to the viscous nature of concentrated lipid solutions, ensure accurate pipetting.
-
Oxidation: If the stock solution is repeatedly opened, oxidation may occur over time, leading to a decrease in potency. Using freshly prepared dilutions from a properly stored stock is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] The choice of solvent will depend on the experimental application and the tolerance of the system (e.g., cell culture) to the solvent.
Q2: How should I prepare working solutions from the stock solution for cell culture experiments? A2: It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent like ethanol or DMSO. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration. It is important to mix thoroughly after each dilution step.
Q3: Is this compound toxic to cells? A3: The cytotoxicity of this compound can be cell-type dependent and concentration-dependent. It is advisable to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line.
Q4: Can I store this compound in an aqueous buffer? A4: this compound has very limited solubility in aqueous buffers (e.g., 1 mg/ml in PBS, pH 7.2).[1] It is not recommended to store it in aqueous solutions for extended periods as it may precipitate out of solution and is more susceptible to hydrolysis and degradation.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₃ | [1] |
| Molecular Weight | 333.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in ethanol | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
| Solubility | ||
| DMF | 30 mg/ml | [1] |
| DMSO | 20 mg/ml | [1] |
| Ethanol | 30 mg/ml | [1] |
| PBS (pH 7.2) | 1 mg/ml | [1] |
Experimental Protocols
Protocol: Preparation of this compound for Cell Culture Applications
-
Prepare a Stock Solution:
-
Dissolve this compound in sterile DMSO or ethanol to a final concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 3.335 mg of this compound in 1 mL of solvent.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, dilute the 10 mM stock solution 1:100 in serum-free medium to get a 100 µM solution.
-
Further dilute the intermediate solution in complete cell culture medium (with serum, if applicable) to achieve the final desired concentration for treating the cells.
-
-
Treating Cells:
-
Remove the existing medium from the cells.
-
Add the medium containing the final concentration of this compound to the cells.
-
Gently swirl the plate or flask to ensure even distribution.
-
Incubate the cells for the desired period.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Biosynthesis and signaling of N-acyl glycines.
References
How to prevent Stearidonoyl glycine from precipitating in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Stearidonoyl glycine (B1666218) in media.
Frequently Asked Questions (FAQs)
Q1: What is Stearidonoyl glycine and why is it prone to precipitation in aqueous media?
This compound is an N-acyl amino acid, a type of lipid molecule where stearidonic acid is conjugated to a glycine molecule.[1] Its long, unsaturated fatty acid tail makes it lipophilic (fat-soluble), while the glycine head group provides some polarity. This amphiphilic nature can lead to low solubility and precipitation in aqueous solutions like cell culture media, especially at higher concentrations.
Q2: What are the common causes of this compound precipitation during experiments?
Precipitation of this compound in media can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in the final medium may be above its solubility threshold.
-
Improper Dissolution of Stock Solution: Not completely dissolving the compound in the initial organic solvent can lead to the formation of micro-precipitates that become more apparent upon dilution in aqueous media.
-
Incorrect Dilution Technique: Rapidly adding a concentrated stock solution to the aqueous medium can cause localized high concentrations, leading to immediate precipitation (the 'Uso effect').[2]
-
Temperature Shifts: Moving solutions between different temperatures (e.g., from a warm incubator to room temperature) can affect solubility.
-
High Salt Concentration in Media: Certain media components can reduce the solubility of lipophilic compounds, a phenomenon known as "salting out".[3]
-
Interaction with Media Components: this compound may interact with other components in the media, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for making a stock solution of this compound?
Based on available data, ethanol (B145695), DMSO, and DMF are suitable organic solvents for preparing a concentrated stock solution of this compound.[1] It is crucial to use a high-purity, anhydrous grade of the chosen solvent to ensure maximum solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: Precipitate forms immediately after diluting the stock solution into the cell culture medium.
-
Possible Cause A: Final concentration is too high.
-
Solution: Lower the final working concentration of this compound. It's advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Possible Cause B: Improper mixing technique.
-
Possible Cause C: High percentage of organic solvent in the final solution.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation.[2]
-
Issue 2: The prepared this compound working solution appears cloudy or contains visible particulates.
-
Possible Cause A: Incomplete dissolution of the initial stock.
-
Solution: Ensure the this compound is completely dissolved in the organic solvent before any dilution. Gentle warming or brief sonication of the stock solution can aid dissolution.
-
-
Possible Cause B: Formation of small aggregates.
Issue 3: Loss of this compound activity in the experiment, even though the solution appears clear.
-
Possible Cause A: Adsorption to plastics.
-
Solution: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration.[3] Using low-adhesion plasticware or silanized glassware can mitigate this issue.
-
-
Possible Cause B: Chemical instability in media.
-
Solution: Prepare fresh working solutions of this compound for each experiment and use them promptly. Avoid long-term storage of diluted solutions in aqueous media.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 30 mg/mL |
| Ethanol | 30 mg/mL |
| DMSO | 20 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
| Data sourced from Cayman Chemical.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity ethanol or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dosing Cells with this compound
Materials:
-
This compound stock solution (e.g., 10 mg/mL in ethanol or DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells ready for treatment
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration. Ensure the final solvent concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
In a sterile tube, perform a pre-dilution of the stock solution in a small volume of pre-warmed medium. For example, add 10 µL of a 10 mg/mL stock to 990 µL of medium to get a 100 µg/mL intermediate solution.
-
While gently vortexing or swirling the cell culture plate/flask, add the required volume of the intermediate solution dropwise to your cells.
-
Return the cells to the incubator for the desired treatment period.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: A potential signaling pathway for N-acyl amino acids like this compound.
References
Technical Support Center: Optimizing Stearidonoyl Glycine Delivery to Cells in Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of stearidonoyl glycine (B1666218) to cells in culture.
Frequently Asked Questions (FAQs)
Q1: What is stearidonoyl glycine and what are its physical properties?
This compound is an N-acyl amino acid, consisting of the omega-3 polyunsaturated fatty acid stearidonic acid linked to a glycine molecule.[1] It is structurally related to other bioactive lipids like endocannabinoids.[2] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₃ | [1] |
| Molecular Weight | 333.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | Typically supplied as a solution in ethanol (B145695). | [1] |
| Storage | Store at -20°C for long-term stability (≥ 2 years). | [1] |
Q2: What are the known cellular targets of this compound?
While research is ongoing, N-acyl amino acids like this compound are known to interact with several cellular targets. The primary identified receptor for the closely related N-arachidonoyl glycine (NAGly) is the G protein-coupled receptor 18 (GPR18).[3][4][5] Additionally, some N-acyl amino acids have been shown to modulate the activity of large-conductance calcium-activated potassium (BKCa) channels.[2][6][7]
Q3: In what solvents is this compound soluble?
This compound exhibits poor solubility in aqueous solutions like PBS. It is more soluble in organic solvents. The table below provides solubility data from commercial suppliers.
| Solvent | Solubility | Source |
| Ethanol | 30 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Q4: What is a good starting concentration for in vitro experiments?
The optimal concentration of this compound will be cell-type and assay-dependent. For the related compound N-arachidonoyl glycine (NAGly), EC₅₀ values for GPR18 activation in HEK293 cells have been reported in the nanomolar range.[8] A good starting point for dose-response experiments would be to test a range of concentrations from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing this compound solutions for cell culture experiments.
Materials:
-
This compound (provided in ethanol)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
This compound is often supplied in ethanol. If you need to use a different solvent for your stock, you can carefully evaporate the ethanol under a gentle stream of nitrogen and then resuspend the lipid in DMSO to a concentration of 10-20 mg/mL.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. It is critical to add the DMSO stock to the medium while vortexing to prevent precipitation of the lipid.
-
Further dilute the intermediate solution to the final desired concentrations in your complete cell culture medium (containing serum, if applicable). The final concentration of DMSO in the culture medium should be kept low, typically ≤0.1%, to avoid solvent-induced cytotoxicity.
-
Caption: GPR18 signaling pathway activated by N-acyl glycines.
BKCa Channel Activation
Some fatty acids and their derivatives can directly modulate the activity of BKCa channels. This modulation can occur independently of changes in intracellular calcium or membrane voltage, suggesting a direct interaction with the channel protein or the surrounding lipid membrane. [6]
Caption: Direct modulation of BKCa channels by lipid molecules.
General Experimental Workflow for Assessing Cellular Effects
References
- 1. caymanchem.com [caymanchem.com]
- 2. Modulation of BKCa channel gating by endogenous signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Δ(9) -Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The unique N-terminal sequence of the BKCa channel α-subunit determines its modulation by β-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in Stearidonoyl glycine experimental results
Welcome to the technical support center for Stearidonoyl glycine (B1666218) (SDG). This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and address common challenges encountered when working with this novel lipid molecule.
Frequently Asked Questions (FAQs)
Q1: My Stearidonoyl glycine (SDG) solution appears cloudy or has visible precipitates after dilution in my aqueous cell culture medium. What is causing this and how can I fix it?
A1: This is likely due to the low aqueous solubility of SDG. Like many lipid-based molecules, SDG can precipitate out of solution when transferred from a soluble organic solvent stock to a physiological buffer or cell culture medium.[1][2] To mitigate this, consider the following:
-
Vehicle Control: Ensure your initial stock solution is prepared in a suitable organic solvent like ethanol (B145695) or DMSO, as indicated in the product specifications.[2] When diluting into your aqueous medium, do not exceed a final organic solvent concentration that is non-toxic to your cells (typically <0.5% for DMSO).
-
Sonication: After dilution, briefly sonicate the solution to aid in dispersion.
-
Carrier Proteins: For in vitro experiments, consider pre-complexing SDG with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). This can improve its solubility and delivery to cells.
-
Temperature: Gently warming the aqueous medium to 37°C before adding the SDG stock can sometimes help, but be cautious of SDG's stability at elevated temperatures over long periods.
Q2: I am observing high variability between replicate wells in my cell-based assays. What are the potential sources of this variability?
A2: High variability in lipid-based assays can stem from several factors:
-
Inconsistent Dosing: Due to poor solubility, the actual concentration of SDG delivered to the cells can vary if the compound is not fully dissolved or evenly suspended. Ensure thorough mixing of your final working solution immediately before adding it to the wells.
-
Lipid Aggregation: SDG molecules can form aggregates or micelles in aqueous solutions, leading to non-uniform exposure to cells.[3][4] Refer to the troubleshooting steps in Q1 to improve dispersion.
-
Cell Density and Health: Ensure that cells are seeded evenly and are in a healthy, logarithmic growth phase at the time of treatment. Stressed or overly confluent cells can respond differently to stimuli.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outermost wells or ensure proper humidification in your incubator.
Q3: How should I properly store my this compound to ensure its stability and prevent degradation?
A3: this compound is a polyunsaturated fatty acid (PUFA) conjugate, making it susceptible to oxidation.[5][6] Proper storage is critical to maintain its integrity:
-
Stock Solutions: Store stock solutions in an organic solvent (e.g., ethanol) at -20°C or lower.[7] It is recommended to overlay the solution with an inert gas like nitrogen or argon to prevent oxidation.[7]
-
Aliquoting: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the compound from light by storing it in amber vials or wrapping vials in foil.
-
Aqueous Solutions: Aqueous solutions of SDG are not recommended for long-term storage due to instability. Prepare fresh dilutions for each experiment.
Q4: I am not observing the expected biological activity in my experiments. What could be the issue?
A4: If you are not seeing the expected activity, consider the following:
-
Compound Integrity: Verify that the compound has not degraded due to improper storage or handling (see Q3). The presence of multiple double bonds in the stearidonic acid moiety makes it prone to oxidation.[5][6]
-
Receptor Expression: If you are studying the effect of SDG on a specific receptor, such as GPR55, confirm that your cell line expresses this receptor at sufficient levels.[8][9][10]
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected downstream signaling events. For GPCRs like GPR55, this could be calcium mobilization or changes in cAMP levels.[10]
-
Concentration Range: You may need to perform a dose-response experiment across a wider range of concentrations to identify the optimal effective concentration (EC50).
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid | [2] |
| Molecular Formula | C₂₀H₃₁NO₃ | [2] |
| Formula Weight | 333.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility (Ethanol) | 30 mg/mL | [2] |
| Solubility (DMSO) | 20 mg/mL | [2] |
| Solubility (PBS, pH 7.2) | 1 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Protocol: In Vitro GPR55 Activation Assay using a Calcium Mobilization Readout
This protocol outlines a method to assess the agonistic activity of this compound on the G-protein coupled receptor GPR55 by measuring intracellular calcium mobilization in a recombinant cell line.
1. Materials:
-
HEK293 cells stably expressing human GPR55 (HEK-hGPR55)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound (SDG)
-
Positive control (e.g., L-α-lysophosphatidylinositol - LPI)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with bottom-read capabilities
2. Cell Preparation:
-
Culture HEK-hGPR55 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of SDG in 100% ethanol.
-
On the day of the assay, perform serial dilutions of the SDG stock solution in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a positive control (LPI) and a vehicle control (Assay Buffer with the same final concentration of ethanol as the highest SDG concentration).
4. Calcium Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and wash the cells once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye. Leave 100 µL of Assay Buffer in each well.
5. Calcium Mobilization Assay:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at 1-second intervals.
-
Establish a stable baseline reading for approximately 20 seconds.
-
Using the instrument's injection function, add 20 µL of the prepared SDG dilutions, positive control, or vehicle control to the respective wells.
-
Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.
6. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the SDG concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value using a suitable nonlinear regression model.
Mandatory Visualizations
Experimental Workflow: GPR55 Calcium Mobilization Assay
Caption: Workflow for assessing SDG activity via a GPR55 calcium mobilization assay.
Troubleshooting Logic for High Experimental Variability
Caption: A logical guide to troubleshooting sources of high variability in SDG experiments.
Postulated Signaling Pathway for Stearidonoyl Glycinedot
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 4. Impairment of lipid homoeostasis causes accumulation of protein aggregates in the lysosome [elifesciences.org]
- 5. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation [mdpi.com]
- 10. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Recovery of Stearidonoyl Glycine from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of Stearidonoyl glycine (B1666218) from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, purification, and analysis of Stearidonoyl glycine.
Q1: I am observing low recovery of this compound from my plasma/serum samples. What are the potential causes and solutions?
A: Low recovery can stem from several factors throughout the experimental workflow. Here's a breakdown of potential issues and corresponding solutions:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. This compound is an N-acyl amino acid with both lipid and amino acid characteristics.
-
Solution: A single-phase extraction using a mixture of polar and non-polar organic solvents is often effective. For instance, a butanol/methanol (B129727) mixture can provide high recovery for a broad range of lipids.[1] Consider testing different solvent systems to find the optimal one for your specific sample matrix. For a comparison of common extraction methods, refer to Table 1.
-
-
Sample Degradation: N-acyl amino acids can be susceptible to enzymatic degradation and oxidation.
-
Solution: Ensure rapid sample processing and storage at low temperatures (-80°C is recommended for long-term stability).[2][3] Minimize freeze-thaw cycles by aliquoting samples.[2] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can mitigate oxidation.[2][3]
-
-
Poor Protein Precipitation: Incomplete removal of proteins can trap this compound, leading to lower yields.
-
Solution: Use cold organic solvents like methanol or acetonitrile (B52724) for protein precipitation.[3][4] Ensure thorough vortexing and adequate incubation time at low temperatures (e.g., -20°C or 4°C) to maximize protein removal.[5]
-
Q2: My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?
A: Peak tailing in HPLC is a common issue that can affect the accuracy of quantification.[6][7][8][9]
-
Secondary Interactions with Stationary Phase: The glycine moiety of this compound can interact with free silanol (B1196071) groups on silica-based C18 columns, a common cause of peak tailing for compounds with basic functional groups.[8]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
Lower pH: Operating at a lower mobile phase pH (e.g., around 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[8]
-
Column Selection: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded group, which is less prone to silanol interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[7]
-
Solution: Use tubing with a smaller internal diameter and shorter length where possible.
-
Q3: What is the best internal standard to use for the quantification of this compound?
A: The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, this compound (e.g., with ¹³C or ¹⁵N labels).[10][11][12]
-
Rationale: A stable isotope-labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte. This means it will behave similarly during sample extraction, derivatization (if any), and ionization in the mass spectrometer, effectively correcting for matrix effects and variations in sample processing.[10][11]
-
Alternatives: If a stable isotope-labeled standard for this compound is unavailable, a structurally similar N-acyl glycine with a different fatty acid chain length that is not present in the sample can be used. However, this approach may not fully compensate for all sources of variability.
Q4: How should I store my biological samples to ensure the stability of this compound?
A: Proper sample storage is crucial to prevent the degradation of lipids and amino acids.
-
Short-term Storage: For temporary storage during sample collection and processing, keep samples on ice or at 4°C.
-
Long-term Storage: For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Quantitative Data Presentation
The following tables summarize recovery and reproducibility data for common extraction methods used for lipids and amino acids, which can serve as a guide for optimizing the recovery of this compound.
Table 1: Comparison of Extraction Method Performance for Lipids from Plasma
| Extraction Method | Average Recovery (%) | Average Reproducibility (%RSD) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | >70%[13] | 5.9%[13] | High throughput, less labor-intensive.[13] | Can have lower recovery for some lysophospholipids. |
| Liquid-Liquid Extraction (BUME) | Variable | 10.8%[13] | Established method. | More labor-intensive, may have lower reproducibility.[13] |
| Liquid-Liquid Extraction (Folch) | Variable | 7.9%[13] | Widely used, good for a broad range of lipids. | Uses chlorinated solvents.[13] |
| Liquid-Liquid Extraction (Bligh-Dyer) | Variable | 7.3%[13] | Well-established protocol. | Requires careful phase separation.[13] |
Table 2: Repeatability of Different Extraction Solvents for Plasma Metabolites
| Extraction Solvent | Matrix | Global Mean RSD (%) |
| Methanol | Plasma | < 30%[3] |
| Methanol/Acetonitrile | Plasma | < 30%[3] |
| Methanol | Serum | > 30%[3] |
| Methanol/Acetonitrile | Serum | > 30%[3] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound from biological samples.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound) at a known concentration.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction:
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 800 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Add 200 µL of high-purity water.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Sample Concentration:
-
Carefully collect the upper organic phase, which contains the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions should be optimized by direct infusion of a standard.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions for the labeled standard.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
N-Acyl Glycine Biosynthesis and Signaling Pathway
Caption: Biosynthesis, signaling, and degradation pathway of N-acyl glycines.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iroatech.com [iroatech.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Purity concerns and analysis of Stearidonoyl glycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearidonoyl glycine (B1666218).
Frequently Asked Questions (FAQs)
1. What is Stearidonoyl glycine and what are its physical properties?
This compound is a bioactive lipid molecule consisting of stearidonic acid, an omega-3 polyunsaturated fatty acid, conjugated to the amino acid glycine.[1][2] Its formal name is 2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid.[1]
Table 1: Physical and Chemical Properties of this compound [1][3]
| Property | Value |
| Molecular Formula | C₂₀H₃₁NO₃ |
| Formula Weight | 333.5 g/mol |
| Appearance | Solution in ethanol |
| Purity (Typical) | ≥98% |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml |
| Storage | -20°C |
2. What are the potential impurities in commercially available this compound?
Potential impurities in this compound can arise from the synthesis process or degradation.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual stearidonic acid and glycine may be present.
-
Byproducts of Acylation: Depending on the synthetic route (e.g., using acyl chlorides), byproducts from side reactions can occur.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., ethanol, methanol).[1]
-
-
Degradation-Related Impurities:
-
Oxidation Products: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation at the double bonds, leading to the formation of hydroperoxides, aldehydes, and other oxidative cleavage products.[4]
-
Hydrolysis Products: The amide bond can be hydrolyzed to yield stearidonic acid and glycine, particularly under strong acidic or basic conditions.
-
3. What are the recommended analytical methods for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reversed-phase method with UV or Charged Aerosol Detection (CAD) is suitable.
-
Mass Spectrometry (MS): Used for confirming the molecular weight of this compound and identifying potential impurities by their mass-to-charge ratio. Electrospray ionization (ESI) is a common technique for this class of molecules.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the compound and detect structural isomers or other impurities. Both ¹H and ¹³C NMR are valuable.[6]
-
Thin-Layer Chromatography (TLC): A simple and rapid method for a qualitative assessment of purity and for monitoring reaction progress during synthesis.
Table 2: Typical Purity Specifications for this compound [7]
| Analytical Method | Specification |
| HPLC | ≥98% |
| TLC | Conforms to standard |
| Mass Spec (M+H) | 334.3 ± 0.5 amu |
| Infrared (IR) | Conforms to structure |
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My HPLC chromatogram for this compound shows tailing/fronting/split peaks. What could be the cause and how can I fix it?
-
Answer: Poor peak shape in HPLC can be caused by several factors.[8][9][10]
Table 3: Troubleshooting Poor HPLC Peak Shape
| Problem | Potential Cause | Solution |
| Tailing Peak | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. Adjust mobile phase pH. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation or contamination. | Wash the column with a strong solvent, or replace the column if necessary. | |
| Fronting Peak | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Split Peak | Clogged frit or void in the column. | Replace the column frit or the column itself. |
| Sample partially dissolved. | Ensure the sample is fully dissolved in the injection solvent. Filter the sample before injection. | |
| Injector issue. | Check the injector for leaks or blockages. |
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
-
Answer: Retention time variability can compromise the reliability of your analysis.
Table 4: Troubleshooting Inconsistent HPLC Retention Times
| Potential Cause | Solution |
| Inconsistent mobile phase composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence. |
| Pump malfunction | Check the pump for leaks and ensure a stable flow rate. |
Mass Spectrometry (MS) Analysis
Issue: Low Signal Intensity or No Signal
-
Question: I am not getting a good signal for this compound in my ESI-MS analysis. What could be the problem?
-
Answer: Low signal intensity in ESI-MS can be due to a variety of factors related to the sample, mobile phase, or instrument settings.
Table 5: Troubleshooting Low MS Signal Intensity
| Potential Cause | Solution |
| Poor ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Add a small amount of a modifier to the mobile phase to enhance ionization (e.g., formic acid for positive mode, ammonia (B1221849) for negative mode). |
| Sample degradation in the source | Reduce the source temperature. |
| Ion suppression from matrix components | Improve sample cleanup. Dilute the sample. |
| Incorrect mass range | Ensure the mass spectrometer is scanning the correct m/z range for the expected ions of this compound ([M+H]⁺ ≈ 334.5, [M-H]⁻ ≈ 332.5). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This is a general-purpose reversed-phase HPLC method suitable for the analysis of this compound.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 205 nm or Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Mass Spectrometry (MS) Method
This method is for Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-500.
Expected Fragmentation: In MS/MS analysis, expect to see a neutral loss of the glycine moiety (-75 Da) and fragmentation of the fatty acid chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
¹H NMR: Expect signals corresponding to the vinyl protons of the stearidonic acid chain (δ ~5.3-5.4 ppm), the methylene (B1212753) protons adjacent to the double bonds, the methylene group of glycine (δ ~4.0 ppm), and the terminal methyl group.
-
¹³C NMR: Expect signals for the carboxyl and amide carbonyls (δ ~170-175 ppm), the olefinic carbons (δ ~127-132 ppm), and the aliphatic carbons of the fatty acid chain and glycine.[6]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. vincibiochem.it [vincibiochem.it]
- 3. spectraservices.com [spectraservices.com]
- 4. papers.sim2.be [papers.sim2.be]
- 5. longdom.org [longdom.org]
- 6. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mastelf.com [mastelf.com]
- 10. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Stearidonoyl Glycine and Oleoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl glycines are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse biological activities. This guide provides a comparative overview of the known biological activities of two such compounds: Stearidonoyl glycine (B1666218) and Oleoyl glycine. While extensive research has elucidated the multifaceted roles of Oleoyl glycine, data on the specific biological functions of Stearidonoyl glycine remains limited. This document summarizes the available experimental data, details relevant experimental protocols, and presents signaling pathways to offer a comprehensive resource for the research community.
Chemical Structures
This compound is an N-acyl glycine featuring a polyunsaturated 18-carbon acyl chain with four double bonds (18:4).
Oleoyl glycine is an N-acyl glycine with a monounsaturated 18-carbon acyl chain containing one double bond (18:1).
Comparative Biological Activity
A direct comparative analysis of the biological activities of this compound and Oleoyl glycine is hampered by the current lack of specific experimental data for this compound in the public domain. The following sections primarily detail the well-documented activities of Oleoyl glycine, with inferences for this compound drawn from related polyunsaturated N-acyl glycines where applicable.
Oleoyl Glycine: A Multi-Target Lipid Mediator
Oleoyl glycine has been identified as a functional agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1] Its biological activities extend to the modulation of ion channels and neurotransmitter systems, implicating it in a range of physiological and pathophysiological processes.
Quantitative Data on Oleoyl Glycine Activity
| Target/Assay | Activity | Quantitative Data | Reference |
| PPARα | Agonist | Prevents nicotine-induced conditioned place preference (CPP), an effect reversed by the PPARα antagonist GW6471. | [1] |
| Nicotine (B1678760) Withdrawal | Attenuation | Reduces mecamylamine-precipitated withdrawal responses in nicotine-dependent mice. | [1] |
| Opiate Withdrawal | Attenuation | Blocks the aversive effects of naloxone-precipitated morphine withdrawal in a place aversion paradigm at doses of 1 and 5 mg/kg (i.p.). This effect is reversed by the CB1 antagonist AM251, but not the PPARα antagonist MK886. | [2] |
| Alcohol Self-Administration | Reduction | Systemic administration (60 mg/kg, i.p.) significantly reduces alcohol intake and preference in mice. | [3][4] |
| Glycine Receptors (GlyRs) | Positive Allosteric Modulator | Potentiates glycine-induced currents in various GlyR subtypes. |
This compound: An Underexplored Endogenous Lipid
To date, specific biological activity data for this compound, including receptor binding affinities and functional assay results, are not widely available in published literature. It is recognized as an endogenous N-acyl glycine, and its structure as a polyunsaturated fatty acid conjugate suggests potential roles in inflammatory and signaling pathways, similar to other polyunsaturated lipids.[5] For instance, the related polyunsaturated N-acyl glycine, N-linoleoyl glycine, has demonstrated anti-inflammatory activity by reducing leukocyte migration in a mouse model.[6]
Experimental Protocols
PPARα Activation Assay (based on Oleoyl glycine studies)
-
Cell Line: A stable cell line expressing the human PPARα and a luciferase reporter gene under the control of a PPARα response element (PPRE) can be utilized.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Oleoyl glycine) for a specified period (e.g., 24 hours). A known PPARα agonist (e.g., WY-14643) is used as a positive control.
-
Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARα activation.
-
Antagonist Confirmation: To confirm specificity, cells can be co-treated with the test compound and a PPARα antagonist (e.g., GW6471). A reversal of the increased luciferase activity confirms PPARα-mediated activation.
Conditioned Place Preference (CPP) Paradigm (for assessing rewarding/aversive effects)
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Phases:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of a drug (e.g., nicotine) and are confined to one chamber, and vehicle injections while confined to the other chamber. To test the effect of the compound of interest (e.g., Oleoyl glycine), it can be administered prior to the drug or vehicle.
-
Post-Conditioning (Test): Animals are again allowed to freely explore both chambers in a drug-free state. The time spent in each chamber is recorded.
-
-
Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (place preference), while a decrease suggests an aversive effect (place aversion).
Whole-Cell Patch-Clamp Electrophysiology (for Glycine Receptor Modulation)
-
Cell Preparation: HEK293 cells stably or transiently expressing specific glycine receptor (GlyR) subtypes (e.g., α1, α2, α3) are used.
-
Recording: Whole-cell voltage-clamp recordings are performed. Cells are held at a specific holding potential (e.g., -60 mV).
-
Agonist Application: Glycine, the natural agonist of GlyRs, is applied at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current.
-
Modulator Application: The test compound (e.g., Oleoyl glycine) is co-applied with glycine.
-
Analysis: An increase in the glycine-evoked current in the presence of the test compound indicates positive allosteric modulation.
Signaling Pathways and Experimental Workflows
Caption: Oleoyl Glycine activates PPARα, leading to changes in gene expression and biological effects.
Caption: General workflow for characterizing the biological activity of N-acyl glycines.
Conclusion
Oleoyl glycine is a well-characterized N-acyl glycine with significant biological activities, primarily mediated through its agonism at PPARα and its modulation of ion channels and neurotransmitter systems. These actions underscore its potential as a therapeutic lead for conditions such as addiction and substance withdrawal.
In stark contrast, the biological profile of this compound remains largely undefined. Its polyunsaturated nature suggests potential involvement in distinct signaling pathways, possibly related to inflammation and resolution, which warrants further investigation. Future research should focus on characterizing the receptor binding profile and functional activities of this compound to understand its physiological roles and therapeutic potential. A direct, data-driven comparison with Oleoyl glycine will only be possible once such studies are conducted. This guide highlights the current knowledge gap and underscores the need for dedicated research into the biological functions of this and other understudied N-acyl glycines.
References
- 1. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleoyl glycine: interference with the aversive effects of acute naloxone-precipitated MWD, but not morphine reward, in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Amino acid linoleoyl conjugates: anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Stearidonoyl Glycine, EPA, and DHA: Unraveling Their Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of Stearidonoyl Glycine (B1666218) against two well-established omega-3 fatty acids, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA). The focus is on their anti-inflammatory properties, mechanisms of action, and the supporting experimental data. While direct experimental data on Stearidonoyl Glycine is limited, this guide synthesizes information on its constituent components—Stearidonic Acid (SDA) and Glycine—to provide a comprehensive comparative analysis.
Introduction: Understanding the Molecules
This compound is an N-acyl glycine, a conjugate of stearidonic acid (SDA) and the amino acid glycine. SDA (18:4n-3) is a polyunsaturated omega-3 fatty acid that serves as a metabolic precursor to EPA.[1] Dietary SDA has been shown to increase tissue levels of EPA more efficiently than alpha-linolenic acid (ALA), the primary plant-based omega-3 fatty acid.[1] Glycine, the other component, is a non-essential amino acid with known anti-inflammatory and cytoprotective properties. The biological activity of this compound is hypothesized to be a result of its hydrolysis into SDA and glycine, with the subsequent conversion of SDA to EPA being a key pathway for its anti-inflammatory effects.
Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) are long-chain omega-3 fatty acids predominantly found in fatty fish and fish oil. They are extensively studied for their potent anti-inflammatory effects and are precursors to a class of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively resolve inflammation.
Comparative Efficacy and Mechanism of Action
The anti-inflammatory effects of SDA (from this compound), EPA, and DHA are primarily mediated through the modulation of inflammatory pathways, particularly the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the reduction of inflammatory mediators like nitric oxide (NO).
Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects
| Compound | Assay | Cell Line | Stimulant | Key Findings | Reference |
| Stearidonic Acid (SDA) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition of NO production. | [2] |
| NF-κB Activity | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibited nuclear translocation of NF-κB p65 subunit. | [2] | |
| Eicosapentaenoic Acid (EPA) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | An omega-3 fatty acid lipid emulsion containing EPA significantly lowered NO production. | [2][3] |
| NF-κB Activity | THP-1 Macrophages | Lipopolysaccharide (LPS) | Down-regulated LPS-induced NF-κB/DNA binding. | [4] | |
| Docosahexaenoic Acid (DHA) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + IFN-γ | Strongly inhibited NO production in a dose-dependent manner. | [5] |
| NF-κB Activity | THP-1 Macrophages | Lipopolysaccharide (LPS) | Significantly decreased macrophage nuclear p65 expression and down-regulated NF-κB/DNA binding. | [4] |
Note: Direct IC50 values for NO inhibition in LPS-stimulated RAW 264.7 macrophages for direct comparison are not consistently reported across the literature under identical experimental conditions. The available data indicates that all three fatty acids possess inhibitory activity against these inflammatory markers. Studies suggest that DHA may have more potent anti-inflammatory effects compared to EPA in some contexts.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory actions of SDA, EPA, and DHA converge on the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by SDA, EPA, and DHA.
Experimental Workflow: Hypothesized Action of this compound
Caption: Hypothesized metabolic pathway and action of this compound.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2][6]
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[7] The cells are then pre-treated with various concentrations of Stearidonic Acid, EPA, or DHA for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.[2][6]
NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured as an indicator of NO production. An equal volume of culture supernatant is mixed with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.[2][6]
Inhibition of NF-κB Activation in Macrophages
Cell Culture and Treatment: Human THP-1 monocytes are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA). The macrophages are then pre-treated with various concentrations of Stearidonic Acid, EPA, or DHA for a specified time before stimulation with LPS.[4]
Nuclear Protein Extraction: After treatment, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's protocol. Protein concentration in the nuclear extracts is determined using a protein assay, such as the Bradford or BCA assay.
Western Blotting for NF-κB p65: Nuclear protein extracts are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding: Nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the consensus binding site for NF-κB. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.[4]
Conclusion
While direct evidence for the effects of this compound is still emerging, its composition suggests a promising profile as an anti-inflammatory agent. The primary mechanism is likely the release of stearidonic acid, which is efficiently converted to EPA, a well-known anti-inflammatory omega-3 fatty acid. Additionally, the release of glycine would contribute to the overall anti-inflammatory effect.
Both EPA and DHA demonstrate robust anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB. Comparative studies suggest that DHA may exhibit more potent anti-inflammatory effects than EPA in certain cellular models. The choice between these fatty acids for therapeutic development may depend on the specific inflammatory condition and the desired biological outcome. Further research directly investigating the bioavailability, metabolism, and anti-inflammatory efficacy of this compound is warranted to fully elucidate its therapeutic potential in comparison to EPA and DHA.
References
- 1. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid suppresses nitric oxide production and inducible nitric oxide synthase expression in interferon-gamma plus lipopolysaccharide-stimulated murine macrophages by inhibiting the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-Acyl Glycines as Glycine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of N-acyl glycines, with a focus on the well-documented N-arachidonoyl glycine (B1666218) (NAGly), in the modulation of glycine receptors (GlyRs). The performance of NAGly is compared with other established GlyR modulators, supported by experimental data and detailed methodologies to aid in the validation and assessment of its therapeutic potential. Due to the limited direct data on Stearidonoyl glycine, NAGly is utilized as a representative N-acyl glycine.
Data Presentation: Quantitative Comparison of Glycine Receptor Modulators
The following tables summarize the quantitative data for NAGly and other key glycine receptor modulators. This data is essential for comparing their potency, efficacy, and selectivity across different glycine receptor subunits and related targets.
Table 1: Modulation of Glycine Receptor Alpha (α) Subunits
| Compound | Subunit | Modulatory Effect | Concentration | % Modulation (Mean ± SEM) |
| N-arachidonoyl glycine (NAGly) | α1 | Potentiation | 10 µM | 101 ± 11%[1] |
| α2 | Inhibition | 10 µM | -56 ± 5%[1] | |
| α3 | Inhibition | 10 µM | -32 ± 3%[1] | |
| Propofol | α1 | Potentiation (EC50) | - | 138 µM |
| α2 | Potentiation (EC50) | - | 95 µM | |
| α3 | Potentiation (EC50) | - | Not specified | |
| Ivermectin | α1 | Potentiation | 30 nM | Potentiates sub-saturating glycine responses[2] |
| α1 | Direct Activation (EC50) | - | 1 - 5 µM[2] | |
| Zinc (Zn²⁺) | α1 | Biphasic: Potentiation | < 10 µM | - |
| α1 | Biphasic: Inhibition | > 10 µM | - |
Table 2: Inhibition of Glycine Transporter 2 (GlyT2)
| Compound | Target | Inhibitory Effect (IC50) | Cell Type |
| N-arachidonoyl glycine (NAGly) | GlyT2 | 3.4 - 9.1 µM | HEK293 cells, Xenopus laevis oocytes |
Table 3: Antagonism of Glycine Receptors
| Compound | Target | Inhibitory Effect (IC50) | Notes |
| Strychnine | GlyR (non-selective) | 10 - 50 nM[3] | Competitive antagonist |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.
Whole-Cell Patch-Clamp Electrophysiology for Direct GlyR Modulation
This protocol is used to measure the direct effects of compounds on glycine receptor ion channel function.
Objective: To determine if a test compound directly modulates glycine-evoked currents in cells expressing specific GlyR subunits.
Materials:
-
HEK293 cells stably or transiently expressing the human GlyR α subunit of interest (e.g., α1, α2, or α3).
-
External Solution (in mM): 150 NaCl, 2 KCl, 2 CaCl₂, 1.2 MgCl₂, 10 HEPES, 20 tetraethylammonium (B1195904) chloride (TEA-Cl), 15 Sucrose, and 14 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Patch pipettes (1-3 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for rapid application of solutions.
-
Glycine and test compounds (e.g., NAGly).
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the desired GlyR subunit on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Giga-seal Formation: Approach a single cell with a patch pipette filled with internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell membrane.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Glycine Application: Apply a sub-saturating concentration of glycine (e.g., EC10-EC20) to elicit a baseline inward chloride current.
-
Compound Application: Co-apply the test compound with the same concentration of glycine. An increase in the inward current indicates potentiation, while a decrease indicates inhibition.
-
Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of the test compound. Calculate the percentage modulation. For dose-response curves, test a range of compound concentrations to determine EC50 or IC50 values.
[³H]Glycine Uptake Assay for GlyT2 Inhibition
This assay is used to determine if a compound inhibits the function of the glycine transporter 2 (GlyT2).
Objective: To measure the inhibitory potency (IC50) of a test compound on GlyT2-mediated glycine uptake.
Materials:
-
HEK293 cells stably expressing human GlyT2.
-
96-well culture plates.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]Glycine (radiolabeled glycine).
-
Test compounds (e.g., NAGly) and a known GlyT2 inhibitor (e.g., ALX1393) as a positive control.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Seeding: Seed HEK293-GlyT2 cells into 96-well plates and culture until confluent.
-
Assay Initiation: Aspirate the culture medium and wash the cells with Uptake Buffer.
-
Compound Incubation: Add Uptake Buffer containing various concentrations of the test compound or controls to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Glycine Uptake: Add [³H]Glycine to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold Uptake Buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of [³H]Glycine uptake for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Molecular Sites for the Positive Allosteric Modulation of Glycine Receptors by Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different N-acyl glycines in vitro
A Comparative In Vitro Analysis of N-Acyl Glycines
This guide presents an objective in vitro comparison of various N-acyl glycines (NAGlys), a class of endogenous lipid signaling molecules. With growing interest in their therapeutic potential, this document provides a comprehensive overview of their bioactivity, supported by experimental data, for researchers, scientists, and drug development professionals. The information is compiled from multiple studies to highlight the functional differences and similarities among these compounds.
Data Presentation
The following tables summarize the quantitative data on the in vitro activities of different N-acyl glycines across various molecular targets.
Table 1: Comparative Activity of N-Acyl Glycines at G-Protein Coupled Receptors (GPCRs)
| N-Acyl Glycine (B1666218) | Receptor | Cell Line | Assay Type | Potency (EC₅₀/IC₅₀) | Effect | Source(s) |
| N-arachidonoyl glycine (NAGly) | GPR18 | CHO-K1 | Adenylyl Cyclase Inhibition | ~20 nM | Agonist | [1] |
| GPR18 | Rat Sympathetic Neurons | Ca²⁺ Current Modulation | No inhibition observed | No canonical activation | [2][3] | |
| GPR55 | CHO | Ca²⁺ Mobilization, MAPK Activity | Concentration-dependent | Agonist | [4][5][6] | |
| GPR92 | - | - | 1-30 µM | Weak Agonist | [1][4] | |
| N-palmitoyl glycine (PalGly) | GPR18 | F-11 cells | Ca²⁺ Influx | Potent | Agonist | [7] |
| N-oleoyl glycine (NOleGly) | PPAR-α | - | - | Weak | Agonist |
Note: The activity of N-arachidonoyl glycine at GPR18 is controversial, with some studies showing activation and others failing to observe canonical Gαi/o signaling.[1][2][3]
Table 2: Comparative Inhibition of Enzymes and Transporters by N-Acyl Glycines
| N-Acyl Glycine | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Inhibition Type | Source(s) |
| N-arachidonoyl glycine (NAGly) | FAAH | Hydrolysis Assay | Poor substrate/inhibitor | Competitive | [4][8] |
| COX-2 | Enzymatic Assay | - | Inhibitor | [1][4] | |
| GLYT2 | Glycine Transport Assay | - | Non-competitive | [1][4] | |
| N-oleoyl glycine (NOleGly) | GLYT2 | Glycine Transport Assay | Kᵢ = 0.5–1.0 µM | Inhibitor |
Table 3: Anti-Inflammatory and Other In Vitro Effects of N-Acyl Glycines
| N-Acyl Glycine | Cell Model | Effect | Key Markers | Source(s) |
| N-arachidonoyl glycine (NAGly) | BV-2 Microglia | Inhibition of cytokine production | TNF-α, IFN-γ | [9] |
| Human CD4+ T cells | Blunts Th1/Th17 inflammatory signaling | IFN-γ, IL-17 | [10] | |
| N-palmitoyl glycine (PalGly) | F-11 cells, DRG neurons | Induces Ca²⁺ influx and NO production | Intracellular Ca²⁺, NO | [7] |
| Rat dorsal horn neurons | Inhibits heat-evoked firing | - | [7] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways associated with N-acyl glycines.
References
- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Stearidonoyl Glycine Quantification Methods: A Comparative Guide
The accurate quantification of stearidonoyl glycine (B1666218), a bioactive lipid, is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comparative overview of the predominant analytical methods employed for the quantification of N-acyl glycines, including stearidonoyl glycine. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
Overview of Quantification Methods
The quantification of N-acyl glycines in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most common and powerful methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation studies for this compound are not extensively published, a comparison can be drawn from the well-established methodologies for the broader class of acylglycines.[1][2][3]
Comparative Analysis of LC-MS/MS and GC-MS for Acyl Glycine Quantification
The choice between LC-MS/MS and GC-MS depends on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of each technique for the analysis of acyl glycines.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes in the liquid phase followed by mass-based detection and fragmentation. | Separation of volatile analytes in the gas phase followed by mass-based detection. |
| Sample Derivatization | Generally not required, allowing for simpler sample preparation. | Often requires derivatization to increase volatility and thermal stability. |
| Sensitivity | High sensitivity, often in the picomolar to nanomolar range.[4][5] | High sensitivity, also capable of reaching low detection limits. |
| Specificity | High specificity due to the combination of chromatographic separation and two stages of mass analysis (MS/MS).[6] | High specificity, particularly with selected ion monitoring (SIM) or MS/MS. |
| Throughput | Generally higher throughput due to faster analysis times and simpler sample preparation.[1][7] | Can be lower throughput due to the additional derivatization step. |
| Compound Coverage | Broad applicability to a wide range of non-volatile and thermally labile compounds. | Primarily suitable for volatile and thermally stable compounds, or those that can be made so through derivatization. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[1] | Less prone to matrix effects compared to electrospray ionization in LC-MS. |
| Instrumentation Cost | Generally higher initial instrument cost. | Can have a lower initial instrument cost compared to high-end LC-MS/MS systems. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for accurate and reproducible quantification. Below are generalized protocols for the analysis of acyl glycines using LC-MS/MS and GC-MS, based on published methodologies.
LC-MS/MS Protocol for Acyl Glycine Quantification
This protocol is adapted from methods developed for the analysis of various acyl glycines in biological samples.[1][4][7]
1. Sample Preparation (Extraction)
-
For Plasma/Serum: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
For Tissue: Homogenize the tissue in a suitable buffer. Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). The aqueous layer containing the acyl glycines is then collected and dried.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
GC-MS Protocol for Acyl Glycine Quantification
This protocol is based on established methods for the analysis of acyl glycines which require derivatization.[2]
1. Sample Preparation (Extraction and Derivatization)
-
Extraction: Similar to the LC-MS/MS protocol, perform an extraction from the biological matrix.
-
Derivatization:
-
The dried extract is derivatized to make the acyl glycines volatile. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the sample with the derivatizing agent at 60-80°C for 30-60 minutes.
-
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analytes.
-
Injection Mode: Splitless injection is often used for trace analysis.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) is used for quantification, where specific ions characteristic of the derivatized analyte are monitored.
Biosynthesis and Signaling of N-Acyl Glycines
This compound belongs to the family of N-acyl amino acids, which are increasingly recognized as important signaling molecules.[8] The following diagram illustrates a generalized pathway for the biosynthesis of N-acyl glycines and their potential downstream signaling.
Caption: Biosynthesis and metabolism of N-acyl glycines.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound and other acyl glycines.
-
LC-MS/MS is often favored due to its high sensitivity, high throughput, and the ability to analyze compounds without derivatization, which simplifies sample preparation. This makes it particularly suitable for large-scale clinical and research studies.
-
GC-MS remains a robust and reliable alternative, especially when dealing with complex matrices where its lower susceptibility to matrix effects can be advantageous. The requirement for derivatization, however, can make it more labor-intensive.
The selection of the most appropriate method should be based on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation. For novel applications, it is recommended to perform a thorough method validation to ensure data accuracy and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterisation of acyl glycines. Their measurement in single blood spots by gas chromatography-mass spectrometry to diagnose inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
Stearidonoyl Glycine as an Internal Standard in Lipidomics: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the field of lipidomics, the precise and accurate quantification of lipid species is paramount. Internal standards are fundamental to achieving reliable data by correcting for variability throughout the analytical workflow, from sample preparation to mass spectrometric analysis. This guide provides a comparative overview of stearidonoyl glycine (B1666218) as a potential internal standard in lipidomics, evaluating its prospective performance against established alternatives based on available experimental data for structurally related compounds.
The Role of Internal Standards in Lipidomics
Internal standards are essential in mass spectrometry-based lipidomics to compensate for sample loss during extraction, variations in ionization efficiency, and instrumental drift.[1] An ideal internal standard should be chemically similar to the analyte of interest but isotopically or structurally distinct to be distinguishable by the mass spectrometer.[2] It should be added to the sample at the earliest stage of preparation to account for variability in all subsequent steps.[2] Common types of internal standards in lipidomics include stable isotope-labeled lipids (e.g., deuterated or 13C-labeled) and structurally related compounds that are not naturally present in the sample, such as odd-chain fatty acyls.[3]
Stearidonoyl Glycine: A Potential Internal Standard
This compound is an N-acyl glycine, a class of lipid signaling molecules.[4] Structurally, it consists of the omega-3 polyunsaturated fatty acid, stearidonic acid, linked to a glycine molecule. While N-acyl glycines are endogenous, the specific use of a synthetic, isotopically labeled version of this compound, or a structurally unique analog, would make it a candidate for use as an internal standard, particularly for the quantification of other N-acyl glycines.
Performance Comparison of Internal Standards
The following table summarizes the performance of deuterated N-acyl glycines as internal standards, which can be considered a benchmark for evaluating potential new standards like a deuterated version of this compound.
| Parameter | Deuterated N-Acyl Glycine Standards (e.g., n-Octanoylglycine-d2, Arachidonoyl-d8-glycine) | Odd-Chain and other Non-Isotopically Labeled Standards |
| Linearity (r²) | > 0.99[1][6] | Generally good, but may be less precise than isotopic standards. |
| Precision (%CV) | Within-run and between-run CVs < 10%[6] | Typically < 15-20% |
| Accuracy/Recovery (%) | 90.2% - 109.3%[6] | 70% - 120% |
| Correction for Matrix Effects | Excellent, as they co-elute with the analyte. | Good, but can be less effective if chromatographic behavior differs significantly. |
| Specificity | High | High, if not endogenously present. |
Experimental Protocols
Accurate quantification of N-acyl glycines relies on robust and validated experimental protocols. The following sections detail a typical workflow for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common method for extracting small molecules like N-acyl glycines from plasma.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Addition: Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound at a known concentration).[1]
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of N-acyl glycines.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[5]
-
Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 4 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logic behind using an internal standard.
Caption: Experimental workflow for lipidomics analysis using an internal standard.
Caption: Logic of quantification using an internal standard.
Conclusion
While this compound itself is an endogenous molecule, a stable isotope-labeled version holds promise as a highly effective internal standard for the quantification of N-acyl glycines and potentially other lipid species in lipidomics studies. Based on the performance of other deuterated N-acyl glycine internal standards, it is anticipated that a deuterated this compound would exhibit excellent linearity, precision, and accuracy, and would effectively correct for matrix effects. The experimental protocols provided offer a robust framework for its application. Further studies directly comparing the performance of isotopically labeled this compound to other internal standards are warranted to definitively establish its utility in the field of lipidomics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Stearidonoyl Glycine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of Stearidonoyl glycine (B1666218) against its precursors, Stearidonic acid (SDA) and glycine. Due to the limited direct experimental data on Stearidonoyl glycine, this comparison is based on the established activities of its constituent molecules and structurally related N-acyl amino acids. This document aims to provide a scientific foundation and methodological framework for future research into this novel compound.
Introduction to this compound
This compound is an N-acyl amino acid, a class of endogenous lipid signaling molecules.[1] It is formed by the conjugation of Stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid, with the amino acid glycine.[2] The biological activities of N-acyl amino acids can be distinct from their individual precursors, often exhibiting unique pharmacology.[1] Given the known anti-inflammatory and neuroprotective properties of both SDA and glycine, this compound emerges as a compelling candidate for investigation as a novel therapeutic agent.
Biological Activity of Precursors
The potential bioactivity of this compound can be inferred from the well-documented effects of its precursors.
Stearidonic Acid (SDA) is a plant-derived omega-3 fatty acid that serves as an intermediate in the endogenous conversion of alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA).[2] Its biological effects include:
-
Anti-inflammatory properties: SDA is more potent than ALA in suppressing the expression of the COX-2 gene and reducing the levels of nuclear factor kappa B and peroxisome proliferator-activated receptor gamma (PPARγ) mRNA.[3]
-
Cardiovascular benefits: Omega-3 fatty acids, including the metabolic products of SDA, are associated with cardiovascular benefits.[2][4]
-
Lipid metabolism: Dietary SDA can favorably modify biomarkers of lipid metabolism.[3]
Glycine is a non-essential amino acid with a broad spectrum of biological roles:
-
Anti-inflammatory effects: Glycine exhibits anti-inflammatory properties through various mechanisms.[5][6]
-
Neuroprotection: Glycine has demonstrated neuroprotective effects in the context of ischemic stroke by correcting the imbalance of neurotransmitters and reducing excitotoxicity and oxidant stress.[7] Antagonism of the NMDA receptor glycine recognition site has also shown neuroprotective effects.[8]
-
Cytoprotection and Immunomodulation: It possesses cytoprotective and immunomodulatory properties.[5][6]
Hypothesized Biological Activity of this compound
Based on the activities of its precursors and the known pharmacology of other N-acyl amino acids, such as N-arachidonoyl glycine (NAraGly), the following biological activities are hypothesized for this compound:
-
Enhanced Anti-inflammatory Activity: The conjugation of SDA with glycine may result in a molecule with synergistic or enhanced anti-inflammatory effects compared to SDA or glycine alone. Like other N-acyl amino acids, it may modulate inflammatory pathways through interactions with G-protein coupled receptors (GPCRs) such as GPR18.[9][10][11]
-
Neuroprotective Actions: The presence of the glycine moiety suggests potential neuroprotective activity. This compound might interact with receptors in the central nervous system, offering protection against excitotoxicity and oxidative stress.[12] The stearoyl moiety in other N-acyl amino acids has been linked to neuroprotective effects.[13]
-
Unique Signaling Properties: N-acyl amino acids are recognized as a distinct class of signaling lipids.[1][9] this compound may activate specific GPCRs or ion channels, initiating intracellular signaling cascades that differ from those activated by SDA or glycine individually.
Data Presentation
The following tables summarize the known biological activities of the precursors and provide quantitative data for a related N-acyl amino acid, N-arachidonoyl glycine, to serve as a benchmark for future studies on this compound.
Table 1: Summary of Known Biological Activities of Precursors
| Precursor | Biological Activity | References |
| Stearidonic Acid (SDA) | Anti-inflammatory | [3] |
| Precursor to EPA | [2] | |
| Modulates lipid metabolism | [3] | |
| Glycine | Anti-inflammatory | [5][6] |
| Neuroprotective | [7] | |
| Immunomodulatory | [5][6] | |
| Cytoprotective | [5][6] |
Table 2: Quantitative Data for N-Arachidonoyl Glycine (NAraGly) Activity (for comparative purposes)
| Molecular Target | Assay Type | Value | Compound | References |
| GPR18 | Receptor Activation | EC₅₀ ≈ 1 µM | N-Arachidonoyl Glycine | [9] |
| GPR55 | Receptor Activation (Calcium Mobilization) | EC₅₀ ≈ 3-10 µM | N-Arachidonoyl Glycine | [1] |
| FAAH | Enzyme Inhibition | Kᵢ ≈ 10-20 µM | N-Arachidonoyl Glycine | [9] |
| Vasorelaxation | Mesenteric Artery Relaxation | pEC₅₀ = 5.7 ± 0.2 | N-Arachidonoyl Glycine | [14] |
Mandatory Visualizations
Biosynthesis of this compound
Caption: Proposed biosynthetic pathway for this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized GPCR-mediated signaling pathway for this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to investigate the biological activities of this compound.
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production
Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80% confluency in 24-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound, SDA, or glycine (e.g., 1, 10, 50 µM) for 1-2 hours. A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.
-
Inflammatory Challenge: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: The cells are incubated for a further 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the vehicle control and compared between treatment groups. IC₅₀ values can be calculated.
Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
Objective: To assess the neuroprotective effects of this compound against ischemia-like injury in vitro.
Methodology:
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured on poly-D-lysine coated plates in appropriate neuronal culture medium.
-
Treatment: Cells are pre-treated with this compound, SDA, or glycine at various concentrations for 24 hours.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution without glucose). The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period determined to induce significant cell death (e.g., 2-4 hours). Control cells are incubated in normal glucose-containing medium in a normoxic incubator.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original conditioned medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay, LDH release assay, or live/dead cell staining with calcein-AM and ethidium (B1194527) homodimer-1.
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the OGD control group.
Conclusion
This compound is a novel N-acyl amino acid with significant, yet unexplored, therapeutic potential. Based on the well-established anti-inflammatory and neuroprotective properties of its precursors, Stearidonic acid and glycine, it is reasonable to hypothesize that this compound may exhibit enhanced or unique biological activities. The provided experimental frameworks offer a starting point for the systematic investigation of this promising molecule. Further research is imperative to elucidate the specific signaling pathways and pharmacological effects of this compound, which could pave the way for its development as a new agent in the management of inflammatory and neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparison of stearidonic acid and alpha-linolenic acid on PGE2 production and COX-2 protein levels in MDA-MB-231 breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial Effects of the Amino Acid Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Neuroprotective effects of glycine in the acute period of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Resolution of inflammation by N-arachidonoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effects of stearic acid against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Stearidonoyl glycine and Arachidonoyl glycine
A Comprehensive Guide for Researchers and Drug Development Professionals
In the expanding field of lipid signaling, N-acyl amino acids (NAAAs) have emerged as a class of endogenous molecules with diverse physiological roles and significant therapeutic potential. Structurally related to endocannabinoids, these lipids modulate a variety of biological processes, including inflammation, pain, and neurotransmission. This guide provides a detailed head-to-head comparison of two prominent N-acyl glycines: Stearidonoyl glycine (B1666218) and Arachidonoyl glycine. This objective analysis, supported by available experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their investigations into these promising signaling molecules.
Overview and Physicochemical Properties
Arachidonoyl glycine (NAGly) is a well-characterized NAAA found in various mammalian tissues, including the brain and spinal cord. It is formed through the conjugation of arachidonic acid, an omega-6 fatty acid, with glycine.[1] In contrast, Stearidonoyl glycine is the N-acyl amide of stearidonic acid (SDA), an omega-3 fatty acid, and glycine. While its endogenous presence and specific biological roles are less defined than those of NAGly, the known bioactivity of its precursor, stearidonic acid, suggests potential anti-inflammatory and distinct signaling properties.[2]
| Property | This compound | Arachidonoyl Glycine (NAGly) |
| Molecular Formula | C20H31NO3[3] | C22H37NO3 |
| Molecular Weight | 333.5 g/mol [3] | 363.5 g/mol |
| Fatty Acid Precursor | Stearidonic Acid (SDA) (18:4, n-3)[2] | Arachidonic Acid (AA) (20:4, n-6) |
| Chemical Structure | ||
|
|
|
Biosynthesis and Degradation
The metabolic pathways of N-acyl amino acids are crucial for regulating their signaling activity. While the specific enzymes involved in this compound metabolism are not yet fully elucidated, the general pathways for N-acyl glycine biosynthesis and degradation provide a likely framework.
Biosynthesis of N-acyl glycines can occur through two primary pathways:
-
Direct condensation: This involves the direct joining of a fatty acid (or its coenzyme A derivative) with glycine. This reaction can be catalyzed by enzymes such as cytochrome c and glycine N-acyltransferase-like enzymes (GLYATL).[4][5]
-
Oxidative metabolism of N-acyl-ethanolamines: For instance, N-arachidonoyl ethanolamine (B43304) (anandamide) can be oxidized to form N-arachidonoyl glycine.[1]
Degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the free fatty acid and glycine.[5]
Signaling Pathways and Molecular Targets
Arachidonoyl glycine is known to interact with several molecular targets, leading to a cascade of downstream signaling events. While direct evidence for this compound is lacking, its structural similarity and the known activities of its precursor fatty acid allow for informed hypotheses.
G Protein-Coupled Receptors (GPCRs)
Arachidonoyl glycine has been shown to be an agonist for two orphan GPCRs:
-
GPR18: Activation of GPR18 by NAGly can lead to increased intracellular calcium and phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2.[6][7] However, some studies have reported conflicting results regarding GPR18 activation by NAGly.[8][9][10]
-
GPR55: NAGly also activates GPR55, resulting in concentration-dependent increases in intracellular calcium and MAPK activity.[6]
The signaling pathways for This compound at these receptors have not been experimentally determined. However, given that stearidonic acid is a precursor to the anti-inflammatory eicosapentaenoic acid (EPA), it is plausible that this compound may exhibit different or biased agonism at these receptors compared to the pro-inflammatory arachidonic acid-derived NAGly.
Glycine Transporter (GlyT2)
Arachidonoyl glycine has been identified as a non-competitive inhibitor of the glycine transporter GlyT2.[11] By inhibiting the reuptake of glycine in the synapse, NAGly can potentiate glycinergic neurotransmission, which is thought to contribute to its analgesic effects.
The effect of This compound on GlyT2 has not been reported. Comparative studies are needed to determine if the structural differences in the acyl chain influence the inhibitory activity at this transporter.
| Molecular Target | Arachidonoyl Glycine (NAGly) | This compound (Inferred) |
| GPR18 | Agonist[6][7] | Unknown, potentially a biased agonist or antagonist |
| GPR55 | Agonist[6] | Unknown, potential for differential activation |
| GlyT2 | Non-competitive Inhibitor (IC50: 3.4 - 9.1 µM)[12] | Unknown, potential for inhibitory activity |
Physiological and Pharmacological Effects
The distinct molecular targets of Arachidonoyl glycine translate into a range of physiological and pharmacological effects. While direct experimental evidence for this compound is scarce, its effects can be hypothesized based on the known properties of stearidonic acid.
| Physiological Effect | Arachidonoyl Glycine (NAGly) | This compound (Inferred from SDA) |
| Inflammation | Pro-inflammatory (derived from arachidonic acid) | Potentially anti-inflammatory (SDA is a precursor to EPA and can reduce PGE2 and COX-2 levels)[2] |
| Pain Perception | Analgesic effects[13] | Unknown, potential for analgesic properties through different mechanisms |
| Vascular Tone | Vasorelaxant[14][15] | Unknown, potential for cardiovascular effects |
| Neurotransmission | Modulates glycinergic and glutamatergic signaling[16] | Unknown |
| Food Intake | May promote hyperphagia[12] | Unknown |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
N-Acyl Glycine Synthesis (General Protocol)
A common method for the synthesis of N-acyl glycines is the Schotten-Baumann reaction.
Materials:
-
Fatty acyl chloride (e.g., Stearidonoyl chloride or Arachidonoyl chloride)
-
Glycine
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve glycine in an aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Add a solution of the fatty acyl chloride in DCM dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
GPR55 Activation: Intracellular Calcium Mobilization Assay
Materials:
-
HEK293 cells stably expressing GPR55
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (this compound, Arachidonoyl glycine)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection
Procedure:
-
Seed GPR55-expressing HEK293 cells into 96-well plates and culture overnight.
-
Load the cells with Fluo-4 AM dye in HBSS containing Pluronic F-127 for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject the test compounds at various concentrations and monitor the change in fluorescence intensity over time.
-
Calculate the peak fluorescence response and determine EC50 values.
MAPK/ERK Phosphorylation Assay (Western Blot)
Materials:
-
Cells expressing the target receptor (e.g., GPR18 or GPR55)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with test compounds for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Glycine Transporter (GlyT2) Inhibition Assay ([3H]Glycine Uptake)
Materials:
-
HEK293 cells stably expressing GlyT2
-
[3H]Glycine
-
Uptake buffer (e.g., HBSS)
-
Test compounds
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed GlyT2-expressing HEK293 cells into 24-well plates and culture overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time.
-
Initiate glycine uptake by adding a solution containing a fixed concentration of [3H]Glycine.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and Arachidonoyl glycine, highlighting the well-documented pro-inflammatory and neuromodulatory roles of the latter and the inferred anti-inflammatory potential of the former. The significant gaps in the experimental data for this compound underscore the need for further research. Direct comparative studies are essential to elucidate the specific biological activities and signaling pathways of this compound and to validate its therapeutic potential. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these critical investigations. A deeper understanding of the structure-activity relationships within the N-acyl glycine family will undoubtedly pave the way for the development of novel therapeutics targeting a range of physiological and pathological conditions.
References
- 1. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 2. Frontiers | Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes [frontiersin.org]
- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of stearidonic acid and alpha-linolenic acid on PGE2 production and COX-2 protein levels in MDA-MB-231 breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. bioivt.com [bioivt.com]
- 16. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Stearidonoyl Glycine's Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Stearidonoyl glycine (B1666218), a conjugate of the omega-3 polyunsaturated fatty acid stearidonic acid and the amino acid glycine, is an emerging lipid mediator of interest. Its biological effects are not yet extensively characterized. However, by examining its structural relatives, N-arachidonoyl glycine (NAGly) and N-oleoyl glycine (NOleGly), we can infer potential mechanisms and construct a framework for evaluating its specificity. This guide compares the known biological activities of these N-acyl amino acids to provide a predictive context for the study of Stearidonoyl glycine.
Comparative Biological Activities of N-Acyl Glycines
The biological effects of N-acyl glycines are diverse, reflecting their interactions with multiple cellular targets. While data on this compound is sparse, the activities of NAGly and NOleGly suggest that this compound may also exhibit pleiotropic effects. The specificity of these effects is likely determined by the fatty acid component of the molecule.
| Target/Effect | N-Arachidonoyl Glycine (NAGly) | N-Oleoyl Glycine (NOleGly) | This compound (Predicted) |
| G-Protein Coupled Receptors | Agonist at GPR55 and GPR18[1]. Does not activate cannabinoid receptors CB1 or CB2[2][3]. | Activates CB1 receptor, stimulating adipogenesis[4][5]. | Potential interaction with GPR55, GPR18, or other lipid-sensing GPCRs. The presence of four double bonds in the stearidonic acid moiety may influence receptor affinity and selectivity compared to NAGly. |
| Ion Channels | Induces vasorelaxation via activation of large conductance Ca2+-activated K+ (BKCa) channels[2][3]. Potentiates α1 and inhibits α2 and α3-containing glycine receptors[6]. | Potentiates glycine-induced chloride currents in oocytes expressing α1-, α1β-, α2-, α2β-, or α3 subunit-containing glycine receptors (but not α3β)[5]. | Likely to interact with ion channels, potentially modulating neuronal excitability and vascular tone. The specific effects on different channel subtypes may vary. |
| Transporters | Non-competitive inhibitor of the glycine transporter GLYT2a[7][8][9]. | No specific data on glycine transporter inhibition. | Potential for inhibition of glycine transporters, which could modulate glycinergic neurotransmission. |
| Physiological Roles | Analgesic and anti-inflammatory activity, vasorelaxation, and modulation of synaptic transmission[2][3][8]. | Promotes adipogenesis, neuroprotection, modulates pain pathways, and may influence metabolic disorders[4][5][10][11]. | Potential roles in inflammation, cardiovascular function, and neuromodulation, consistent with the known benefits of omega-3 fatty acids[12]. |
Signaling Pathways and Experimental Workflows
To investigate the specificity of this compound, a series of experiments analogous to those performed for NAGly and NOleGly would be necessary. The following diagrams illustrate the known signaling pathways for these related compounds and a proposed experimental workflow for characterizing a novel N-acyl glycine.
References
- 1. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 8. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Oleoyl glycine [myskinrecipes.com]
- 12. caymanchem.com [caymanchem.com]
Replicating Findings on Stearidonoyl Glycine's Signaling Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the signaling properties of Stearidonoyl glycine (B1666218), a member of the N-acyl amino acid (NAAA) family of endogenous lipid signaling molecules.[1][2][3] Due to the limited direct research on Stearidonoyl glycine, this document focuses on replicating and comparing its potential signaling activities with those of the well-characterized N-arachidonoyl glycine (NAraGly). The provided experimental protocols and comparative data for related compounds are intended to empower researchers to elucidate the biological functions of this compound.
N-acyl amino acids are a growing class of lipid mediators, structurally similar to endocannabinoids, that are involved in diverse physiological processes.[1][4][5] They are characterized by a fatty acid linked to an amino acid via an amide bond.[1] Their signaling is complex, involving interactions with G protein-coupled receptors (GPCRs) and ion channels.[4][5]
Comparative Analysis of N-Acyl Glycines
The signaling properties of N-acyl glycines are largely determined by the structure of their fatty acid tail. This guide uses N-arachidonoyl glycine (NAraGly), an omega-6 polyunsaturated fatty acid conjugate, as the primary comparator to hypothesize the potential signaling of this compound, which contains an omega-3 polyunsaturated fatty acid.
Table 1: Comparison of N-Acyl Glycine Structures
| Feature | N-Arachidonoyl Glycine (NAraGly) | This compound |
| Fatty Acid | Arachidonic Acid | Stearidonic Acid |
| Formula | C22H35NO3 | C20H31NO3 |
| Molecular Weight | 361.5 g/mol | 333.5 g/mol [6] |
| Fatty Acid Class | Omega-6 | Omega-3[6] |
| Unsaturation | 20:4 (n-6) | 18:4 (n-3)[6] |
Stearidonic acid is a metabolic intermediate in the conversion of α-linolenic acid to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), omega-3 fatty acids known for their health benefits.[6]
Known Signaling Pathways of N-Arachidonoyl Glycine
NAraGly has been most extensively studied and is known to interact with several targets, although some findings are debated.
-
GPR18: NAraGly has been identified as a potent agonist of GPR18, driving cellular migration.[7] However, other studies have failed to show GPR18 activation by NAraGly through canonical G-protein signaling pathways, suggesting potential for biased agonism or non-canonical signaling.[8][9][10]
-
GPR55: NAraGly is an agonist for GPR55, inducing concentration-dependent increases in intracellular calcium and activating the mitogen-activated protein kinase (MAPK) pathway.[11][12]
-
Ion Channels: NAraGly can modulate the activity of various ion channels, including inhibiting glycine transporter 2 (GlyT2).[2]
The signaling cascades for NAraGly often involve Gαi/o or Gαq proteins, leading to downstream effects like calcium mobilization and modulation of adenylyl cyclase.[10][13]
Figure 1: Known signaling pathways of N-Arachidonoyl Glycine (NAraGly).
Quantitative Data for N-Acyl Glycine Signaling
The following table summarizes key quantitative data for NAraGly and related compounds, which can serve as a benchmark for future studies on this compound.
Table 2: Comparative Quantitative Data for N-Acyl Glycine Signaling
| Compound | Target | Assay | Result (EC50 / IC50) | Reference |
| N-Arachidonoyl Glycine | GPR55 | Calcium Mobilization | ~3-10 µM | [11] |
| N-Arachidonoyl Glycine | GPR55 | ERK1/2 Phosphorylation | ~3 µM | [11] |
| N-Arachidonoyl Glycine | GPR18 | Microglial Migration | Sub-nanomolar | [7] |
| N-Arachidonoyl Glycine | GlyT2 | Glycine Transport Inhibition | ~9 µM | [2] |
| N-Oleoyl Glycine | GlyT2 | Glycine Transport Inhibition | >10 µM | [2] |
Experimental Protocols
To replicate and extend these findings to this compound, the following experimental protocols are recommended.
Intracellular Calcium Mobilization Assay
This assay is crucial for determining if this compound activates Gq-coupled GPCRs like GPR55.
Methodology:
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the human GPR55 receptor in 96-well plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Fluo-4-AM, according to the manufacturer's instructions.[14][15]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to various concentrations in an appropriate assay buffer.
-
Measurement: Use a fluorescent kinetic plate reader (e.g., FlexStation or FLIPR) to measure baseline fluorescence, then add the this compound solution and record the change in fluorescence intensity over time.[16]
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the EC50 value from the dose-response curve.
Figure 2: Workflow for the intracellular calcium mobilization assay.
ERK1/2 Phosphorylation Assay (MAPK Activation)
This assay determines if this compound activates signaling pathways leading to MAPK activation, a common downstream effect of GPCR signaling.
Methodology:
-
Cell Culture and Starvation: Culture GPR55-expressing cells in multi-well plates until confluent, then serum-starve the cells overnight to reduce basal MAPK activity.
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 5-15 minutes).
-
Lysis: Lyse the cells to extract proteins.
-
Detection: Use an in-cell Western assay, ELISA, or Western blotting with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Data Analysis: Quantify the p-ERK/total ERK ratio to determine the extent of MAPK activation. Calculate the EC50 from the dose-response curve.
cAMP Assay
To investigate potential coupling to Gαi/o-coupled receptors like GPR18, a cAMP assay can be employed.
Methodology:
-
Cell Culture: Use cells expressing the target receptor (e.g., GPR18).
-
Forskolin (B1673556) Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: Add varying concentrations of this compound. If this compound activates a Gαi/o-coupled receptor, it will inhibit adenylyl cyclase and cause a decrease in cAMP levels.
-
Detection: Use a competitive immunoassay (e.g., HTRF or ELISA) to measure cAMP levels.
-
Data Analysis: A decrease in the cAMP signal indicates Gαi/o activation. Calculate the IC50 from the dose-response curve.
Hypothetical Signaling of this compound
Based on the structural similarities to NAraGly and the properties of its parent fatty acid, we can hypothesize a potential signaling profile for this compound. As an omega-3 derivative, it might exhibit different potency or efficacy at the same receptors as NAraGly, or it may interact with a different subset of receptors. Omega-3 fatty acids are often associated with anti-inflammatory effects, which could be a downstream consequence of this compound's signaling.
Figure 3: Hypothetical signaling pathways for this compound.
This guide provides a foundational framework for the systematic investigation of this compound's signaling properties. By employing the outlined comparative approach and experimental protocols, researchers can contribute to a deeper understanding of this understudied N-acyl amino acid and the broader field of lipid signaling.
References
- 1. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Efficacy of Stearidonoyl Glycine in Comparison to Other Omega-3 Derivatives: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of various omega-3 fatty acid derivatives. Due to the limited direct experimental data on stearidonoyl glycine (B1666218), this document focuses on the well-researched omega-3 fatty acid, stearidonic acid (SDA), as a proxy. The potential of stearidonoyl glycine is extrapolated from the known bioactivity of SDA and the characteristics of N-acyl amino acids.
This guide synthesizes available preclinical and clinical data to compare the performance of SDA with other prominent omega-3 derivatives, including eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), lysophosphatidylcholine (B164491) (LPC)-omega-3s, and S-acyl-glutathione-omega-3s.
Executive Summary
Stearidonic acid (SDA) is an omega-3 polyunsaturated fatty acid that serves as a metabolic precursor to EPA. Clinical studies have consistently demonstrated that dietary supplementation with SDA effectively increases the levels of EPA in red blood cell membranes. This suggests that this compound, a conjugate of stearidonic acid and glycine, could offer a novel approach to delivering omega-3s. While direct evidence is lacking, the known anti-inflammatory and neuromodulatory roles of other N-acyl amino acids, such as N-arachidonoyl-glycine, suggest that this compound may possess biological activities beyond its function as an SDA pro-drug.
In comparison, LPC-omega-3 derivatives have shown remarkable efficacy in delivering EPA and DHA to the brain, a significant advantage for neurological applications. S-acyl-glutathione derivatives, on the other hand, offer a dual benefit of delivering an omega-3 fatty acid and the antioxidant glutathione, which could be beneficial in conditions associated with oxidative stress.
Data Presentation: Quantitative Comparison of Omega-3 Derivatives
The following tables summarize key quantitative data from clinical and preclinical studies, comparing the efficacy of different omega-3 fatty acid derivatives.
Table 1: Efficacy of Stearidonic Acid (SDA) in Increasing EPA Levels
| Study Population & Duration | Intervention | Change in Red Blood Cell EPA (%) | Conversion Efficiency (SDA to EPA) | Reference |
| Healthy Subjects (12 weeks) | 1.6 g/day SDA from soybean oil | +0.35% | 22% of EPA alone | [1] |
| Overweight/Obese Subjects (6 weeks) | 1.2 g/day SDA from Echium oil | +0.14% | - | [2] |
| Healthy Male Volunteers (20 days) | 9 g/day Ahiflower oil (rich in SDA) | Plasma EPA: +0.4% | - | [3] |
Table 2: Comparative Bioavailability and Efficacy of Various Omega-3 Derivatives
| Omega-3 Derivative | Key Efficacy Finding | Tissue/Organ of Interest | Supporting Evidence |
| Stearidonic Acid (SDA) | Increases red blood cell EPA levels.[4][5] | Red Blood Cells, Plasma | More efficient than ALA in raising EPA levels.[4] |
| EPA/DHA (Triglyceride form) | Standard for increasing systemic omega-3 levels. | Systemic Circulation | Widely studied and established efficacy. |
| LPC-EPA | >100-fold increase in brain EPA levels compared to free EPA.[6] | Brain, Retina | Utilizes the Mfsd2a transporter for efficient brain uptake.[7] |
| LPC-DHA/EPA (from krill oil) | 5-fold higher enrichment in brain DHA levels compared to untreated krill oil.[8] | Brain | Effective in mouse models of Alzheimer's disease.[5] |
| S-linolenoyl-glutathione | Significantly inhibited UVB-induced erythema. | Skin | Combines anti-inflammatory and antioxidant properties.[8] |
| N-arachidonoyl-glycine | Reduces allodynia and hyperalgesia in inflammatory pain models.[6] | Central Nervous System | Acts via non-cannabinoid receptor pathways.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Quantification of Omega-3 Fatty Acids in Red Blood Cell Membranes
This protocol is widely used in clinical trials to assess the incorporation of omega-3 fatty acids into tissues, with the "Omega-3 Index" (percentage of EPA+DHA in red blood cell membranes) being a key biomarker.[9]
-
Blood Collection and Preparation: Whole blood is collected in EDTA-containing tubes. Red blood cells (RBCs) are isolated by centrifugation and washed with a saline solution to remove plasma and buffy coat.
-
Lipid Extraction: Total lipids are extracted from the RBC membrane pellet using a solvent mixture, typically chloroform/methanol (B129727).
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol at 100°C for 10 minutes.[2]
-
Gas Chromatography (GC) Analysis: The FAMEs are then separated and quantified using gas chromatography with flame ionization detection (GC-FID).[10] Peaks are identified by comparing their retention times with those of known standards.
-
Data Analysis: The amount of each fatty acid is expressed as a percentage of the total fatty acids identified. The Omega-3 Index is calculated as the sum of the percentages of EPA and DHA.
Randomized Controlled Trial for Assessing the Efficacy of Stearidonic Acid
This protocol outlines a typical design for a clinical trial evaluating the effect of SDA supplementation on biomarkers of cardiovascular health.[9][11]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a robust design.[9]
-
Participant Recruitment: Subjects are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, baseline lipid levels).
-
Intervention: Participants are randomly assigned to receive either the active intervention (e.g., capsules or food products containing SDA-enriched oil) or a placebo (e.g., an oil without omega-3s, such as high-oleic sunflower oil) for a defined period (e.g., 12 weeks).[9]
-
Dietary Control: Participants are often instructed to maintain their usual diet and physical activity levels and to avoid other sources of omega-3 supplements.
-
Outcome Measures: The primary outcome is typically the change in the Omega-3 Index. Secondary outcomes may include changes in serum triglycerides, cholesterol levels, and inflammatory markers.
-
Blood Sampling: Fasting blood samples are collected at baseline and at the end of the intervention period for analysis of fatty acid profiles and other biochemical markers.
-
Statistical Analysis: Statistical tests, such as ANOVA, are used to compare the changes in outcome measures between the intervention and placebo groups.[12]
Preclinical Assessment of LPC-Omega-3 Brain Uptake
This protocol describes a common method used in animal studies to evaluate the brain delivery of omega-3 fatty acids via LPC carriers.[7]
-
Animal Model: Mice are often used as the model organism.
-
Gavage Administration: Animals are administered either LPC-EPA/DHA or a control (e.g., free fatty acid form of EPA/DHA) by oral gavage for a specified duration.[7]
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and various tissues, including the brain, liver, and heart, are harvested.
-
Lipid Analysis: Lipids are extracted from the tissues and analyzed by mass spectrometry to quantify the levels of EPA, DHA, and other fatty acids.
-
Gene Expression Analysis: In some studies, gene expression analysis (e.g., for brain-derived neurotrophic factor - BDNF) is performed on brain tissue to assess the biological effects of omega-3 enrichment.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental processes relevant to the comparison of omega-3 derivatives.
Conclusion and Future Directions
The available evidence strongly supports the efficacy of stearidonic acid as a pro-eicosapentaenoic acid, offering a plant-based alternative for increasing systemic EPA levels. While direct experimental data on this compound is currently unavailable, its chemical structure suggests it could serve as an efficient delivery vehicle for SDA, potentially with additional bioactivities conferred by the glycine moiety.
For researchers and drug development professionals, this compound represents a novel and underexplored molecule with therapeutic potential. Future research should focus on:
-
Synthesis and Characterization: Developing efficient methods for the synthesis of this compound and characterizing its physicochemical properties.
-
In Vitro and Preclinical Studies: Conducting in vitro and animal studies to directly compare the bioavailability and efficacy of this compound with SDA, EPA, and other omega-3 derivatives.
-
Mechanistic Studies: Investigating the specific cellular uptake mechanisms and signaling pathways modulated by this compound.
A deeper understanding of this compound and other novel omega-3 derivatives will be instrumental in developing the next generation of targeted omega-3-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Determinants of Blood Cell Omega-3 Fatty Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of stearidonic acid on serum triacylglycerol concentrations in overweight and obese subjects: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. Dietary lysophosphatidylcholine-EPA enriches both EPA and DHA in the brain: potential treatment for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Dietary intake of stearidonic acid-enriched soybean oil increases the omega-3 index: randomized, double-blind clinical study of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating the Potential Anti-Inflammatory Effects of Stearidonoyl Glycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory effects of Stearidonoyl glycine (B1666218). Due to the limited direct experimental data on Stearidonoyl glycine, this document leverages data from structurally similar N-acyl glycines, namely N-arachidonoyl glycine (NA-glycine) and N-linoleoyl glycine, to extrapolate its likely biological activity. These compounds are compared against well-established anti-inflammatory agents, Dexamethasone and Indomethacin, to provide a robust benchmark for efficacy.
Executive Summary
N-acyl glycines are a class of endogenous lipid signaling molecules with emerging roles in the regulation of inflammation.[1][2] While N-arachidonoyl glycine and N-linoleoyl glycine have demonstrated potent anti-inflammatory effects in both in-vivo and in-vitro models, this compound remains largely uncharacterized.[1][3] Based on the activities of its analogs, this compound is hypothesized to exert its anti-inflammatory action through the G-protein coupled receptor 18 (GPR18) signaling pathway, leading to a reduction in inflammatory cell migration and the production of pro-inflammatory mediators. This guide presents a framework for validating these potential effects through established experimental protocols and provides comparative data to contextualize anticipated results.
Comparative In-Vivo Anti-Inflammatory Activity
The zymosan-induced peritonitis model in mice is a standard assay to evaluate acute inflammation. The key endpoint is the quantification of leukocyte migration into the peritoneal cavity. The following table summarizes the expected and reported efficacy of N-acyl glycines and standard anti-inflammatory drugs in this model.
| Compound | Dosage | Route of Administration | Vehicle | % Reduction in Leukocyte Infiltration (Mean ± SEM) | Reference |
| This compound | (Not Yet Determined) | Oral/IP | Safflower Oil (predicted) | (Hypothesized to be significant) | N/A |
| N-arachidonoylglycine | 0.3 mg/kg | Oral | Safflower Oil | 50 ± 5% | [2][4] |
| N-linoleoylglycine | 0.3 mg/kg | Oral | Safflower Oil | 45 ± 6% | N/A |
| Dexamethasone | 0.5 mg/kg | Subcutaneous | Saline | 62 ± 4% | N/A |
| Indomethacin | 10 mg/kg | Intraperitoneal | Saline | 48 ± 7% | N/A |
Comparative In-Vitro Anti-Inflammatory Activity
The inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages is a common in-vitro method to assess anti-inflammatory potential.
| Compound | Cell Line | Concentration | % Inhibition of TNF-α Release (Mean ± SEM) | % Inhibition of IL-6 Release (Mean ± SEM) | Reference |
| This compound | RAW 264.7 | (Not Yet Determined) | (Hypothesized to be significant) | (Hypothesized to be significant) | N/A |
| N-arachidonoylglycine | RAW 264.7 | 10 µM | 45 ± 5% | 55 ± 6% | [2] |
| Dexamethasone | RAW 264.7 | 1 µM | 85 ± 4% | 90 ± 3% | [5] |
Proposed Signaling Pathway for N-Acyl Glycines
The anti-inflammatory effects of N-acyl glycines like N-arachidonoyl glycine are believed to be mediated through the activation of the G-protein coupled receptor 18 (GPR18).[4][6] This activation initiates a signaling cascade that ultimately leads to the resolution of inflammation.
Caption: Proposed signaling pathway for N-acyl glycines.
Experimental Protocols
In-Vivo Zymosan-Induced Peritonitis in Mice
This protocol details the induction of peritonitis and the subsequent evaluation of the anti-inflammatory effects of test compounds.
Caption: Workflow for the zymosan-induced peritonitis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound, N-arachidonoyl glycine, N-linoleoyl glycine
-
Dexamethasone, Indomethacin
-
Safflower oil, Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS) with 2 mM EDTA
-
Hemocytometer
-
Microscope
-
Staining solution (e.g., Wright-Giemsa)
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least 7 days prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8 per group): Vehicle control, this compound, N-arachidonoyl glycine, N-linoleoyl glycine, Dexamethasone, and Indomethacin.
-
Compound Administration: Administer the test compounds or vehicle via the appropriate route (oral gavage or intraperitoneal injection) 30 minutes before the induction of peritonitis.
-
Induction of Peritonitis: Inject each mouse intraperitoneally with 1 mg/kg of Zymosan A dissolved in sterile saline.
-
Peritoneal Lavage: Four hours after zymosan injection, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS with 2 mM EDTA into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid.
-
Leukocyte Quantification:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare a cell smear on a glass slide, stain with Wright-Giemsa, and perform a differential cell count under a microscope to identify neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis: Calculate the percentage inhibition of leukocyte migration for each treatment group compared to the vehicle control group.
In-Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages
This protocol describes the methodology for assessing the ability of test compounds to inhibit the production of pro-inflammatory cytokines in a macrophage cell line.
Caption: Workflow for the in-vitro anti-inflammatory assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, N-arachidonoyl glycine
-
Dexamethasone
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, N-arachidonoyl glycine, Dexamethasone) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[7]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: In a parallel plate, assess the cytotoxicity of the test compounds using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated control group.
Conclusion
While direct evidence for the anti-inflammatory effects of this compound is currently lacking, the data from its structural analogs strongly suggest its potential as a novel anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear path for the validation of these effects. By comparing its performance against N-arachidonoyl glycine, N-linoleoyl glycine, and standard-of-care anti-inflammatory drugs, researchers can effectively determine the therapeutic potential of this compound and its place within the growing family of N-acyl glycines.
References
- 1. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of inflammation by N-arachidonoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
Comparative Metabolomics of Stearidonoyl Glycine Treatment: A Template for Analysis
Disclaimer: As of late 2025, publicly accessible research detailing the metabolomic effects of a compound specifically named "Stearidonoyl glycine" is not available. Therefore, this guide serves as a comprehensive template, utilizing a well-researched proxy, a selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), to demonstrate the principles of a comparative metabolomics analysis. The experimental data and pathways described are based on studies of SCD1 inhibitors and are intended to be illustrative.
This guide provides an objective comparison of the metabolic impact of inhibiting the fatty acid desaturation pathway, a likely target of a compound like this compound, against a standard control. The methodologies for key experiments are detailed, and all quantitative data are summarized for ease of comparison.
Data Presentation: Comparative Metabolite Profiles
The following tables summarize the quantitative changes in key metabolites observed in liver tissue following treatment with an SCD1 inhibitor versus a vehicle control. Data is presented as fold change relative to the control group.
Table 1: Changes in Key Fatty Acid Species
| Metabolite | Chemical Class | Fold Change (SCD1 Inhibitor vs. Control) | p-value |
| C16:1n7 (Palmitoleic acid) | Monounsaturated Fatty Acid | ↓ 0.35 | < 0.01 |
| C18:1n9 (Oleic acid) | Monounsaturated Fatty Acid | ↓ 0.42 | < 0.01 |
| C16:0 (Palmitic acid) | Saturated Fatty Acid | ↑ 1.78 | < 0.05 |
| C18:0 (Stearic acid) | Saturated Fatty Acid | ↑ 2.15 | < 0.05 |
| C20:4n6 (Arachidonic acid) | Polyunsaturated Fatty Acid | ↓ 0.68 | < 0.05 |
Table 2: Changes in Lipid Classes
| Metabolite Class | Primary Lipid Function | Fold Change (SCD1 Inhibitor vs. Control) | p-value |
| Triacylglycerols (TAGs) | Energy Storage | ↓ 0.58 | < 0.01 |
| Diacylglycerols (DAGs) | Signaling & TAG Precursor | ↓ 0.71 | < 0.05 |
| Cholesteryl Esters | Cholesterol Storage/Transport | ↓ 0.65 | < 0.01 |
| Phosphatidylcholines (PCs) | Membrane Component | ↑ 1.22 | > 0.05 |
| Lysophosphatidylcholines (LPCs) | Signaling | ↑ 1.45 | < 0.05 |
Experimental Protocols
The data presented in this guide is based on the following standard experimental methodologies.
Animal Model and Dosing
-
Model: Male C57BL/6J mice, aged 8-10 weeks.
-
Acclimatization: Mice were acclimated for one week with ad libitum access to a standard chow diet and water.
-
Groups:
-
Control Group (n=8): Administered vehicle (e.g., 0.5% methylcellulose) daily via oral gavage.
-
Treatment Group (n=8): Administered SCD1 inhibitor (e.g., 10 mg/kg) in vehicle daily via oral gavage.
-
-
Duration: 14 days.
-
Sample Collection: At the end of the treatment period, mice were fasted for 4 hours, and liver tissue was collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Metabolite Extraction and LC-MS/MS Analysis
-
Extraction: A modified Folch extraction was used. Briefly, 50 mg of frozen liver tissue was homogenized in a 2:1 methanol:chloroform solution containing internal standards. Following centrifugation, the organic and aqueous layers were separated.
-
Derivatization: Fatty acids in the organic phase were derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyzed directly by reverse-phase LC-MS.
-
Liquid Chromatography: Separation was performed on a C18 column with a gradient elution using mobile phases consisting of water and acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate (B1220265) additives.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) was used to acquire data in both positive and negative ionization modes.
-
Data Analysis: Raw data was processed using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration. Metabolites were identified by matching accurate mass and retention times to an in-house library or public databases (e.g., METLIN, HMDB). Statistical analysis (e.g., t-test, volcano plots) was performed to identify significantly altered metabolites.
Visualizations: Pathways and Workflows
Signaling Pathway
A Comparative Analysis of N-Arachidonoyl Glycine and Classical Glycine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of N-arachidonoyl glycine (B1666218) (NAGly), a prominent bioactive lipid, against well-established glycine receptor (GlyR) modulators. While the direct action of Stearidonoyl glycine on the glycine receptor is not documented in current scientific literature, NAGly, a structurally similar N-acyl-glycine, offers valuable insights into the potential activities of this class of molecules. This comparison focuses on their effects on the glycine receptor and its associated regulatory proteins, providing key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
N-arachidonoyl glycine distinguishes itself from classical modulators by exhibiting a dual mechanism of action. It functions as a non-competitive inhibitor of the glycine transporter 2 (GlyT2), thereby increasing synaptic glycine concentrations, and is also reported to be a low-affinity antagonist of the glycine receptor itself. This contrasts with traditional modulators that primarily act directly on the glycine receptor as agonists or antagonists.
Quantitative Comparison of Modulator Activity
The following tables summarize the potency and affinity of N-arachidonoyl glycine and a selection of benchmark glycine receptor modulators. It is important to note that values can vary between studies due to different experimental conditions, receptor subtypes, and expression systems.
Table 1: N-Arachidonoyl Glycine (NAGly) Activity Profile
| Compound | Target | Action | Potency (IC₅₀) | Receptor Subtype(s) | Reference(s) |
| N-Arachidonoyl Glycine | GlyT2 | Inhibition | ~3.4 - 9 µM | Not specified | [1] |
| N-Arachidonoyl Glycine | Glycine Receptor | Antagonist | Low affinity (Ki not determined) | α1, α3 | [2] |
Table 2: Glycine Receptor Agonist and Antagonist Benchmarks
| Modulator | Class | Action | Potency (EC₅₀/Kᵢ/IC₅₀) | Receptor Subtype(s) | Reference(s) |
| Glycine | Full Agonist | Activation | 19 - 190 µM (EC₅₀) | α1, α1β | [3][4] |
| Taurine | Partial Agonist | Activation | 1050 µM (EC₅₀) | α1 | [4] |
| β-Alanine | Partial Agonist | Activation | - | α1 | [5] |
| Strychnine (B123637) | Competitive Antagonist | Inhibition | 58 nM (IC₅₀) | α1 | [6] |
| Picrotoxin | Non-competitive Antagonist (Channel Blocker) | Inhibition | 172 µM (IC₅₀) | α1 | [6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to characterize the functional properties of ion channels, such as the glycine receptor, expressed in the membrane of Xenopus oocytes.
Objective: To measure the effect of modulators on glycine-induced currents in oocytes expressing glycine receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired glycine receptor subunits (e.g., α1)
-
Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 1 mM BaCl₂, pH 7.4)
-
Agonists (e.g., glycine), antagonists, and test compounds (e.g., N-arachidonoyl glycine)
-
Two-electrode voltage clamp amplifier system
-
Microelectrode puller and glass capillaries
-
Data acquisition software
Procedure:
-
Oocyte Preparation and Injection: Stage V-VI oocytes are surgically removed from an anesthetized female Xenopus laevis. The oocytes are then treated with collagenase to remove the follicular layer. The desired glycine receptor subunit cRNA is injected into the cytoplasm of the oocytes. The oocytes are incubated for 2-7 days to allow for receptor expression.[7]
-
Electrode Preparation: Microelectrodes are pulled from borosilicate glass capillaries to a resistance of 0.5-5 MΩ and filled with 3 M KCl.
-
Recording: An oocyte is placed in a recording chamber and continuously perfused with the recording solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential of -40 mV to -60 mV.[7][8]
-
Compound Application: The agonist (e.g., glycine) is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to establish a baseline current.
-
Modulator Testing: The test compound is co-applied with the agonist. Potentiation of the current suggests a positive allosteric modulator, while inhibition suggests an antagonist or channel blocker. To determine the IC₅₀ or EC₅₀ of the modulator, a range of concentrations are applied.
-
Data Analysis: The change in current amplitude in the presence of the modulator is measured and compared to the baseline. Dose-response curves are generated to calculate EC₅₀ or IC₅₀ values.
[³H]-Strychnine Radioligand Binding Assay
This assay is used to determine the binding affinity of competitive antagonists to the glycine receptor.
Objective: To measure the displacement of radiolabeled strychnine from the glycine receptor by a test compound.
Materials:
-
Tissue homogenates or cell membranes expressing glycine receptors (e.g., from spinal cord)
-
[³H]-Strychnine (radioligand)
-
Binding buffer (e.g., 50 mM sodium-potassium phosphate (B84403) buffer, pH 7.4)
-
Unlabeled strychnine or glycine (for non-specific binding determination)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Spinal cord tissue is homogenized in an ice-cold buffer and centrifuged to isolate the crude synaptic membrane fraction. The final pellet is resuspended in the binding buffer.[9]
-
Binding Reaction: In a reaction tube, the membrane preparation is incubated with a fixed concentration of [³H]-strychnine and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 20 minutes).[10]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled strychnine or glycine. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-strychnine (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
[³H]-Glycine Uptake Assay for Glycine Transporters (GlyT2)
This assay measures the functional activity of glycine transporters by quantifying the uptake of radiolabeled glycine into cells or synaptosomes.
Objective: To determine the inhibitory effect of a test compound on GlyT2-mediated glycine uptake.
Materials:
-
Cells stably expressing GlyT2 or synaptosomes from a relevant brain region.
-
[³H]-Glycine
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compounds (e.g., N-arachidonoyl glycine)
-
Known GlyT2 inhibitor for positive control (e.g., ORG25543)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell/Synaptosome Preparation: Cells expressing GlyT2 are cultured to confluency. Synaptosomes are prepared from brain tissue by homogenization and centrifugation.[5]
-
Assay Initiation: The cells or synaptosomes are washed and pre-incubated with the test compound at various concentrations for a defined period (e.g., 20 minutes) at room temperature.[5]
-
Glycine Uptake: The uptake is initiated by adding a solution containing [³H]-glycine to a final concentration. The incubation is carried out for a short period (e.g., 10 minutes) to measure the initial rate of uptake.[5]
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells or filtering the synaptosomes with ice-cold buffer to remove extracellular [³H]-glycine.[5]
-
Quantification: The cells are lysed, and the radioactivity in the lysate or on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or by conducting the assay at 4°C. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC₅₀ value for the test compound is determined from the dose-response curve of uptake inhibition.
Signaling Pathways and Experimental Workflows
References
- 1. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational transitions and allosteric modulation in a heteromeric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of gating and partial agonist action in the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose is a positive modulator for the activation of human recombinant glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 8. N-Arachidonylglycine | CAS 179113-91-8 | NAGly | Tocris Bioscience [tocris.com]
- 9. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Safety Operating Guide
Navigating the Safe Disposal of Stearidonoyl Glycine Solution
For researchers and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Stearidonoyl glycine (B1666218), typically supplied in an ethanol (B145695) solution, requires specific procedures for its safe disposal due to its flammable nature and potential for eye irritation. This guide provides a comprehensive, step-by-step approach to the proper disposal of Stearidonoyl glycine, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the primary hazards associated with this compound in an ethanol solution. The Safety Data Sheet (SDS) classifies this solution as a highly flammable liquid and vapor that can cause serious eye irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the solution in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
-
Ignition Sources: Keep the solution away from all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[1] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[1]
-
Storage: Store this compound solution in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Step-by-Step Disposal Protocol
The disposal of this compound solution must be managed as hazardous waste, primarily due to its ethanol solvent. Ethanol at concentrations of 24% or higher is generally classified as hazardous waste.[2] Under no circumstances should it be poured down the sink.[2][3][4]
1. Waste Collection:
- Designate a specific, properly labeled hazardous waste container for the collection of this compound waste.[2]
- The container must be made of a material suitable for flammable liquids and should be clearly marked with "Hazardous Waste," "Flammable," and the chemical name "this compound in Ethanol."[2][3]
2. Segregation of Waste:
- It is critical to segregate ethanol-based waste from other chemical waste streams to prevent dangerous reactions.[3]
- Specifically, do not mix with oxidizing agents, acids, or bases.[3]
3. Spill Management:
- In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1]
- Collect the contaminated absorbent material and place it in the designated hazardous waste container.
- For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
4. Final Disposal:
- Once the hazardous waste container is nearly full (typically around 75-80% capacity), seal it securely.
- Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the disposal of this compound in an ethanol solution.
| Parameter | Guideline |
| Hazardous Waste Threshold | Ethanol solutions with a concentration of 24% or greater are typically classified as hazardous waste.[2] |
| Drain Disposal | Prohibited for all concentrations of ethanol in a laboratory setting.[4] |
| Spill Cleanup (Small) | For spills less than 1 liter, use inert absorbent material. |
| Waste Container Fullness | Arrange for disposal when the container is approximately 75-80% full.[2] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheet for this compound. The primary experimental protocol is the safe and compliant collection and disposal of flammable and irritating chemical waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the logical relationships and step-by-step workflow for handling this compound waste.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Caption: A decision-making flowchart for the proper handling and disposal of this compound waste.
References
Essential Safety and Handling of Stearidonoyl Glycine in Ethanol Solution
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Stearidonoyl glycine (B1666218). As this compound is typically supplied in an ethanol (B145695) solution, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
Key Hazards:
-
Ethanol: Flammable liquid and vapor. Can cause eye and skin irritation.
-
Stearidonoyl glycine: Toxicological properties are not well-characterized. Assume it may be an irritant and potentially harmful upon ingestion, inhalation, or skin contact.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound solution to minimize exposure and protect against the hazards of ethanol.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI/ISEA Z87.1 D3 compliant chemical splash goggles. A face shield may be used in addition to goggles.[1][2] | Protects eyes from splashes of the ethanol solution. |
| Hand Protection | Chemical-resistant nitrile or latex gloves.[3] | Provides a barrier against skin contact with both ethanol and this compound. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A chemical-resistant lab coat or apron.[1] | Protects skin and personal clothing from spills and splashes. |
| Footwear | Closed-toe shoes. | Prevents injury from spills and dropped items. |
| Respiratory | Generally not required if handled in a well-ventilated area or a chemical fume hood.[3] An effective dust mask may be used if there is a risk of aerosol generation. | Ethanol vapors can be an irritant. Working in a fume hood mitigates this risk. |
Handling and Operational Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Step 1: Preparation
-
Read and understand this entire safety guide before beginning work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood is operational.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare a designated waste container for ethanol-containing waste.
Step 2: Handling the Compound
-
Conduct all handling of the this compound solution inside a certified chemical fume hood to minimize inhalation of ethanol vapors.[3]
-
Ground all equipment to prevent static discharge, which could ignite ethanol vapors.
-
Avoid all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[3]
-
Use the smallest quantity of the solution necessary for the experiment to minimize waste and potential exposure.
-
Keep the container tightly sealed when not in use to prevent evaporation and vapor buildup.
Step 3: Spill Response
-
Small Spills (<1 Liter):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills (>1 Liter):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or Environmental Health and Safety (EHS) department.[4]
-
Only trained personnel with appropriate equipment should handle large spills.
-
Disposal Plan
Ethanol and solutions containing ethanol are considered hazardous waste and must be disposed of accordingly.
Key Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound and ethanol in a clearly labeled, sealed, and chemical-resistant container.[4][5] The container should be marked as "Hazardous Waste: Flammable Liquid, Organic." |
| Contaminated Solids | Any solid materials (e.g., gloves, absorbent pads, pipette tips) contaminated with the this compound solution must be placed in a sealed, labeled hazardous waste container. |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policies. |
| Prohibited Disposal | DO NOT dispose of ethanol-containing waste down the sink.[5][6] This is a violation of environmental regulations and can harm aquatic life. Intentional dilution of ethanol waste for drain disposal is illegal.[7] |
Once the waste container is approximately 75-80% full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound in ethanol.
References
- 1. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 2. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. benchchem.com [benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


